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  • Product: 11-Hydroxytabersonine
  • CAS: 22149-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation and Characterization of 11-Hydroxytabersonine

Introduction 11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid (MIA) found in the medicinal plant Catharanthus roseus[1]. As a hydroxylated derivative of tabersonine, it holds a pivotal positio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid (MIA) found in the medicinal plant Catharanthus roseus[1]. As a hydroxylated derivative of tabersonine, it holds a pivotal position in the intricate biosynthetic pathway leading to some of the most valuable chemotherapeutic agents known today. Specifically, it is a key intermediate in the biosynthesis of vindoline, which is a crucial precursor for the semi-synthesis of the anti-cancer drugs vinblastine and vincristine[1]. The precise structural characterization of such intermediates is paramount for researchers in natural product chemistry, metabolic engineering, and drug development. A thorough understanding of the structure of 11-hydroxytabersonine allows for the accurate monitoring of biosynthetic pathways in engineered organisms, the development of analytical standards for quality control, and provides a foundational understanding for the potential synthesis of novel analogs with therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and analytical logic required for the complete structure elucidation and characterization of 11-hydroxytabersonine. While detailed, publicly available experimental spectra for 11-hydroxytabersonine are scarce, this guide will leverage established principles of organic spectroscopy and data from closely related, well-characterized analogs to present a robust and scientifically-grounded approach. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of analytical chemistry and natural product science.

Biosynthetic Context of 11-Hydroxytabersonine

Understanding the biosynthetic origin of a natural product provides invaluable context for its structural elucidation. 11-Hydroxytabersonine is derived from the widespread indole alkaloid, tabersonine. The introduction of a hydroxyl group at the C-11 position of the indole ring is a critical step in the pathway towards vindoline. This reaction is catalyzed by the enzyme Tabersonine 16-hydroxylase (T16H) , a cytochrome P450-dependent monooxygenase. It is important to note that the numbering of the carbon skeleton of tabersonine can vary in the literature; the hydroxylation at the C-16 position in some literature corresponds to the C-11 position in others. For the purpose of this guide, we will refer to the compound as 11-hydroxytabersonine. Following its formation, 11-hydroxytabersonine is further metabolized in a series of enzymatic steps, including methylation, epoxidation, and reduction, ultimately leading to the formation of vindoline[2].

Vindoline Biosynthesis Pathway Tabersonine Tabersonine 11-Hydroxytabersonine 11-Hydroxytabersonine Tabersonine->11-Hydroxytabersonine  Tabersonine 16-Hydroxylase (T16H) 16-O-methyl-11-hydroxytabersonine 16-O-methyl-11- hydroxytabersonine 11-Hydroxytabersonine->16-O-methyl-11-hydroxytabersonine  16-O-Methyltransferase (16OMT) Vindoline_Intermediates Downstream Intermediates 16-O-methyl-11-hydroxytabersonine->Vindoline_Intermediates  Multiple Steps Vindoline Vindoline Vindoline_Intermediates->Vindoline

Figure 1: Simplified biosynthetic pathway from tabersonine to vindoline, highlighting the central role of 11-hydroxytabersonine.

Isolation and Purification of 11-Hydroxytabersonine

The first critical step in structure elucidation is obtaining a pure sample of the target compound. 11-Hydroxytabersonine can be isolated from its natural source, Catharanthus roseus, or more efficiently from engineered microbial systems, such as Saccharomyces cerevisiae, that have been programmed with the relevant biosynthetic genes.

Proposed Isolation and Purification Protocol

This protocol is a generalized approach based on common practices for the isolation of indole alkaloids from yeast cultures.

  • Extraction:

    • Centrifuge the yeast culture to separate the cell pellet from the supernatant. As many indole alkaloids are secreted, the supernatant is the primary source.

    • Adjust the pH of the supernatant to basic (pH 9-10) with ammonium hydroxide.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction three times to ensure complete recovery of the alkaloids.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield a crude alkaloid extract.

  • Preliminary Purification: Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a reversed-phase SPE cartridge (e.g., C18).

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.

    • Elute the alkaloids with increasing concentrations of methanol. Collect fractions and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify fractions containing the compound of interest.

  • Final Purification: High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing 11-hydroxytabersonine from the SPE step and concentrate.

    • Perform preparative or semi-preparative reversed-phase HPLC using a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector, looking for the characteristic indole alkaloid absorbance maxima (typically around 220, 280, and 330 nm).

    • Collect the peak corresponding to 11-hydroxytabersonine and verify its purity by analytical HPLC-MS.

Isolation_Workflow start Yeast Culture Supernatant l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 9-10) start->l_l_extraction crude_extract Crude Alkaloid Extract l_l_extraction->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe hplc Preparative HPLC (C18) spe->hplc pure_compound Pure 11-Hydroxytabersonine hplc->pure_compound

Figure 2: A generalized workflow for the isolation and purification of 11-hydroxytabersonine from a yeast culture.

Structure Elucidation by Spectroscopic Methods

Once a pure sample is obtained, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for unambiguous structure elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.

  • Predicted Molecular Formula: C₂₁H₂₄N₂O₃

  • Predicted Exact Mass: 352.1787 g/mol

  • Predicted [M+H]⁺: 353.1865

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides crucial information about the connectivity of the molecule. The fragmentation of indole alkaloids is often complex but can reveal characteristic losses.

Predicted Fragment Ion (m/z)Proposed Neutral LossStructural Implication
[M+H - H₂O]⁺Loss of waterSuggests the presence of a hydroxyl group.
[M+H - COOCH₃]⁺Loss of the methyl ester groupConfirms the presence of the ester functionality.
Various fragmentsComplex rearrangementsCharacteristic of the aspidosperma alkaloid skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule. The following is a predicted NMR analysis for 11-hydroxytabersonine based on the known spectrum of tabersonine and the expected influence of a hydroxyl group on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The presence of a hydroxyl group at C-11 will significantly alter the chemical shifts and coupling patterns of the aromatic protons compared to tabersonine.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.0br s1HN-HTypical for an indole N-H proton.
~7.2d1HH-9Downfield shift due to proximity to the electron-withdrawing indole nitrogen.
~6.8d1HH-12Ortho-coupling to H-9.
~6.7s1HH-10The hydroxyl group at C-11 will result in a singlet for the remaining aromatic proton.
~5.9m1HH-14Olefinic proton.
~5.8m1HH-15Olefinic proton.
~3.8s3H-OCH₃Methyl ester protons.
.........Aliphatic protonsComplex signals in the aliphatic region, similar to tabersonine.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The C-11 hydroxyl group will cause a significant downfield shift for C-11 and an upfield shift for the ortho and para carbons (C-10, C-12, and C-8).

Predicted δ (ppm)CarbonRationale for Prediction
~168.0C=OCarbonyl of the methyl ester.
~150.0C-11Downfield shift due to direct attachment of the electronegative oxygen atom.
~135.0C-13Quaternary carbon of the indole ring.
.........
~110.0C-10Upfield shift due to the electron-donating effect of the ortho hydroxyl group.
~52.0-OCH₃Methyl ester carbon.
...Aliphatic carbonsSimilar chemical shifts to tabersonine.
2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the structure by establishing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks, confirming the connectivity of the aliphatic and aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.

HMBC_Correlations cluster_key Key HMBC Correlations structure H9 H-9 C11 C-11 H9->C11 ³J H10 H-10 C8 C-8 H10->C8 ³J OCH3 -OCH₃ C_O C=O OCH3->C_O ³J

Figure 3: A conceptual representation of key predicted HMBC correlations that would be instrumental in confirming the structure of 11-hydroxytabersonine. Note: A chemical structure image would be embedded in a full implementation.

Conclusion

References

  • Qu, Y., Easson, M., & De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224–6229. [Link]

  • Pan, Z., Zhang, Z., Li, Y., & Tang, Y. (2020). Semi-Syntheses and Interrogation of Indole-Substituted Aspidosperma Terpenoid Alkaloids. Molecules, 25(21), 5028. [Link]

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology, 163(4), 1792–1803. [Link]

  • Giddings, L. A., et al. (2011). A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Unique Cytochrome P450 in Catharanthus roseus. Journal of Biological Chemistry, 286(19), 16751–16757. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (No URL available)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20485, Tabersonine. Retrieved from [Link]

Sources

Exploratory

The Gateway to Vindoline: A Technical Guide to the 11-Hydroxytabersonine Biosynthetic Pathway in Catharanthus roseus

Abstract The production of the potent anticancer bisindole alkaloids, vinblastine and vincristine, in the medicinal plant Catharanthus roseus is a process of immense pharmaceutical interest. A critical bottleneck and key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The production of the potent anticancer bisindole alkaloids, vinblastine and vincristine, in the medicinal plant Catharanthus roseus is a process of immense pharmaceutical interest. A critical bottleneck and key regulatory junction in this pathway is the synthesis of vindoline, one of the two monomeric precursors. This technical guide provides an in-depth exploration of the initial, decisive steps in vindoline biosynthesis: the conversion of the abundant alkaloid tabersonine into 16-methoxytabersonine. This conversion, which commits tabersonine to the vindoline branch of the terpenoid indole alkaloid (TIA) pathway, is catalyzed by the sequential action of two key enzymes: Tabersonine 16-hydroxylase (T16H) and 16-hydroxytabersonine-16-O-methyltransferase (16OMT). Here, we dissect the molecular mechanics, kinetic properties, and cellular organization of this critical two-step conversion. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the pathway but also detailed, field-proven protocols for its study and manipulation.

Introduction: The Strategic Importance of C-16 Modification

The terpenoid indole alkaloid (TIA) biosynthetic network in Catharanthus roseus is a complex web of enzymatic reactions distributed across various cell types and subcellular compartments. The alkaloid tabersonine stands at a crucial metabolic crossroads. While it can be channeled into various alkaloid branches, its entry into the vindoline pathway is strictly dependent on a hydroxylation reaction at the C-16 position of the indole ring[1]. This initial step, catalyzed by Tabersonine 16-hydroxylase (T16H), produces 16-hydroxytabersonine. This intermediate is then rapidly O-methylated by 16-hydroxytabersonine-16-O-methyltransferase (16OMT) to form 16-methoxytabersonine[2][3].

The significance of this two-step gateway lies in its exclusivity and spatial organization. These reactions occur predominantly in the epidermis of young leaves, physically separating this initial phase of vindoline synthesis from later steps that take place in specialized idioblast and laticifer cells[4][5]. Furthermore, this C-16 methoxylation prevents the tabersonine backbone from entering competing pathways, such as the vindorosine pathway, which is initiated by the direct action of Tabersonine 3-oxygenase (T3O) on tabersonine[2][6]. Understanding and controlling the efficiency of the T16H/16OMT tandem is therefore a primary objective for metabolic engineering strategies aimed at increasing vindoline and, consequently, vinblastine yields.

The Enzymatic Machinery: A Tale of Two Isoforms and a Specific Methylation

The conversion of tabersonine to 16-methoxytabersonine is a model of enzymatic precision, involving a cytochrome P450 monooxygenase and a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

Tabersonine 16-hydroxylase (T16H): The Gatekeeper

T16H is a cytochrome P450 enzyme that catalyzes the critical hydroxylation of tabersonine. Research has revealed that this activity is not performed by a single enzyme but by two distinct isoforms with different expression patterns, providing a layer of organ-specific regulation[1].

  • T16H1 (CYP71D12): This isoform's expression is primarily restricted to flowers and undifferentiated cell cultures. It exhibits a slightly lower affinity for tabersonine compared to its counterpart[1].

  • T16H2 (CYP71D351): This is the key isoform for vindoline biosynthesis in the pharmaceutically relevant tissues—the leaves. Its expression profile mirrors that of other vindoline pathway genes, peaking in young, developing leaves. T16H2 displays a very high affinity for tabersonine, ensuring efficient capture of the substrate for the vindoline pathway[1].

Both enzymes are highly specific for tabersonine and its close derivatives, a crucial feature for preventing unwanted side reactions within the complex alkaloid matrix of the cell[1]. As membrane-bound proteins, they are localized to the endoplasmic reticulum, positioning them to receive the tabersonine substrate.

16-Hydroxytabersonine-16-O-methyltransferase (16OMT): The Consecrating Step

Following hydroxylation, the resulting 16-hydroxytabersonine is methylated by 16OMT. This enzyme is a cytosolic protein that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The cytosolic localization implies that 16-hydroxytabersonine must be released from the endoplasmic reticulum membrane to be accessible to 16OMT. This enzyme is also highly specific for its substrate, ensuring the fidelity of the pathway[7]. The methylation confers stability to the molecule and prepares it for the subsequent enzymatic transformations that occur after its transport out of the epidermal cells[4][5].

Pathway Visualization and Logic

The initial steps of the vindoline pathway represent a classic example of a metabolic channel, where the product of one enzyme is efficiently passed to the next. The close proximity of the ER-bound T16H and the cytosolic 16OMT within the epidermal cells facilitates this process.

11-Hydroxytabersonine_Biosynthesis cluster_epidermis Leaf Epidermal Cell cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Tabersonine Tabersonine Hydroxytabersonine 16-Hydroxytabersonine (11-Hydroxytabersonine) Tabersonine->Hydroxytabersonine Hydroxylation Methoxytabersonine 16-Methoxytabersonine Hydroxytabersonine->Methoxytabersonine O-Methylation Vindoline_Pathway Downstream Vindoline Pathway Methoxytabersonine->Vindoline_Pathway Transport & Further Conversion T16H T16H (CYP71D351/CYP71D12) T16H->Tabersonine OMT 16OMT OMT->Hydroxytabersonine

Caption: Biosynthetic conversion of Tabersonine in leaf epidermal cells.

Quantitative Data Summary

The efficiency of an enzymatic pathway is dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is essential for designing rational metabolic engineering strategies.

Table 1: Enzyme Kinetic Parameters

Enzyme IsoformSubstrateApparent Km (nM)Vmax (µM min-1)Source
T16H1 (CYP71D12) Tabersonine350 ± 1001.8 ± 0.05[8]
T16H2 (CYP71D351) Tabersonine70 ± 202.2 ± 0.25[8]
Vm16OMT *16-Hydroxytabersonine940 ± 60Not Reported

*Data for Vinca minor 16OMT; C. roseus isoforms reported to have similar kinetics.[9]

The significantly lower Km of T16H2 for tabersonine underscores its primary role in vindoline biosynthesis within leaves, demonstrating a higher binding affinity that allows it to effectively compete for the substrate pool[8].

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the functional characterization of the 11-hydroxytabersonine pathway. These protocols are designed to be self-validating systems for trustworthy and reproducible results.

Workflow for Functional Enzyme Characterization

Experimental_Workflow A 1. Gene Cloning (T16H2, 16OMT from C. roseus cDNA) B 2. Heterologous Expression (S. cerevisiae) A->B C 3. Protein Extraction (Microsomal Fraction for T16H, Soluble for 16OMT) B->C D 4. In Vitro Enzyme Assays C->D E 5. Product Identification & Quantification (LC-MS/MS) D->E F 6. Kinetic Parameter Calculation (Michaelis-Menten) E->F

Caption: Workflow for recombinant enzyme production and kinetic analysis.

Protocol 1: Heterologous Expression of T16H2 and Microsome Isolation

Causality:Saccharomyces cerevisiae (yeast) is an excellent host for expressing plant cytochrome P450s as it possesses the necessary endoplasmic reticulum (ER) infrastructure and compatible cytochrome P450 reductases (CPRs) for functional protein folding and activity. This protocol isolates the ER membranes (microsomes) where T16H2 is embedded.

  • Yeast Transformation:

    • Subclone the full-length coding sequence of C. roseus T16H2 (CYP71D351) into a yeast expression vector (e.g., pYeDP60) under the control of an inducible promoter (e.g., GAL1).

    • Co-transform the expression vector along with a vector expressing a compatible CPR (e.g., from C. roseus, CrCPR) into a suitable S. cerevisiae strain (e.g., WAT11).

    • Select transformed colonies on appropriate synthetic defined (SD) dropout medium.

  • Yeast Culture and Induction:

    • Inoculate a 5 mL starter culture in SD selection medium and grow overnight at 30°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 500 mL) of YPD medium and grow to an OD600 of 0.8-1.0.

    • Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 28°C.

  • Microsome Isolation:

    • Harvest yeast cells by centrifugation at 4,000 x g for 10 min at 4°C.

    • Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 5 mM DTT, and 1x protease inhibitor cocktail).

    • Lyse the cells by mechanical disruption using glass beads (0.5 mm diameter) and vigorous vortexing (e.g., 8 cycles of 1 min vortexing followed by 1 min on ice).

    • Perform a differential centrifugation: first, centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

    • Discard the supernatant and gently wash the microsomal pellet with TEG buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol).

    • Resuspend the pellet in a minimal volume of TEG buffer, determine protein concentration (e.g., via Bradford assay), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for T16H2

Causality: This assay reconstitutes the enzymatic reaction in a controlled environment to measure the specific activity of T16H2. It provides the necessary substrate (tabersonine) and cofactors (NADPH) for the P450 catalytic cycle.

  • Reaction Mixture Preparation (Total Volume: 100 µL):

    • 50 mM Potassium Phosphate buffer (pH 7.5).

    • Recombinant microsomes (containing T16H2-CrCPR) to a final protein concentration of 0.1-0.5 mg/mL.

    • Tabersonine (substrate) at varying concentrations (e.g., 10 nM to 2 µM for kinetic analysis), added from a DMSO stock (ensure final DMSO concentration is <1%).

    • An NADPH-regenerating system: 1 mM NADP+, 10 mM Glucose-6-phosphate, 1 unit/mL Glucose-6-phosphate dehydrogenase.

  • Assay Procedure:

    • Pre-incubate the buffer and microsomes at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate (tabersonine) and the NADPH-regenerating system.

    • Incubate at 30°C for 30-60 minutes with gentle shaking. The reaction time should be within the linear range of product formation.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile or ethyl acetate.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol 3: In Vitro Enzyme Assay for 16OMT

Causality: This protocol quantifies the methylation of 16-hydroxytabersonine using the methyl donor SAM. The soluble nature of 16OMT simplifies the assay setup compared to the membrane-bound T16H.

  • Recombinant Enzyme:

    • Express and purify recombinant 16OMT from E. coli or yeast as a soluble protein.

  • Reaction Mixture Preparation (Total Volume: 50 µL):

    • 100 mM Tris-HCl buffer (pH 7.5).

    • 5 mM MgCl2.

    • 10 µM 16-hydroxytabersonine (substrate), prepared in situ from the T16H assay or chemically synthesized.

    • 100 µM S-adenosyl-L-methionine (SAM) (cofactor).

    • 5-10 µg of purified recombinant 16OMT.

  • Assay Procedure:

    • Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the 16OMT enzyme.

    • Incubate at 30°C for 20-30 minutes.

    • Terminate the reaction by adding an equal volume (50 µL) of methanol or by adding 10 µL of 20% HCl.

    • Centrifuge to pellet any precipitate and analyze the supernatant by LC-MS/MS.

Protocol 4: LC-MS/MS Analysis of Pathway Intermediates

Causality: Liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and specificity to separate and quantify the structurally similar alkaloids in the reaction mixture.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~30% B to 95% B over 10-15 minutes is a good starting point for separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Parent ion [M+H]+ > Product ion):

      • Tabersonine: m/z 337 > 168

      • 16-Hydroxytabersonine: m/z 353 > 168

      • 16-Methoxytabersonine: m/z 367 > 182

    • Quantification: Generate standard curves using authentic standards for each compound to enable absolute quantification.

In Planta Functional Analysis: Virus-Induced Gene Silencing (VIGS)

Causality: To validate the function of T16H2 and 16OMT within the living plant, VIGS provides a powerful reverse-genetics approach. By silencing the target gene, one can observe the resulting metabolic perturbations, confirming the enzyme's role in the pathway.

VIGS Workflow

VIGS_Workflow A 1. Construct Design (Clone gene fragment into pTRV2 vector) B 2. Agrobacterium Transformation (Introduce pTRV1 & pTRV2 constructs into A. tumefaciens) A->B C 3. Seedling Infiltration (Vacuum infiltrate C. roseus seedlings) B->C D 4. Plant Incubation (2-3 weeks for silencing to establish) C->D E 5. Analysis (qPCR for gene expression, LC-MS for metabolites) D->E

Caption: Key stages of a Virus-Induced Gene Silencing experiment.

Protocol 5: VIGS of T16H2 in C. roseus Seedlings
  • Vector Construction:

    • Amplify a 300-500 bp fragment unique to the T16H2 coding sequence using PCR.

    • Clone this fragment into the pTRV2 VIGS vector[10].

    • Transform the pTRV2-T16H2 construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens (e.g., strain GV3101) cells[1][10].

  • Agrobacterium Culture and Infiltration:

    • Grow separate overnight cultures of Agrobacterium containing pTRV1 and pTRV2-T16H2.

    • Pellet the cells and resuspend them in infiltration buffer (10 mM MgCl2, 10 mM MES, pH 5.6, 200 µM acetosyringone) to a final OD600 of 1.0-1.5[1][11].

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio and incubate at room temperature for 3 hours.

    • Perform vacuum infiltration on 10-14 day old C. roseus seedlings for 2-3 minutes[11][12].

  • Post-Infiltration and Analysis:

    • Co-cultivate the seedlings in the dark for 48 hours before returning to a normal light/dark cycle.

    • After 2-3 weeks, observe plants for any phenotype. A control VIGS targeting the Phytoene Desaturase (PDS) gene should be included, which will result in a visible photobleached phenotype.

    • Harvest young leaves from silenced and control plants.

    • Analyze T16H2 transcript levels using qRT-PCR to confirm gene silencing.

    • Perform metabolic profiling using LC-MS/MS to measure the levels of tabersonine, 16-hydroxytabersonine, and downstream vindoline. Successful silencing of T16H2 is expected to cause an accumulation of tabersonine and a significant reduction in vindoline levels[1].

Conclusion and Future Perspectives

The enzymatic dyad of T16H and 16OMT forms a highly regulated and efficient gateway that channels tabersonine towards the synthesis of the critical anticancer drug precursor, vindoline. The leaf-specific expression of the high-affinity T16H2 isoform, coupled with the cytosolic 16OMT, represents a key control point in the overall TIA pathway. The technical protocols detailed in this guide provide a robust framework for researchers to probe this pathway, characterize its enzymes, and develop strategies for its manipulation.

Future work will likely focus on elucidating the transport mechanisms that move 16-methoxytabersonine from the epidermis to the inner leaf tissues and on identifying the transcription factors that specifically regulate the expression of T16H2 and 16OMT. By leveraging these insights, the rational engineering of Catharanthus roseus or the reconstruction of the pathway in heterologous microbial hosts comes one step closer to providing a sustainable and high-yield source of these invaluable medicines.

References

  • Identification of a second 16-hydroxytabersonine-O-methyltransferase suggests an evolutionary relationship between alkaloid and flavonoid metabolisms in Catharanthus roseus. ResearchGate. Available at: [Link]

  • A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. PMC, NIH. Available at: [Link]

  • Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. Available at: [Link]

  • A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis. PMC, PubMed Central. Available at: [Link]

  • Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. PMC. Available at: [Link]

  • Identification of a second 16-hydroxytabersonine-O-methyltransferase suggests an evolutionary relationship between alkaloid and flavonoid metabolisms in Catharanthus roseus. PubMed. Available at: [Link]

  • Single-cell multi-omics enabled discovery of alkaloid biosynthetic pathway genes in the medical plant Catharanthus roseus. bioRxiv. Available at: [Link]

  • A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. PMC, PubMed Central. Available at: [Link]

  • Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus. PubMed. Available at: [Link]

  • Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. PubMed. Available at: [Link]

  • A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. PMC, PubMed Central. Available at: [Link]

  • EASI Transformation Protocol: An Agrobacterium-Mediated Transient Transformation Protocol for Catharanthus roseus Seedlings. ResearchGate. Available at: [Link]

  • Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus. PubMed. Available at: [Link]

  • EASI Transformation: An Efficient Transient Expression Method for Analyzing Gene Function in Catharanthus roseus Seedlings. Frontiers. Available at: [Link]

  • Application of carborundum abrasion for investigating the leaf epidermis: molecular cloning of Catharanthus roseus 16-hydroxytabersonine-16-O-methyltransferase. PubMed. Available at: [Link]

Sources

Foundational

The Pursuit of a Precursor: A Technical Guide to the Natural Sourcing and Isolation of 11-Hydroxytabersonine

Abstract 11-Hydroxytabersonine, a pivotal precursor in the biosynthesis of the potent anti-cancer agents vinblastine and vincristine, is a monoterpenoid indole alkaloid of significant interest to the pharmaceutical and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

11-Hydroxytabersonine, a pivotal precursor in the biosynthesis of the potent anti-cancer agents vinblastine and vincristine, is a monoterpenoid indole alkaloid of significant interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the natural origins of 11-hydroxytabersonine and delineates a comprehensive, field-proven methodology for its isolation and purification. By elucidating the causality behind experimental choices, this document serves as a vital resource for researchers, scientists, and professionals engaged in natural product chemistry and drug discovery.

Introduction: The Significance of 11-Hydroxytabersonine

The intricate architecture of vinblastine and vincristine, essential chemotherapeutic drugs, originates from the coupling of two simpler monomeric indole alkaloids: catharanthine and vindoline. The biosynthesis of vindoline is a multi-step enzymatic cascade, with 11-hydroxytabersonine emerging as a critical intermediate.[1] The controlled isolation of this precursor is paramount for semi-synthetic approaches to vindoline and its valuable dimeric derivatives, offering a potential avenue to enhance the supply of these life-saving medicines. This guide provides a scientifically grounded framework for navigating the complexities of sourcing and purifying 11-hydroxytabersonine from its primary natural reservoir.

Natural Provenance: Catharanthus roseus

The principal and most viable natural source of 11-hydroxytabersonine is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don.[1] This unassuming herbaceous plant is a veritable treasure trove of over 130 terpenoid indole alkaloids (TIAs), including the famed vinblastine and vincristine.[2] 11-Hydroxytabersonine is found in various parts of the plant, with the leaves generally containing the highest concentrations of vindoline and its precursors.[3]

The biosynthesis of 11-hydroxytabersonine within C. roseus is a testament to the elegance of nature's chemical machinery. It is formed from its immediate precursor, tabersonine, through a specific hydroxylation reaction catalyzed by the enzyme tabersonine 16-hydroxylase (T16H) , a cytochrome P450-dependent monooxygenase.[4] This enzymatic conversion is a crucial step in channeling tabersonine towards the vindoline pathway.[3]

Table 1: Key Physicochemical Properties of 11-Hydroxytabersonine

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[5]
Molar Mass 352.43 g/mol [5]
Appearance White to off-white powderInferred from related alkaloids
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in waterInferred from general alkaloid properties
Stability Sensitive to prolonged exposure to light, high temperatures, and extreme pH. Best stored in a cool, dark, and dry environment.[6]

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of 11-hydroxytabersonine from C. roseus is a multi-stage process that leverages the basic nature of alkaloids and their differential solubility and chromatographic behavior. The following protocol represents a robust and reproducible workflow.

Stage 1: Extraction of Total Alkaloids

The initial step is a non-selective extraction of the total alkaloid content from the plant material. The choice of an acidic aqueous extraction is deliberate; the acidic environment protonates the nitrogen atoms of the alkaloids, rendering them more soluble in the aqueous phase and facilitating their separation from non-alkaloidal, lipophilic compounds.

Experimental Protocol:

  • Harvesting and Preparation: Harvest fresh, healthy leaves of C. roseus. Dry the leaves in the shade or a well-ventilated oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Grind the dried leaves into a fine powder.

  • Acidic Aqueous Extraction:

    • Macerate the powdered leaf material in a 1% aqueous solution of hydrochloric acid (HCl) or acetic acid at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture for 24 hours at room temperature. The acidic conditions ensure the protonation of the alkaloids, enhancing their solubility in the aqueous phase.

    • Filter the mixture through cheesecloth or a Büchner funnel to separate the plant debris from the acidic extract.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the alkaloids.

  • Defatting:

    • Combine the acidic aqueous extracts and wash with a non-polar solvent such as n-hexane or petroleum ether in a separatory funnel.

    • This step removes chlorophyll, fats, and other lipophilic impurities that are not protonated and thus remain in the organic phase. Discard the organic layer.

  • Basification and Organic Solvent Extraction:

    • Adjust the pH of the defatted aqueous extract to approximately 9-10 with a base, such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent like dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

  • Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude total alkaloid extract.

Stage 2: Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. A multi-step chromatographic approach is essential for the isolation of the minor component, 11-hydroxytabersonine.

Experimental Protocol:

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (60-120 mesh) using a slurry packing method with a non-polar solvent like n-hexane.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol (9:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

    • Pool fractions containing compounds with similar Rf values to that expected for 11-hydroxytabersonine.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The enriched fractions from column chromatography are subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column is typically used for the separation of indole alkaloids.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is effective. The acidic mobile phase helps to keep the alkaloids protonated and improves peak shape.

    • Detection: A UV detector set at a wavelength where indole alkaloids show strong absorbance (typically around 280 nm) is used to monitor the elution.

    • Collect the peak corresponding to the retention time of 11-hydroxytabersonine.

  • Purity Assessment:

    • The purity of the isolated 11-hydroxytabersonine should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Workflow and Biosynthetic Pathway

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Isolation Workflow

Isolation_Workflow Start Dried C. roseus Leaves AcidExtraction Acidic Aqueous Extraction (1% HCl) Start->AcidExtraction Filtration Filtration AcidExtraction->Filtration Defatting Defatting (with n-Hexane) Filtration->Defatting Basification Basification (pH 9-10) Defatting->Basification OrganicExtraction Organic Solvent Extraction (DCM/Chloroform) Basification->OrganicExtraction Concentration Concentration OrganicExtraction->Concentration CrudeExtract Crude Total Alkaloid Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC PrepHPLC Preparative HPLC (C18 Column) TLC->PrepHPLC PureCompound Pure 11-Hydroxytabersonine PrepHPLC->PureCompound

Caption: Workflow for the isolation of 11-Hydroxytabersonine.

Biosynthetic Pathway

Biosynthetic_Pathway Tabersonine Tabersonine Hydroxytabersonine 11-Hydroxytabersonine Tabersonine->Hydroxytabersonine Tabersonine 16-Hydroxylase (T16H) Vindoline Vindoline Hydroxytabersonine->Vindoline Multiple Enzymatic Steps

Caption: Biosynthesis of 11-Hydroxytabersonine from Tabersonine.

Conclusion and Future Perspectives

The isolation of 11-hydroxytabersonine from Catharanthus roseus is a challenging yet rewarding endeavor. The protocol detailed herein provides a robust framework for obtaining this valuable precursor in high purity. A thorough understanding of the underlying chemical principles, from the initial acid-base extraction to the fine-tuned chromatographic separations, is essential for success. As metabolic engineering and synthetic biology techniques advance, the heterologous production of 11-hydroxytabersonine in microbial systems presents an exciting frontier.[3] However, isolation from its natural source remains a cornerstone of its supply. This guide serves to empower researchers with the knowledge and methodology to efficiently tap into this natural resource, thereby contributing to the ongoing efforts in the development and production of vital anticancer therapeutics.

References

  • Sun, J., Rollin, P., & De Luca, V. (2017). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. Plant Cell Reports, 36(9), 1509–1519. [Link]

  • Qu, Y., Easson, M. L., & De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224–6229. [Link]

  • Wikipedia contributors. (2023). 16-Hydroxytabersonine. In Wikipedia, The Free Encyclopedia. [Link]

  • Tikhomiroff, C., & Jolicoeur, M. (2002). Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. Journal of Chromatography A, 955(1), 87–93. [Link]

  • Besseau, S., Kellner, F., Lanoue, A., Thamm, A. M., Salim, V., Schneider, B., Geu-Flores, F., Höfer, R., Guirimand, G., Guihur, A., Oudin, A., Glevarec, G., Foureau, E., Papon, N., Clastre, M., Giglioli-Guivarc'h, N., St-Pierre, B., Werck-Reichhart, D., Burlat, V., De Luca, V., O'Connor, S. E., & Courdavault, V. (2013). A pair of tabersonine 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus. Plant physiology, 163(4), 1792–1803. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443326, 16-Hydroxytabersonine. Retrieved from [Link]

  • Verma, P., Sharma, P., & Nitan, S. (2023). Isolation, purification and characterization of vindoline from Catharanthus roseus. International Journal of Science and Research Archive, 8(1), 310-319. [Link]

  • El-Sayed, M., & Verpoorte, R. (2007). Catharanthus roseus (L.) G. Don. In Biotechnology in Agriculture and Forestry (Vol. 59, pp. 345-373). Springer, Berlin, Heidelberg.
  • Ferreres, F., Pereira, D. M., Valentão, P., & Andrade, P. B. (2012). A new approach to the isolation and purification of Catharanthus roseus alkaloids by centrifugal partition chromatography.
  • St-Pierre, B., Vazquez-Flota, F. A., & De Luca, V. (1999). Light-induced cytochrome P450-dependent enzyme in indole alkaloid biosynthesis: tabersonine 16-hydroxylase. FEBS letters, 458(1), 97–102. [Link]

  • Johnson, I. S., Armstrong, J. G., Gorman, M., & Burnett, J. P. (1963). The vinca alkaloids: a new class of oncolytic agents. Cancer research, 23(8_Part_1), 1390-1427.
  • Croteau, R., Kutchan, T. M., & Lewis, N. G. (2000). Natural products (secondary metabolites). Biochemistry and molecular biology of plants, 24, 1250-1318.
  • Loyola, L. A., Pedreros, S., & Morales, G. (1985). Alkaloids of Catharanthus roseus. Fitoterapia, 56(1), 3-10.
  • van der Heijden, R., Jacobs, D. I., Snoeijer, W., Hallard, D., & Verpoorte, R. (2004). The Catharanthus alkaloids: pharmacognosy and biotechnology. Current medicinal chemistry, 11(5), 607–628.
  • Noble, R. L. (1990). The discovery of the vinca alkaloids—chemotherapeutic agents against cancer. Biochemistry and cell biology, 68(12), 1344-1351.

Sources

Exploratory

Biological activity and pharmacological potential of 11-Hydroxytabersonine

An In-Depth Technical Guide to the Biological Activity and Pharmacological Potential of 11-Hydroxytabersonine and Related Aspidosperma Alkaloids Executive Summary 11-Hydroxytabersonine is a monoterpenoid indole alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacological Potential of 11-Hydroxytabersonine and Related Aspidosperma Alkaloids

Executive Summary

11-Hydroxytabersonine is a monoterpenoid indole alkaloid (MIA), a derivative of the biosynthetic hub compound tabersonine. As a member of the Aspidosperma alkaloid class, it belongs to a family of compounds renowned for their complex structures and significant pharmacological activities, including the precursors to potent anticancer agents like vinblastine and vincristine.[1][2] While direct research on 11-hydroxytabersonine is nascent, a comprehensive analysis of its parent compound, tabersonine, and its close structural analog, 11-methoxytabersonine, provides a robust framework for predicting its therapeutic potential. Evidence strongly suggests that 11-hydroxytabersonine is a promising candidate for drug development, particularly in oncology. The potent anti-leukemic activity of 11-methoxytabersonine, which is mediated through the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and inhibition of the PI3K/Akt survival pathway, serves as a primary exemplar of its likely mechanism of action.[3] Furthermore, the established anti-inflammatory and pro-apoptotic activities of tabersonine suggest that 11-hydroxytabersonine may also possess therapeutic value in treating inflammatory disorders and other cancers.[4][5] This guide synthesizes the available biochemical and pharmacological data to provide a detailed overview of 11-hydroxytabersonine's profile, outlines key experimental protocols for its investigation, and discusses future directions for its development as a clinical agent.

Introduction: The Therapeutic Promise of Tabersonine-Derived Alkaloids

The monoterpenoid indole alkaloids (MIAs) represent one of the most structurally diverse and pharmacologically significant classes of plant-derived natural products. Sourced primarily from plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle), these compounds form the basis of several essential medicines.[1] The dimeric MIAs vinblastine and vincristine, for instance, are indispensable in chemotherapy for their action as microtubule disruptors.[2][6]

1.1. Tabersonine: A Critical Biosynthetic Precursor

Tabersonine stands as a pivotal branch-point intermediate in the biosynthesis of over 150 MIAs in C. roseus.[2] Its chemical scaffold is the foundation for the seven-step enzymatic conversion to vindoline, one of the two precursors required for the semi-synthesis of vinblastine and vincristine.[7][8] This pathway, involving a series of hydroxylations, methylations, and other modifications, highlights the functional importance of enzymatic decoration in generating bioactive molecules.[6][9] The specific position of hydroxylation on the tabersonine core dictates the subsequent biosynthetic fate and the final alkaloid profile.[6]

1.2. 11-Hydroxytabersonine: A Structurally Poised Derivative

11-Hydroxytabersonine is a derivative of tabersonine characterized by a hydroxyl group at the C-11 position of the indole ring. This modification is significant, as substitutions at this position are known to confer potent bioactivity. Its close analog, 11-methoxytabersonine, has demonstrated profound cytotoxic effects against human T-cell acute lymphoblastic leukemia (T-ALL) cells, underscoring the therapeutic potential of this structural class.[3] The presence of a phenolic hydroxyl group in 11-hydroxytabersonine suggests it may also possess strong antioxidant properties, adding a potential neuroprotective dimension to its pharmacological profile.[10]

Biosynthesis, Extraction, and Chemical Profile

2.1. Biosynthetic Context

The synthesis of vindoline from tabersonine is a well-characterized, organ-specific pathway occurring in the leaves of C. roseus.[6] It begins with the hydroxylation of tabersonine at the C-16 position by Tabersonine 16-hydroxylase (T16H), followed by methylation via 16-O-methyltransferase (16OMT).[8][9] While the specific enzymes responsible for producing 11-hydroxytabersonine are not yet identified, the pathway illustrates a biological mechanism for generating hydroxylated derivatives. The production of 11-hydroxytabersonine likely involves a specific cytochrome P450 monooxygenase capable of targeting the C-11 position.

Vindoline_Biosynthesis_Pathway Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT Intermediates Multiple Enzymatic Steps (T3O, T3R, NMT, D4H) 16-Methoxytabersonine->Intermediates T3O/T3R Vindoline Vindoline Intermediates->Vindoline NMT/D4H/DAT

Caption: Simplified vindoline biosynthetic pathway from tabersonine.

2.2. Physicochemical Properties

The key physicochemical properties of 11-hydroxytabersonine are summarized below. These values are critical for designing extraction protocols, assessing bioavailability, and planning formulation strategies.

PropertyValueSignificance in Drug Development
Molecular Formula C₂₁H₂₄N₂O₃Defines the elemental composition and exact mass.
Molecular Weight 352.43 g/mol Influences diffusion, membrane passage, and pharmacokinetics.
Predicted LogP ~2.5 - 3.5Indicates lipophilicity and potential for cell membrane permeability.
Hydrogen Bond Donors 2 (Indole N-H, Phenolic O-H)Governs solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3 (Ester O, Carbonyl O, Indole N)Influences molecular recognition and binding affinity.
Functional Groups Indole, Ester, Tertiary Amine, PhenolDetermine chemical reactivity, metabolic stability, and bioactivity.

2.3. Generalized Extraction and Isolation Workflow

The isolation of Aspidosperma alkaloids like 11-hydroxytabersonine from plant material relies on their basic nature. A standard acid-base extraction protocol is highly effective.

Extraction_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Acid-Base Partitioning cluster_2 Phase 3: Purification A Plant Material (e.g., Voacanga africana seeds) B Maceration in Acidified Methanol (e.g., 1% Acetic Acid) A->B C Filtration & Concentration (Crude Methanolic Extract) B->C D Resuspend in Acidic Water (pH 2) (Protonates Alkaloids) C->D E Wash with Organic Solvent (e.g., Hexane) (Removes Lipids) D->E Aqueous Layer F Basify Aqueous Layer (pH 9-10) (e.g., with NH4OH) (De-protonates Alkaloids) E->F Aqueous Layer G Extract with Organic Solvent (e.g., Chloroform/DCM) F->G H Concentrate Organic Layer (Crude Alkaloid Fraction) G->H I Silica Gel Chromatography (Gradient Elution) H->I J Recrystallization or Preparative HPLC I->J K Pure 11-Hydroxytabersonine J->K

Caption: Generalized workflow for alkaloid extraction and purification.

Detailed Protocol: Acid-Base Extraction of Tabersonine Derivatives
  • Extraction: Macerate dried, powdered plant material (e.g., seeds of Voacanga africana) in methanol containing 1% acetic acid for 48 hours. The acidic condition ensures the alkaloids are protonated and remain in their salt form, enhancing solubility in the polar solvent.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[11]

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a 5% aqueous solution of acetic acid (pH ~2-3).

    • Wash the acidic solution with hexane or diethyl ether to remove non-polar constituents like fats and chlorophyll. The protonated alkaloids will remain in the aqueous phase.

    • Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, rendering them neutral and soluble in organic solvents.

    • Perform multiple extractions of the basic aqueous solution with a solvent like dichloromethane (DCM) or chloroform.[11]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction.

  • Purification: Subject the crude alkaloid fraction to column chromatography (e.g., silica gel) followed by preparative HPLC or recrystallization to isolate pure 11-hydroxytabersonine.

Senior Scientist's Note: The choice of basifying agent is critical. Ammonium hydroxide is preferred over strong bases like NaOH to prevent potential hydrolysis of the ester group present on the tabersonine scaffold. Each partitioning step should be monitored by TLC or LC-MS to ensure efficient separation and minimize loss of the target compound.

Potent Anticancer Activity: Insights from 11-Methoxytabersonine

The most compelling evidence for the pharmacological potential of 11-hydroxytabersonine comes from studies on its O-methylated analog, 11-methoxytabersonine (11-MT). Research has established 11-MT as a potent anti-leukemic agent, and its well-defined mechanism of action provides a strong predictive model for 11-hydroxytabersonine.[3]

3.1. Cytotoxicity Against T-ALL Cell Lines

11-MT has been shown to significantly inhibit the proliferation of multiple human T-cell acute lymphoblastic leukemia cell lines in a dose-dependent manner.[3] This broad efficacy suggests a fundamental mechanism that targets common vulnerabilities in these cancer cells.

Cell LineDescriptionIC₅₀ of 11-MT (µM)
MOLT-4 T-lymphoblast; acute lymphoblastic leukemia~5-10 µM
Jurkat T-lymphoblast; acute T-cell leukemia~10-15 µM
CCRF-CEM T-lymphoblast; acute lymphoblastic leukemia~10-15 µM
CEM/C1 T-lymphoblast; acute lymphoblastic leukemia~15-20 µM
(Data synthesized from ranges reported in literature[3])

3.2. Mechanism of Action: A Triad of ROS, Mitochondrial Failure, and PI3K/Akt Inhibition

The anti-leukemic effect of 11-MT is not due to non-specific toxicity but rather a targeted induction of apoptosis through a coordinated signaling cascade.[3]

  • Induction of Reactive Oxygen Species (ROS): Treatment with 11-MT triggers a rapid and significant accumulation of intracellular ROS. This oxidative stress acts as a primary upstream signal for apoptosis.

  • Mitochondrial Dysfunction: The increase in ROS leads to a collapse of the mitochondrial membrane potential (MMP).[3] This depolarization is a critical "point of no return" in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c.

  • Inhibition of the PI3K/Akt/mTOR Pathway: Concurrently, 11-MT downregulates the phosphorylation of key survival proteins PI3K and Akt.[3] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, including leukemia. By inhibiting this pathway, 11-MT removes the pro-survival signals that would otherwise counteract the ROS-induced apoptotic signals.

Apoptosis_Pathway cluster_0 11-Hydroxy/Methoxy-Tabersonine Action cluster_1 Cellular Response Compound 11-OH-Tabersonine ROS ROS Accumulation Compound->ROS Induces PI3K PI3K Compound->PI3K Inhibits Mito Mitochondrion ROS->Mito Damages (↓ MMP) Caspase Caspase Cascade Mito->Caspase Cytochrome c Release Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mito Promotes Damage Caspase->Apoptosis Executes

Caption: Proposed mechanism of 11-hydroxytabersonine-induced apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the cytotoxic effects of 11-hydroxytabersonine on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 11-hydroxytabersonine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Check: Live, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Predicted Pharmacological Potential

Based on the activities of its parent compound and general knowledge of indole alkaloids, 11-hydroxytabersonine is predicted to have additional therapeutic applications.

4.1. Anti-inflammatory Activity

Tabersonine has demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis.[5] It was shown to inhibit the proliferation, migration, and invasion of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). Mechanistically, tabersonine exerts this effect by inhibiting the PI3K-Akt signaling pathway, the same pathway implicated in the anticancer effects of 11-MT.[5] Given this shared mechanism, it is highly probable that 11-hydroxytabersonine will also exhibit potent anti-inflammatory properties, making it a candidate for treating autoimmune and inflammatory diseases.

4.2. Neuroprotective Potential

Many alkaloids are known to possess neuroprotective properties.[12][13] The mechanisms often involve the mitigation of oxidative stress, regulation of autophagy, and modulation of inflammatory pathways within the central nervous system.[13][14] The C-11 hydroxyl group on 11-hydroxytabersonine is a key structural feature. As a phenolic group, it can act as a potent hydrogen donor and radical scavenger, directly neutralizing reactive oxygen species. This antioxidant capability could protect neurons from oxidative damage, a common pathological feature in neurodegenerative diseases like Parkinson's and Alzheimer's.[10][15]

Future Directions and Drug Development

While the predictive data is strong, rigorous experimental validation is required to advance 11-hydroxytabersonine as a therapeutic lead.

  • Definitive Isolation and Characterization: The first step is to isolate or synthesize sufficient quantities of pure 11-hydroxytabersonine for biological testing.

  • Head-to-Head Screening: A direct comparison of the anticancer, anti-inflammatory, and neuroprotective activities of tabersonine, 11-hydroxytabersonine, and 11-methoxytabersonine is essential. This will establish a clear structure-activity relationship (SAR) and clarify the role of the C-11 substitution.

  • In Vivo Efficacy: Promising in vitro results must be validated in animal models. For anticancer potential, a xenograft mouse model using T-ALL cells would be appropriate.[4] For anti-inflammatory effects, a collagen-induced arthritis model could be used.[5]

  • Metabolic Engineering and Production: Given the low natural abundance of specific MIAs, metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) offers a scalable and sustainable production platform.[7][9] Engineering yeast with the specific cytochrome P450s and other enzymes needed for 11-hydroxytabersonine synthesis could provide a reliable source for preclinical and clinical development.

Conclusion

11-Hydroxytabersonine is a promising, yet underexplored, monoterpenoid indole alkaloid with significant therapeutic potential. By leveraging robust mechanistic data from its close analog, 11-methoxytabersonine, a strong case can be made for its activity as an anticancer agent, particularly for hematological malignancies. The proposed mechanism—a dual-action attack involving ROS-induced mitochondrial apoptosis and the shutdown of pro-survival PI3K/Akt signaling—represents a highly effective strategy for eliminating cancer cells. Furthermore, compelling evidence from its parent compound, tabersonine, suggests additional applications in treating inflammatory and neurodegenerative disorders. The path forward requires dedicated efforts in chemical isolation, rigorous biological validation, and the development of sustainable production methods to unlock the full clinical potential of this valuable natural product.

References

  • Qu, Y. et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), pp.6224-6229. Available at: [Link]

  • Besseau, S. et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology, 163(4), pp.1792-1803. Available at: [Link]

  • Courdavault, V. et al. (2020). Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. Metabolic Engineering, 65, pp.134-143. Available at: [Link]

  • Singh, B. et al. (2022). A review on ethnobotany, phytochemistry, and pharmacology of Catharanthus roseus (L.) G. Don. ResearchGate. Available at: [Link]

  • Del-Sá, V. et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. Available at: [Link]

  • Sun, J. et al. (2021). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. PubMed. Available at: [Link]

  • Mondal, P. et al. (2022). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. PubMed Central. Available at: [Link]

  • Li, Y. et al. (2022). Anti-leukemic effect and molecular mechanism of 11-methoxytabersonine from Melodinus cochinchinensis via network pharmacology, ROS-mediated mitochondrial dysfunction and PI3K/Akt signaling pathway. PubMed. Available at: [Link]

  • Li, X. et al. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Qin, R. et al. (2023). The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation. PubMed Central. Available at: [Link]

  • Kutney, J. P. (n.d.). The Isolation of Tabersonine and the Synthesis of Vincamine. University of British Columbia. Available at: [Link]

  • Wang, Y. et al. (2022). Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis. Journal of Cancer Prevention & Current Research. Available at: [Link]

  • Carqueijeiro, I. et al. (2020). The assembly of (+)-vincadifformine- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways. ResearchGate. Available at: [Link]

  • Ayaz, M. et al. (2019). Neuroprotective Role of Phytochemicals. MDPI. Available at: [Link]

  • Qu, Y. et al. (2022). Biosynthesis of tabersonine-derived indole alkaloids in Madagascar periwinkle. ResearchGate. Available at: [Link]

  • da Silva, A.F. et al. (2021). Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae). MDPI. Available at: [Link]

  • Zhou, Y. et al. (2024). Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications. MDPI. Available at: [Link]

  • Falcão, H.S. et al. (2011). Anti-inflammatory activity of extracts and 11,13-dihydrozaluzanin C from Gochnatia polymorpha ssp. floccosa trunk bark in mice. PubMed. Available at: [Link]

  • Zhang, Z. et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available at: [Link]

  • Ortiz-Andrade, R. et al. (2021). Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. PubMed Central. Available at: [Link]

  • Ahmad, W. et al. (2020). Synergistic Neuroprotective Effect of Endogenously-Produced Hydroxytyrosol and Synaptic Vesicle Proteins on Pheochromocytoma Cell Line against Salsolinol. MDPI. Available at: [Link]

  • Chaâbane, F. et al. (2011). Antibacterial and anti-inflammatory activities of 4-hydroxycordoin: potential therapeutic benefits. PubMed. Available at: [Link]

Sources

Foundational

Chemical properties and stability of 11-Hydroxytabersonine

An In-depth Technical Guide to 11-Hydroxytabersonine: Chemical Properties, Stability, and Analysis Abstract This technical guide provides a comprehensive overview of 11-Hydroxytabersonine, a pivotal monoterpenoid indole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 11-Hydroxytabersonine: Chemical Properties, Stability, and Analysis

Abstract

This technical guide provides a comprehensive overview of 11-Hydroxytabersonine, a pivotal monoterpenoid indole alkaloid (MIA) in the biosynthesis of high-value pharmaceuticals. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental chemical properties, spectroscopic profile, inherent reactivity, and stability characteristics. We present field-proven experimental protocols for its biocatalytic production, purification, and analytical characterization. By synthesizing data from authoritative sources with practical insights, this guide serves as an essential resource for leveraging 11-Hydroxytabersonine in synthetic biology, metabolic engineering, and pharmaceutical research.

Introduction: A Key Intermediate in Cancer Chemotherapy

11-Hydroxytabersonine is a naturally occurring alkaloid found in the medicinal plant Catharanthus roseus[1]. It holds significant scientific and commercial interest due to its position as a direct precursor in the biosynthesis of vindoline, which, when coupled with catharanthine, forms the potent anti-cancer agents vinblastine and vincristine[2]. These drugs remain critical in modern oncology, and securing a stable, scalable supply chain is a major goal of pharmaceutical biotechnology.

A crucial point of clarification is the compound's nomenclature. In chemical literature and databases, it is most commonly referred to as 16-Hydroxytabersonine , based on the biosynthetic numbering of the tabersonine scaffold. However, it is also known as 11-Hydroxytabersonine, with both names sharing the same CAS Number (22149-28-6)[2][3]. For consistency with the majority of biosynthetic literature, this guide will primarily use the name 16-Hydroxytabersonine while acknowledging its synonymy. Understanding the chemical behavior and stability of this molecule is paramount for optimizing its production in heterologous systems like engineered yeast and for its use as a substrate in further chemical or enzymatic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral characteristics is the foundation of its application in research and development. These properties dictate the choice of analytical methods, purification strategies, and storage conditions.

Chemical Structure and Core Properties

16-Hydroxytabersonine belongs to the aspidosperma class of indole alkaloids, characterized by a complex pentacyclic core. The introduction of a hydroxyl group on the indole ring significantly influences its polarity and reactivity compared to its precursor, tabersonine.

PropertyValueSource(s)
Chemical Formula C₂₁H₂₄N₂O₃[2]
Molecular Weight 352.43 g/mol [2]
CAS Number 22149-28-6[2][3]
IUPAC Name Methyl (3aR,3a¹S,10bR)-3a-ethyl-8-hydroxy-3a,3a¹,4,6,11,12-hexahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate[2]
Synonyms 11-Hydroxytabersonine, 16-OH-Tabersonine[2][3]
Appearance Typically an off-white to yellowish solid or oil[4]
Spectroscopic Profile

The structural elucidation of 16-Hydroxytabersonine relies on a combination of spectroscopic techniques. The data presented here are foundational for its unambiguous identification in complex biological matrices.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the detection and quantification of 16-Hydroxytabersonine.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective due to the presence of two basic nitrogen atoms that are readily protonated.

  • Parent Ion: The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 353 [5][6]. This ion is typically used for selected ion monitoring (SIM) or extracted ion chromatograms for sensitive and specific detection.

  • Fragmentation: While detailed fragmentation studies are not widely published, the MS/MS spectrum of aspidosperma alkaloids is often characterized by a retro-Diels-Alder (RDA) fragmentation of the D-ring, a common pattern for this structural class[7]. This provides diagnostic ions for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural confirmation of 16-Hydroxytabersonine. The following data were acquired from a sample purified from an enzymatic reaction and dissolved in methanol-d₄[5].

  • ¹H-NMR: The aromatic region is particularly diagnostic. The introduction of the hydroxyl group at C-16 results in a distinct three-spin system for the aromatic protons H-14, H-15, and H-17.

  • ¹³C-NMR: The chemical shifts of the aromatic carbons provide unequivocal evidence for the position of hydroxylation. Compared to the tabersonine precursor, the C-16 signal is shifted significantly downfield (from δ 127.6 to δ 160.6), while the adjacent C-15 and C-17 signals are shifted upfield, confirming the presence of an electron-donating hydroxyl group at C-16[5].

  • 2D NMR (COSY, HSQC, HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for confirming the substitution pattern. Key correlations from the aromatic protons to neighboring carbons (e.g., H-14 → C-16) definitively establish the hydroxyl group's location on the indole ring[5].

UV-Vis Spectroscopy: The conjugated system within the 16-Hydroxytabersonine molecule gives rise to characteristic ultraviolet absorbance, making it readily detectable by HPLC-UV/DAD systems.

  • Chromophore: The molecule contains a 16-hydroxy-α-methylenecarboxamido-indole chromophore.

  • Detection Wavelengths: While a full spectrum is rarely published, optimal detection during chromatographic analysis has been reported at wavelengths between 300 nm and 330 nm [5][8][9]. This allows for selective monitoring with minimal interference from less conjugated compounds.

Chemical Reactivity and Biosynthesis

16-Hydroxytabersonine is not an end-product but a transient intermediate in a highly orchestrated metabolic pathway. Its reactivity is therefore best understood in the context of its biological role.

Role in the Vindoline Biosynthetic Pathway

The conversion of tabersonine to vindoline is a seven-step enzymatic cascade that occurs in distinct cellular compartments within the leaves of C. roseus. 16-Hydroxytabersonine is the product of the very first committed step in this terminal branch of the pathway.

Vindoline_Pathway cluster_epidermis Leaf Epidermis cluster_mesophyll Laticifers / Idioblasts Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT Epoxide 16-Methoxytabersonine Epoxide 16-Methoxytabersonine->Epoxide T3O Diol 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine Epoxide->Diol T3R Desacetoxyvindoline Desacetoxyvindoline Diol->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: The biosynthetic pathway from tabersonine to vindoline.

Key Enzymatic Conversions:

  • Formation (Hydroxylation): Tabersonine is hydroxylated at the C-16 position by the cytochrome P450 enzyme Tabersonine 16-Hydroxylase (T16H) . This is a critical branching point, as hydroxylation at other positions (e.g., C-19) leads to different alkaloid families[5]. This step requires NADPH as a cofactor and is considered a rate-limiting step in vindoline biosynthesis.

  • Consumption (Methylation): The newly installed hydroxyl group is immediately methylated by 16-Hydroxytabersonine-O-Methyltransferase (16OMT) , using S-adenosyl methionine (SAM) as a methyl donor, to produce 16-methoxytabersonine[2][10]. The high efficiency of this subsequent step means that 16-Hydroxytabersonine does not accumulate to high levels in the plant.

Non-Enzymatic Reactivity

The structure of 16-Hydroxytabersonine contains several functional groups susceptible to non-enzymatic reactions, which is a key consideration for its stability, storage, and chemical manipulation.

  • Phenolic Hydroxyl Group: The -OH group on the aromatic ring is weakly acidic and susceptible to oxidation, especially under basic conditions or in the presence of metal ions and oxygen. Oxidation can lead to the formation of quinone-type structures and subsequent polymerization, resulting in discoloration and degradation.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Basic hydrolysis is typically faster and irreversible.

  • Indole Nucleus: The indole ring system is generally stable but can be reactive under strongly acidic conditions, potentially leading to protonation at C-3 and subsequent side reactions[11].

  • Tertiary Amine: The basic nitrogen atom readily forms salts with acids. This property is often exploited during extraction and purification protocols, where pH adjustments are used to move the alkaloid between aqueous and organic phases[4].

Stability Profile and Handling

No formal, long-term stability studies on pure 16-Hydroxytabersonine have been published. However, a robust stability assessment can be designed based on its chemical structure and International Council for Harmonisation (ICH) guidelines for forced degradation studies[12][13]. Such studies are essential for determining shelf-life, identifying potential degradants, and developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) substance Pure 16-Hydroxytabersonine (in solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) substance->base oxidation Oxidation (e.g., 3% H₂O₂, RT) substance->oxidation thermal Thermal Stress (e.g., 60-80°C) substance->thermal photo Photolytic Stress (Light exposure) substance->photo analysis Analysis by Stability-Indicating LC-MS/UV Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants Establish Degradation Pathway Determine Shelf-Life analysis->outcome

Sources

Exploratory

A Senior Application Scientist's Guide to the Characterization and Application of Tabersonine 11-Hydroxylase

An In-Depth Technical Guide to the Enzymatic Conversion of Tabersonine to 11-Hydroxytabersonine. Abstract The enzymatic hydroxylation of tabersonine is a pivotal gateway reaction in the biosynthesis of vindoline, a precu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Conversion of Tabersonine to 11-Hydroxytabersonine.

Abstract

The enzymatic hydroxylation of tabersonine is a pivotal gateway reaction in the biosynthesis of vindoline, a precursor to the potent anti-cancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the enzymatic conversion of tabersonine to its hydroxylated derivative, a reaction catalyzed by a specific class of cytochrome P450 monooxygenases. We will delve into the mechanistic intricacies of this biotransformation, present detailed, field-proven protocols for enzyme expression, in-vitro assays, and analytical quantification, and discuss the critical role of this enzymatic step in the broader context of metabolic engineering and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital biosynthetic pathway.

Introduction: The Strategic Importance of Tabersonine Hydroxylation

The monoterpenoid indole alkaloid (MIA) pathway in Catharanthus roseus is a rich source of complex, pharmaceutically valuable compounds. Within this intricate metabolic network, tabersonine emerges as a key branch-point intermediate. The fate of tabersonine, and consequently the final alkaloid profile of the organism, is largely dictated by the regioselective hydroxylation of its indole nucleus.

Hydroxylation at the C-11 position (also referred to as C-16 in alternative numbering schemes) channels the metabolic flux towards the synthesis of vindoline. This reaction, therefore, represents a critical control point and a primary target for metabolic engineering efforts aimed at enhancing the production of vindoline and its downstream derivatives. Understanding and harnessing the enzyme responsible for this conversion is paramount for developing microbial cell factories and other alternative production platforms for these high-value pharmaceuticals.[1][2]

This guide will focus on the enzyme officially designated as Tabersonine 16-Hydroxylase (T16H) , which is responsible for the production of 16-hydroxytabersonine. For the purpose of this guide and to align with the topic, we will refer to the product as 11-hydroxytabersonine, while acknowledging the alternative C-16 nomenclature prevalent in the literature.

The Enzymatic Machinery: A Cytochrome P450 System

The hydroxylation of tabersonine is not the work of a single enzyme but rather a classic cytochrome P450 (P450) system. This necessitates a multi-component protein complex to achieve the catalytic cycle.

Tabersonine 16-Hydroxylase (T16H): The Regioselective Catalyst

T16H is a membrane-bound, heme-thiolate protein belonging to the cytochrome P450 superfamily. In C. roseus, two distinct isoforms have been identified and characterized:

  • T16H1 (CYP71D12): Initially cloned from C. roseus cell cultures.[3]

  • T16H2 (CYP71D351): Predominantly expressed in the leaf epidermis, the primary site of vindoline biosynthesis.[3][4]

Both isoforms exhibit a high degree of substrate specificity for tabersonine.[3][4] The hydroxylation reaction they catalyze involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-11 position of the tabersonine indole ring.

NADPH-Cytochrome P450 Reductase (CPR): The Essential Electron Donor

As with all microsomal P450s, T16H is catalytically inactive on its own. It requires a partner protein, NADPH-Cytochrome P450 Reductase (CPR), to supply the electrons needed for oxygen activation.[5][6] CPR is a diflavin enzyme, containing both FAD and FMN, that acts as an electron shuttle.[6][7] It transfers electrons from the soluble cofactor NADPH to the heme center of T16H, facilitating the catalytic cycle.[7][8]

The functional necessity of CPR is a critical consideration in any experimental setup, whether in vitro or in heterologous expression systems. For instance, yeast strains engineered for P450 studies, such as the WAT11 strain, are often selected because they co-express a plant CPR, like that from Arabidopsis thaliana, to ensure the proper functioning of the heterologously expressed plant P450s.[4]

Enzymatic_System cluster_system T16H Catalytic System cluster_reaction Hydroxylation Reaction NADPH NADPH CPR CPR (FAD/FMN) NADPH->CPR 2e- T16H T16H (P450) CPR->T16H 2e- Tabersonine Tabersonine NADP NADP+ Product 11-Hydroxytabersonine T16H->Product H2O H2O T16H->H2O Tabersonine->T16H O2 O2 O2->T16H

The T16H enzymatic system.

Experimental Workflow: From Gene to Function

Characterizing the T16H-catalyzed conversion involves a logical progression of steps, from obtaining the enzyme to analyzing its activity. This section provides a validated workflow.

Enzyme Production: Heterologous Expression in Saccharomyces cerevisiae

S. cerevisiae is a robust and widely used platform for expressing plant P450s. The membrane-bound nature of these enzymes makes their expression in a eukaryotic system that possesses an endoplasmic reticulum highly advantageous.

Protocol 1: Yeast Microsome Preparation

  • Yeast Strain: Utilize a strain optimized for P450 expression, such as WAT11, which co-expresses a plant CPR.[4]

  • Transformation: Transform the yeast with an expression vector (e.g., pYES-DEST52) containing the coding sequence for T16H1 or T16H2.

  • Culture Growth: Grow a pre-culture in selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker (e.g., uracil). Inoculate a larger volume of YPGE medium and grow to an OD600 of 1.5-2.0.

  • Induction: Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 28°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Lyse the cells mechanically using glass beads and vigorous vortexing.

  • Microsome Isolation: Centrifuge the lysate at 10,000 x g to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and pellet the microsomal fraction at 100,000 x g for 1-2 hours.

  • Final Preparation: Resuspend the microsomal pellet in TEG buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol). Aliquot and store at -80°C. Determine protein concentration using a Bradford or BCA assay.

Causality: The choice of yeast as an expression system is dictated by the need for correct protein folding and membrane integration of the P450 enzyme. Ultracentrifugation is the standard method for isolating the endoplasmic reticulum fragments (microsomes) where T16H and CPR are located.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay & Analysis A Yeast Transformation (T16H gene) B Induction of Expression A->B C Cell Lysis B->C D Microsome Isolation (Ultracentrifugation) C->D E In Vitro Reaction (Microsomes, Tabersonine, NADPH) D->E Microsomal Enzyme F Reaction Quenching & Product Extraction E->F G HPLC / LC-MS Analysis F->G H Data Interpretation (Kinetics, Yield) G->H

Overall experimental workflow.
In Vitro Enzymatic Assay

This assay quantifies the conversion of tabersonine to 11-hydroxytabersonine by the prepared microsomes.

Protocol 2: T16H Activity Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Phosphate Buffer (100 mM, pH 7.5)

    • Yeast Microsomes (50-100 µg total protein)

    • Tabersonine (substrate, typically 10-100 µM, dissolved in DMSO or methanol)

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex vigorously for 1 minute to extract the alkaloids into the organic phase. Centrifuge to separate the phases.

  • Sample Preparation: Carefully transfer the upper organic layer to a new tube. Evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol for analysis.

Self-Validation: A negative control reaction lacking NADPH must be run in parallel. No product formation should be observed in this control, confirming that the conversion is dependent on the P450 catalytic cycle.

Analytical Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the substrate and product.

Protocol 3: HPLC Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 20% B to 80% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 300 nm or via a photodiode array (PDA) detector scanning from 200-400 nm.

  • Quantification: Calculate product concentration based on a standard curve generated with an authentic 11-hydroxytabersonine standard, if available. Alternatively, relative quantification can be performed by comparing peak areas.

Confirmation: The identity of the product peak should be unequivocally confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the mass spectrum and retention time to a known standard or literature values.[4]

Data Presentation and Interpretation

Kinetic Parameters

To determine the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax), the in vitro assay is performed with varying concentrations of tabersonine. The resulting data can be plotted and fitted to the Michaelis-Menten equation.

Table 1: Comparative Kinetic Parameters of T16H Isoforms

Enzyme IsoformApparent Km (nM)Apparent Vmax (µM min-1)Source
T16H1 (CYP71D12) 350 ± 1001.8 ± 0.05[4]
T16H2 (CYP71D351) 70 ± 202.2 ± 0.25[4]

Insight: The significantly lower Km of T16H2 suggests it has a much higher affinity for tabersonine than T16H1.[4] This is consistent with its primary role in the vindoline pathway in leaves, where efficient substrate capture is crucial. This data is vital for selecting the appropriate isoform for metabolic engineering projects.

Conclusion and Future Directions

The enzymatic conversion of tabersonine to 11-hydroxytabersonine by T16H is a well-characterized and fundamentally important reaction in MIA biosynthesis. The protocols and insights provided in this guide offer a robust framework for studying this P450-dependent transformation. By leveraging heterologous expression systems and precise analytical techniques, researchers can effectively characterize T16H activity and explore its potential.

Future work will likely focus on protein engineering to enhance the catalytic efficiency and stability of T16H, as well as optimizing its function within microbial chassis for the industrial-scale production of vindoline. The continued elucidation of such key biosynthetic steps will undoubtedly pave the way for novel drug development and sustainable manufacturing of complex natural products.

References

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology, 163(4), 1792-1803. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Courdavault, V., et al. (2020). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. Metabolites, 10(10), 410. [Link]

  • Pan, Y., et al. (2020). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. ResearchGate. [Link]

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. ResearchGate. [Link]

  • Wikipedia. Steroid 11β-hydroxylase. [Link]

  • Vazquez-Flota, F. A., et al. (2002). The six step conversion of tabersonine to vindoline involving... ResearchGate. [Link]

  • Murata, J., et al. (2005). Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus. PubMed. [Link]

  • Carqueijeiro, I., et al. (2020). Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. Microbial Biotechnology, 14(6), 2693-2700. [Link]

  • Guengerich, F. P. (2001). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]

  • Auchus, R. J., & Miller, W. L. (2020). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

  • Kutney, J. P. (2007). Scheme 8 Vindoline biosynthesis from tabersonine. T16H,... ResearchGate. [Link]

  • Pan, Y., et al. (2019). Functional and structural insight into the flexibility of cytochrome P450 reductases from Sorghum bicolor and its implications for lignin composition. The Journal of Biological Chemistry, 294(45), 16843-16857. [Link]

  • Storbeck, K. H., et al. (2021). Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland. The Journal of Clinical Endocrinology & Metabolism, 106(5), e2246-e2261. [Link]

  • Giddings, L. A., et al. (2011). Biosynthesis of tabersonine-derived indole alkaloids in Madagascar... ResearchGate. [Link]

  • Wolthers, B. G., et al. (1985). Kinetics and metabolism of 11-deoxycortisol in a patient with congenital adrenal hyperplasia due to 11 beta-hydroxylase deficiency. PubMed. [Link]

  • Bart, A. G., & Scott, E. E. (2021). Conformational Landscape of Cytochrome P450 Reductase Interactions. PubMed. [Link]

  • Ellis, J., et al. (2009). Domain Motion in Cytochrome P450 Reductase: CONFORMATIONAL EQUILIBRIA REVEALED BY NMR AND SMALL-ANGLE X-RAY SCATTERING. Journal of Biological Chemistry, 284(52), 36628-36637. [Link]

Sources

Foundational

An In-Depth Technical Guide to 11-Hydroxytabersonine: A Key Intermediate in Bioactive Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Biosynthetic Crossroads 11-Hydroxytabersonine, a monoterpenoid indole alkaloid (MIA), stands as a critical juncture in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Biosynthetic Crossroads

11-Hydroxytabersonine, a monoterpenoid indole alkaloid (MIA), stands as a critical juncture in the complex biosynthetic machinery of the Madagascar periwinkle, Catharanthus roseus. While not a household name, this molecule is of immense interest to researchers and pharmaceutical scientists. Its primary significance lies in its role as a direct precursor to vindoline, one of the two essential components required for the semi-synthesis of the powerful anticancer drugs, vinblastine and vincristine.[1][2] These vital chemotherapeutics, used for decades to treat lymphomas, leukemias, and other cancers, are produced in minute quantities by the plant, making their supply chain fragile and expensive.[3] Understanding and harnessing the production of key intermediates like 11-Hydroxytabersonine is therefore paramount for developing more stable and efficient sources of these life-saving medicines, either through advanced plant breeding, metabolic engineering in plants, or heterologous expression in microbial systems like yeast.[4][5]

This guide provides a comprehensive technical overview of 11-Hydroxytabersonine, consolidating its chemical identity, biosynthetic origins, and the methodologies for its study. It is designed to serve as a foundational resource for professionals engaged in natural product chemistry, synthetic biology, and pharmaceutical development.

PART 1: Core Chemical Identity

Accurate identification is the bedrock of all scientific inquiry. This section details the fundamental chemical identifiers for 11-Hydroxytabersonine, ensuring clarity and precision in research and communication.

Nomenclature and Registration

It is crucial to note that in scientific literature, 11-Hydroxytabersonine is frequently and interchangeably referred to as 16-Hydroxytabersonine .[6] This alternative numbering convention arises from different systematic naming approaches to the complex aspidosperma alkaloid skeleton. Both names refer to the identical chemical entity, distinguished by the CAS number.

Key Chemical Identifiers

A summary of the essential chemical data for 11-Hydroxytabersonine is presented below for quick reference.

IdentifierValueSource
CAS Number 22149-28-6[1]
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.4 g/mol [1]
IUPAC Name Methyl (3aR,3a¹S,10bR)-3a-ethyl-8-hydroxy-3a,3a¹,4,6,11,12-hexahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate[6]
Synonyms 16-Hydroxytabersonine[6]
PubChem CID 443326[6]
ChEBI ID CHEBI:17699[6]
KEGG ID C11643[6]
SMILES CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)c5ccc(cc5N3)O)C(=O)OC[6]
InChI Key FXUFRJQCBVSCRZ-ACRUOGEOSA-N[6]

PART 2: Biosynthesis and Chemical Synthesis Pathways

The formation of 11-Hydroxytabersonine is a pivotal enzymatic step within a larger, highly regulated metabolic network. Understanding this process is key to manipulating its production.

The Natural Biosynthetic Route in Catharanthus roseus

11-Hydroxytabersonine is not a final product but an intermediate in the seven-step conversion of tabersonine to vindoline.[3] Its formation is catalyzed by a specific cytochrome P450-dependent monooxygenase known as Tabersonine 16-hydroxylase (T16H) .

The Core Reaction: The T16H enzyme facilitates the regioselective hydroxylation of tabersonine at the C-16 position of the indole ring. This reaction is a critical control point, initiating the pathway that leads to vindoline accumulation in the leaves of C. roseus.[1]

Enzymology and Gene Expression: Research has identified two distinct isoforms of the T16H enzyme, encoded by different genes, which act in an organ-dependent manner:[1]

  • T16H1 (CYP71D12): Its expression is primarily restricted to flowers and undifferentiated plant cells.

  • T16H2 (CYP71D351): This is the key isoform for vindoline biosynthesis in leaves. Its expression is localized specifically to the leaf epidermis, where the subsequent enzymatic step also occurs.[1]

The expression level of the T16H2 gene has been shown to directly correlate with the accumulation of vindoline in different C. roseus cultivars, highlighting its role as a potential bottleneck and a prime target for metabolic engineering.[1]

The biosynthetic cascade proceeds immediately with the O-methylation of the newly introduced hydroxyl group by the enzyme 16-hydroxytabersonine 16-O-methyltransferase (16OMT) , yielding 16-methoxytabersonine.[2] The co-localization of T16H2 and 16OMT in the leaf epidermis facilitates efficient metabolic channeling of the substrate.[1]

11-Hydroxytabersonine Biosynthesis Tabersonine Tabersonine Hydroxytabersonine 11-Hydroxytabersonine (16-Hydroxytabersonine) Tabersonine->Hydroxytabersonine Tabersonine 16-Hydroxylase (T16H) (CYP71D351 / T16H2 in leaves) Methoxytabersonine 16-Methoxytabersonine Hydroxytabersonine->Methoxytabersonine 16-Hydroxytabersonine 16-O-Methyltransferase (16OMT) Vindoline_Pathway Downstream Vindoline Biosynthesis (5 steps) Methoxytabersonine->Vindoline_Pathway

Caption: The enzymatic conversion of tabersonine to 11-hydroxytabersonine and its subsequent methylation.

Chemical Synthesis Approaches

The de novo total chemical synthesis of 11-Hydroxytabersonine is not extensively reported in the literature, largely because its precursor, tabersonine, is readily available from natural sources and the subsequent hydroxylation step can be achieved biosynthetically. However, the total synthesis of (±)-tabersonine has been accomplished, providing a viable chemo-enzymatic route to 11-Hydroxytabersonine.

One notable strategy for tabersonine synthesis involves a multi-step sequence where key reactions include a [4+2] cycloaddition to form the core ring structure, followed by ring-closing metathesis and intramolecular indole alkylation to complete the pentacyclic system.[7] Once synthetic tabersonine is obtained, it can serve as a substrate for the T16H enzyme, either in vitro using purified enzymes or in vivo using engineered microbial hosts like Saccharomyces cerevisiae that express the T16H gene.[5] This chemo-enzymatic pathway is a powerful strategy for producing 11-Hydroxytabersonine and its downstream derivatives without reliance on plant cultivation.

PART 3: Biological Activity and Pharmacological Relevance

The biological significance of 11-Hydroxytabersonine is overwhelmingly defined by its role as a metabolic intermediate. As of now, there is a scarcity of research into its intrinsic pharmacological activities.

Its primary value in drug development is as a substrate for the biosynthesis of vindoline. However, studies on closely related derivatives offer insights into the potential structure-activity relationships of the tabersonine scaffold. For instance, 11-methoxytabersonine , the methylated derivative of the title compound, has been shown to possess significant anti-leukemic and anti-tumor properties.[8][9] It has been demonstrated to inhibit the proliferation of triple-negative breast cancer cells by inducing ferroptosis, a specific form of programmed cell death.[9]

Conversely, another study investigating structure-activity relationships of tabersonine derivatives noted that introducing a hydroxyl group at a different position (C-3) markedly decreased its cytotoxic bioactivity.[10] This suggests that the position and nature of substituents on the tabersonine core are critical determinants of its pharmacological effects. The lack of reported intrinsic cytotoxicity for 11-hydroxytabersonine itself may imply that the free hydroxyl group at the C-11 (or C-16) position does not confer potent anticancer activity, unlike the methoxy group in its derivative. Further research is warranted to explore the full pharmacological profile of 11-Hydroxytabersonine, including potential antimicrobial, anti-inflammatory, or other bioactivities.[11]

PART 4: Analytical and Experimental Protocols

The detection, quantification, and purification of 11-Hydroxytabersonine are essential for both research and biotechnological production. These processes typically rely on standard phytochemical and chromatographic techniques.

Extraction and Purification Workflow

The isolation of 11-Hydroxytabersonine can be achieved from its natural source, C. roseus leaves, or from engineered microbial cultures. The general workflow involves extraction, partitioning, and chromatographic purification.

Extraction_Purification_Workflow cluster_0 Step 1: Source Material cluster_1 Step 2: Extraction cluster_2 Step 3: Initial Purification cluster_3 Step 4: High-Resolution Purification cluster_4 Step 5: Final Product Source C. roseus Leaves OR Yeast Culture Medium Extraction Methanol Extraction (Plant) OR Ethyl Acetate Extraction (Yeast) Source->Extraction TLC Preparative Thin-Layer Chromatography (TLC) Extraction->TLC Crude Extract HPLC Preparative RP-HPLC TLC->HPLC Semi-pure Fraction Final Pure 11-Hydroxytabersonine HPLC->Final

Caption: A generalized workflow for the extraction and purification of 11-Hydroxytabersonine.

Step-by-Step Methodology (Generalized Protocol):

  • Extraction from Plant Material (C. roseus):

    • Dried and powdered leaf material is percolated with methanol.[12]

    • The methanolic extract is concentrated under vacuum.

    • The concentrate is then subjected to an acid-base partitioning. It is acidified (e.g., with 1N H₂SO₄) to protonate the alkaloids, making them water-soluble, and washed with a non-polar solvent to remove lipids and chlorophyll.[12]

    • The aqueous layer is then basified (e.g., with NH₄OH) and the deprotonated alkaloids are extracted into an organic solvent like ethyl acetate or chloroform.

  • Extraction from Yeast Culture:

    • Since most intermediates are secreted into the medium, the yeast cells are first separated by centrifugation.[1]

    • The culture medium is basified (pH > 7.5) and then extracted with ethyl acetate.[1]

    • The organic layers are combined, dried (e.g., over anhydrous Na₂SO₄), and evaporated to yield the crude alkaloid extract.

  • Chromatographic Purification:

    • Preparative Thin-Layer Chromatography (TLC): The crude extract can be applied to silica gel TLC plates and developed with a solvent system such as toluene:ethyl acetate:methanol (e.g., 15:4:1 v/v/v).[1] The band corresponding to 11-Hydroxytabersonine (identified by comparison to a standard, if available, or by subsequent analysis) is scraped and the compound is eluted with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

      • Column: A C18 column is typically used.[13]

      • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or triethylammonium bicarbonate) is commonly employed.[13]

      • Detection: Detection is typically performed using a UV detector at a wavelength around 270-300 nm.[3][13]

      • Fractions corresponding to the 11-Hydroxytabersonine peak are collected and the solvent is removed under vacuum.

Analytical Quantification

For the quantitative analysis of 11-Hydroxytabersonine in complex mixtures, HPLC coupled with UV detection or mass spectrometry (LC-MS) is the standard method.

Typical HPLC-UV Method Parameters:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution program with acetonitrile and water (both often containing an additive like 0.1% formic acid to improve peak shape).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV absorbance monitored at a characteristic wavelength.

  • Quantification: Achieved by creating a calibration curve using a purified and quantified standard of 11-Hydroxytabersonine.

LC-MS Analysis: For higher sensitivity and specificity, LC-MS is used. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific m/z of the protonated molecule [M+H]⁺, which for 11-Hydroxytabersonine is approximately 353.18. Tandem mass spectrometry (MS/MS) can be used to monitor specific fragmentation patterns for unambiguous identification.[5]

PART 5: Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The spectrum would be complex, showing signals in the aromatic region (for the indole protons), olefinic region (for the double bonds in the polycyclic system), and aliphatic region (for the ethyl group and other saturated protons). The presence of the hydroxyl group would give a characteristic signal, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C-NMR: The spectrum would display 21 distinct carbon signals, including those for the carbonyl carbon of the ester, carbons of the aromatic indole ring, olefinic carbons, and aliphatic carbons.

Mass Spectrometry (MS):

  • The electrospray ionization (ESI) mass spectrum in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 353.18.

  • The fragmentation pattern in MS/MS would likely involve neutral losses characteristic of indole alkaloids, such as the loss of the ethyl group, water from the hydroxyl group, and cleavages of the complex ring system.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

  • N-H stretch: A sharp band around 3400-3500 cm⁻¹ for the indole N-H.

  • C=O stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C stretch: Bands in the 1600-1650 cm⁻¹ region for the aromatic and olefinic double bonds.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Conclusion and Future Directions

11-Hydroxytabersonine serves as a quintessential example of a high-value intermediate in natural product biosynthesis. Its position as the gateway to the vindoline branch of MIA metabolism in C. roseus makes it a focal point for research aimed at enhancing the production of vital anticancer agents. While its own biological activities remain largely unexplored, the potent effects of its derivatives suggest that the aspidosperma skeleton is a promising scaffold for drug discovery.

Future research will likely concentrate on several key areas:

  • Metabolic Engineering: Further optimization of the expression of T16H and other pathway enzymes in both plants and microbial hosts to increase the flux towards vindoline.

  • Elucidation of Intrinsic Bioactivity: A thorough pharmacological screening of purified 11-Hydroxytabersonine to determine if it possesses any standalone therapeutic properties.

  • Development of Synthetic Variants: Using 11-Hydroxytabersonine as a starting material for semi-synthesis to create novel analogs with potentially improved or different pharmacological profiles.

The continued study of this pivotal molecule will not only deepen our understanding of plant biochemistry but also pave the way for more sustainable and accessible production of complex, life-saving pharmaceuticals.

References

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Sources

Exploratory

A Technical Guide to 11-Hydroxytabersonine and its Pivotal Role in the Defensive Arsenal of Plants

Abstract The intricate world of plant secondary metabolism is a testament to the evolutionary arms race between plants and their environmental adversaries. Among the most complex and pharmacologically significant of thes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate world of plant secondary metabolism is a testament to the evolutionary arms race between plants and their environmental adversaries. Among the most complex and pharmacologically significant of these natural products are the terpenoid indole alkaloids (TIAs). This technical guide delves into the core of the TIA biosynthetic pathway, focusing on the crucial intermediate, 11-hydroxytabersonine. While the topic specifies the 11-hydroxy position, the predominant and extensively characterized pathway in species like Catharanthus roseus involves hydroxylation at the 16-position to form 16-hydroxytabersonine , a direct precursor to the vindoline branch of the TIA pathway. This document will proceed by focusing on this well-established 16-hydroxytabersonine intermediate, providing an in-depth analysis of its biosynthesis, its indirect yet critical function in plant defense, and the state-of-the-art methodologies used to elucidate its role. We will explore the enzymatic machinery, the signaling cascades that trigger its production in response to threats, and the experimental frameworks that validate these findings, offering a comprehensive resource for researchers in phytochemistry, plant science, and drug discovery.

The Biosynthetic Genesis of a Key Defensive Intermediate

The journey to producing potent defensive alkaloids is a multi-step, spatially segregated process within the plant. Tabersonine, an Aspidosperma-type MIA, stands at a critical juncture, from which the pathway to vindoline diverges. The initial and rate-limiting step in this transformation is the hydroxylation of tabersonine.

The Critical Hydroxylation Step

The conversion is catalyzed by Tabersonine 16-hydroxylase (T16H) , a cytochrome P450-dependent monooxygenase.[1][2] This enzyme introduces a hydroxyl group at the C-16 position of the tabersonine aromatic ring, yielding 16-hydroxytabersonine. In the model plant Catharanthus roseus, two key isoforms of this enzyme have been identified:

  • CYP71D12 (T16H1): Primarily found in the flowers of C. roseus.[1]

  • CYP71D351 (T16H2): The major isoform expressed in leaves, where the bulk of vindoline synthesis occurs.[1][3] This isoform exhibits a higher affinity for tabersonine, underscoring its principal role in foliar defense compound synthesis.[1]

This hydroxylation is not merely a molecular modification; it is the commitment step that channels metabolic flux towards vindoline, a precursor for the powerful anti-herbivory and anti-cancer bisindole alkaloids, vinblastine and vincristine.[2][4]

Subsequent Enzymatic Tailoring

Following hydroxylation, the pathway proceeds rapidly through a series of enzymatic modifications. The immediate next step is the O-methylation of the newly added hydroxyl group.

  • Enzyme: 16-hydroxytabersonine-O-methyltransferase (16OMT)

  • Function: This enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the 16-hydroxyl group of 16-hydroxytabersonine, producing 16-methoxytabersonine.[2][3]

The co-localization of T16H2 and 16OMT in the cytosol of leaf epidermal cells facilitates an efficient metabolic channel, preventing the accumulation of the intermediate and driving the pathway forward.[1][4] From here, a further five enzymatic steps, including oxidation, reduction, N-methylation, hydroxylation, and acetylation, are required to complete the synthesis of vindoline.[2][3][5]

Visualizing the Pathway: From Tabersonine to Vindoline

The following diagram illustrates the initial, critical steps of the vindoline biosynthetic pathway, highlighting the formation of 16-hydroxytabersonine.

Vindoline Pathway Initiation cluster_epidermis Leaf Epidermal Cell Cytosol Tabersonine Tabersonine Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->Hydroxytabersonine T16H2 (CYP71D351) Methoxytabersonine 16-Methoxytabersonine Hydroxytabersonine->Methoxytabersonine 16OMT Downstream Further Steps... (T3O, T3R, NMT...) Methoxytabersonine->Downstream Vindoline Vindoline Downstream->Vindoline

Caption: Initial steps of the vindoline biosynthetic pathway in the leaf epidermis.

The Function of 16-Hydroxytabersonine in Plant Defense

While some plant metabolites exhibit direct toxicity or deterrence, the primary defensive function of 16-hydroxytabersonine is indirect . It serves as an essential, obligate intermediate for the production of downstream compounds that are the true effectors of defense.

A Precursor to Potent Alkaloids

The ultimate products of the pathway initiated by 16-hydroxytabersonine are the monomeric alkaloid vindoline and, subsequently, the dimeric alkaloids vinblastine and vincristine.[6] These molecules are highly bioactive and constitute a formidable chemical defense.

  • Anti-Herbivory: Vinblastine and vincristine are known to be potent feeding deterrents and toxins to a wide range of insect herbivores.[7] Their mode of action often involves disrupting cellular processes, such as microtubule formation, making them highly effective at inhibiting the growth and development of insect larvae.

  • Antimicrobial Properties: Many alkaloids possess antimicrobial activity, protecting the plant from pathogenic fungi and bacteria.[8][9] While the specific activity of vindoline and its dimers is primarily studied in a pharmacological context, the general role of alkaloids in pathogen defense is well-established.[10][11]

Therefore, the synthesis of 16-hydroxytabersonine is a critical control point for activating this powerful defense system.

Regulation by Defense Signaling Pathways

The production of TIAs, including the precursors like 16-hydroxytabersonine, is not constitutive but is tightly regulated and induced upon threat detection.[12] The jasmonate (JA) signaling pathway is the primary mechanism for upregulating TIA biosynthesis in response to wounding and herbivore attacks.[13][14]

  • Threat Recognition: Mechanical damage from a chewing insect or chemical cues from its saliva trigger the synthesis of jasmonic acid.

  • Signal Transduction: JA signaling leads to the activation of a cascade of transcription factors (TFs), such as the ORCA family of proteins in C. roseus.[15][16]

  • Gene Activation: These TFs bind to the promoters of TIA biosynthetic genes, including T16H and 16OMT, initiating a coordinated upregulation of the entire pathway.[15][16]

This inducibility ensures that the plant does not waste valuable resources on producing costly defense compounds when no threat is present, mounting a robust defense only when necessary.

Visualizing the Defense Cascade

Defense Signaling cluster_signal Inducible Defense Activation Herbivore Herbivore Attack (Wounding) JA Jasmonic Acid (JA) Synthesis Herbivore->JA TF Activation of TFs (e.g., ORCA3) JA->TF Genes Upregulation of TIA Biosynthetic Genes (TDC, STR, T16H, etc.) TF->Genes Alkaloids Increased Production of 16-Hydroxytabersonine & Downstream Alkaloids Genes->Alkaloids Defense Enhanced Chemical Defense Alkaloids->Defense

Caption: Jasmonate signaling cascade leading to induced production of defense alkaloids.

Experimental Protocols for Functional Analysis

Validating the role of 16-hydroxytabersonine and its associated enzymes requires robust experimental techniques. The following protocols provide a framework for extraction and quantification, as well as for in-planta functional gene analysis.

Protocol: TIA Extraction and LC-MS Quantification

This protocol describes a standard method for extracting and quantifying TIAs from C. roseus leaf tissue.

Objective: To measure the abundance of tabersonine, 16-hydroxytabersonine, and other TIAs.

Methodology:

  • Sample Preparation: Harvest 100 mg of young leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Resuspend the powder in 1 mL of 80% methanol. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in a water bath for 30 minutes at room temperature to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer for targeted quantification. Monitor specific precursor-to-product ion transitions for each target analyte (e.g., tabersonine, 16-hydroxytabersonine, vindoline) using authentic standards to establish retention times and fragmentation patterns.

Self-Validation: The use of stable isotope-labeled internal standards and the generation of a standard curve with authentic compounds are critical for ensuring accurate and reproducible quantification.

Protocol: Virus-Induced Gene Silencing (VIGS) of T16H2

VIGS is a reverse genetics tool used to transiently silence a target gene to observe the resulting phenotype, thereby confirming its function.[5]

Objective: To down-regulate T16H2 expression in C. roseus and observe the effect on the TIA profile.

Methodology:

  • Vector Construction: Clone a ~300 bp fragment unique to the T16H2 (CYP71D351) gene into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2). An empty vector (pTRV2 without an insert) serves as the negative control.

  • Agrobacterium Transformation: Transform the pTRV1 vector and the pTRV2-T16H2 construct (or empty pTRV2) into separate Agrobacterium tumefaciens (strain GV3101) cultures.

  • Culture Preparation: Grow overnight cultures of each Agrobacterium strain. Pellet the cells by centrifugation, then resuspend in infiltration buffer (10 mM MES, 200 µM acetosyringone, 10 mM MgCl2) to an OD600 of 1.5.

  • Infiltration: Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Infiltrate the mixture into the undersides of the leaves of 3-4 week old C. roseus seedlings using a needleless syringe.

  • Incubation: Grow the plants for 2-3 weeks under controlled conditions to allow for the systemic spread of the virus and silencing of the target gene.

  • Analysis:

    • Metabolic Analysis: Harvest leaves from silenced plants and control plants. Perform TIA extraction and LC-MS analysis as described in Protocol 3.1. A successful silencing of T16H2 is expected to cause a significant accumulation of its substrate (tabersonine) and a sharp decrease in its product (16-hydroxytabersonine) and all subsequent downstream metabolites like vindoline.[1]

    • Transcriptional Analysis: Perform qRT-PCR on RNA extracted from the leaves to confirm the specific down-regulation of the T16H2 transcript level compared to control plants.

Causality and Trustworthiness: This protocol establishes a direct causal link between the T16H2 gene and the synthesis of 16-hydroxytabersonine. The expected inverse correlation between the substrate and product levels provides a self-validating system for confirming gene function.

Visualizing the VIGS Workflow

VIGS Workflow cluster_vigs Functional Analysis via VIGS Construct 1. Clone T16H2 fragment into TRV2 vector Agro 2. Transform Agrobacterium Construct->Agro Infiltrate 3. Infiltrate C. roseus leaves Agro->Infiltrate Incubate 4. Incubate for 2-3 weeks Infiltrate->Incubate Analyze 5. Analyze Metabolites & Transcripts Incubate->Analyze Result Expected Outcome: - T16H2 mRNA ↓ - Tabersonine ↑ - 16-Hydroxytabersonine ↓ - Vindoline ↓ Analyze->Result

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Summary of Key Enzymes and Data

The enzymatic cascade transforming tabersonine is precise and efficient. The key enzymes discussed are summarized below.

Enzyme NameAbbreviationGene ExampleFunction
Tabersonine 16-hydroxylaseT16HCYP71D351Catalyzes the C-16 hydroxylation of tabersonine to form 16-hydroxytabersonine.[1][3]
16-Hydroxytabersonine-O-methyltransferase16OMT---Catalyzes the O-methylation of 16-hydroxytabersonine to form 16-methoxytabersonine.[3][4]
Tabersonine 3-oxygenaseT3OCYP71D1V2Acts on 16-methoxytabersonine in a later step of the pathway.[4][5]
Tabersonine 3-reductaseT3RADHL1Works in concert with T3O to reduce the epoxide intermediate.[4][5]
Desacetoxyvindoline-4-hydroxylaseD4H---Catalyzes a late-stage hydroxylation in the vindoline pathway.[2][15]
Deacetylvindoline-4-O-acetyltransferaseDAT---Catalyzes the final acetylation step to produce vindoline.[2][15]

Conclusion and Future Perspectives

16-hydroxytabersonine occupies an indispensable node in the biosynthesis of defense-related terpenoid indole alkaloids. While not a direct defensive agent itself, its formation is the gateway to producing vindoline and the highly potent bisindole alkaloids derived from it. Understanding the regulation and enzymology of its production is paramount for several fields. For drug development professionals, elucidating this pathway is key to metabolic engineering efforts aimed at producing valuable anticancer precursors like vindoline in heterologous systems such as yeast.[3][5] For plant scientists, it provides a model for how plants evolve complex, inducible chemical defense systems to survive in hostile environments. Future research will likely focus on identifying the transporters that move these alkaloid intermediates between cellular compartments and tissues, further unraveling the intricate logistics of plant chemical defense.

References

  • Qu, Y., Easson, M.L., Froese, J., Simionescu, R., Hajicek, J., Thamm, A.M.K., Liebscher, V., Chang, L., De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), pp.6224-6229. [Link]

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  • Carqueijeiro, I., Langley, E., Grzech, D., Lister, A., Graham, I.A., De Luca, V., St-Pierre, B. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. Molecules, 26(21), p.6644. [Link]

  • Qu, Y., Easson, M.L., De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. ResearchGate. [Link]

  • Pan, Q., Wang, Q., Yuan, F., Xing, S., Wu, C., Choi, Y.H., Verpoorte, R., Tian, Y. (2014). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews, 8(15), p.21. [Link]

  • Wang, R., Liu, C., Wang, H., Liu, C., Zhang, Y., Ma, Y. (2019). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules, 24(23), p.4262. [Link]

  • Qu, Y., Easson, M.L., Froese, J., Simionescu, R., Hajicek, J., Thamm, A.M.K., Liebscher, V., Chang, L., De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. [Link]

  • Ali, B., Al-Wabel, N.A., Shams, S., Ahmad, A., Khan, S.A., Anwar, F. (2015). Role of Saponins in Plant Defense Against Specialist Herbivores. Molecules, 20(7), pp.12891-12909. [Link]

  • Hassan, M.M., Kumar, V., Prokesh, A., Kumar, M. (2022). Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection. Plants, 11(17), p.2202. [Link]

  • Zhang, K., Li, X., Zhang, H., Lv, W., Tao, L., Chen, J., Zhou, J. (2022). De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae. ACS Synthetic Biology, 11(12), pp.4075-4085. [Link]

  • Singh, B., Kumar, A. (2018). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. ResearchGate. [Link]

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Foundational

The Architect of Cellular Demise: A Technical Guide to the Molecular Mechanisms of 11-Hydroxytabersonine Derivatives in Cancer Cells

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of 11-Hydroxytabersonine d...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of 11-Hydroxytabersonine derivatives. As a Senior Application Scientist, the following guide moves beyond a simple recitation of facts, instead focusing on the causal relationships behind experimental observations and the strategic selection of methodologies. We will delve into the core pathways these compounds exploit to induce cancer cell death, grounded in established principles of oncology and cellular biology.

Introduction: The Therapeutic Promise of Modified Indole Alkaloids

The quest for novel, more effective anticancer agents is a cornerstone of modern biomedical research. Within the vast arsenal of natural products, indole alkaloids, particularly those derived from the Madagascar periwinkle (Catharanthus roseus), have proven to be a rich source of clinically significant therapeutics.[1] Tabersonine, a monoterpenoid indole alkaloid, serves as a crucial biosynthetic precursor to the potent anticancer drugs vinblastine and vincristine.[2] The strategic modification of the tabersonine scaffold, such as through hydroxylation at the 11th position, presents a compelling avenue for the development of new derivatives with potentially enhanced or novel anticancer activities. This guide will illuminate the molecular machinery hijacked by 11-Hydroxytabersonine derivatives to dismantle the proliferative and survival capabilities of cancer cells. While direct studies on 11-Hydroxytabersonine are emerging, its mechanism is largely inferred from its close structural relatives, the Vinca alkaloids, and its precursor, tabersonine.

The Dual-Pronged Assault on Cancer Cells

The anticancer efficacy of 11-Hydroxytabersonine derivatives is predicated on a two-pronged molecular assault: the induction of programmed cell death (apoptosis) and the disruption of cellular division through cell cycle arrest. These interconnected processes culminate in the selective elimination of malignant cells.

Orchestrating Apoptosis: A Symphony of Cellular Suicide

Apoptosis is an orderly and energy-dependent process of cell dismantling that is essential for normal tissue homeostasis.[3] Cancer cells are notoriously adept at evading apoptosis. 11-Hydroxytabersonine derivatives re-engage this dormant suicide program through the concerted activation of both the intrinsic and extrinsic apoptotic pathways.

The intrinsic pathway is a response to cellular stress and is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] These proteins maintain a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] 11-Hydroxytabersonine derivatives are hypothesized to disrupt this balance, leading to mitochondrial outer membrane permeabilization (MOMP).

This is achieved through several key molecular events:

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer.[7][8] It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Evidence from related compounds suggests that 11-Hydroxytabersonine derivatives inhibit the phosphorylation of Akt, thereby lifting this protective shield and allowing pro-apoptotic signals to prevail.[9]

  • Modulation of Bcl-2 Family Proteins: Inhibition of Akt signaling leads to a downstream decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax.[10] This shift in the Bax/Bcl-2 ratio is a critical tipping point, favoring the formation of pores in the mitochondrial membrane by Bax.[4]

  • Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[4] Here, it binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]

Visualizing the Intrinsic Apoptotic Pathway

G cluster_0 11-Hydroxytabersonine Derivative cluster_1 Pro-Survival Signaling cluster_2 Mitochondrial Regulation cluster_3 Apoptosome & Caspase Cascade Compound 11-Hydroxytabersonine Derivative Akt Akt Compound->Akt Inhibition of Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9  Activation Caspase37 Caspase-3/7 (Effector) Caspase9->Caspase37  Activation Apoptosis Apoptosis Caspase37->Apoptosis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Mitochondrial Crosstalk Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding FADD FADD Death_Receptor->FADD Recruitment DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruitment FADD->DISC Pro_Caspase8->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activation Caspase37 Caspase-3/7 (Effector) Caspase8->Caspase37 Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase37->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activation of Intrinsic Pathway

Caption: Extrinsic apoptotic pathway and its crosstalk with the intrinsic pathway.

Halting Proliferation: Cell Cycle Arrest through Tubulin Destabilization

Uncontrolled cell division is a hallmark of cancer. 11-Hydroxytabersonine derivatives, akin to other Vinca alkaloids, disrupt this process by targeting microtubules, the dynamic protein filaments essential for forming the mitotic spindle during cell division. [11][12] The molecular mechanism involves:

  • Binding to Tubulin: These derivatives bind to β-tubulin subunits, the building blocks of microtubules. [13]This binding occurs at a specific site, distinct from other microtubule-targeting agents like taxanes.

  • Inhibition of Tubulin Polymerization: The binding of 11-Hydroxytabersonine derivatives to tubulin inhibits its polymerization into microtubules. [12]This destabilizes the entire microtubule network.

  • Mitotic Spindle Disruption: During mitosis, the mitotic spindle, composed of microtubules, is responsible for segregating chromosomes into daughter cells. The disruption of microtubule dynamics by 11-Hydroxytabersonine derivatives prevents the formation of a functional mitotic spindle.

  • G2/M Phase Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis. [12]Prolonged arrest in this phase ultimately triggers apoptosis.

Visualizing the Cell Cycle Arrest Mechanism

G cluster_0 11-Hydroxytabersonine Derivative cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Cellular Outcome Compound 11-Hydroxytabersonine Derivative Tubulin β-Tubulin Compound->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Tubulin->Microtubule Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption G2_M_Phase G2/M Phase Mitotic_Spindle->G2_M_Phase Arrest Cell_Division Cell Division G2_M_Phase->Cell_Division Apoptosis Apoptosis G2_M_Phase->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of G2/M cell cycle arrest induced by 11-Hydroxytabersonine derivatives.

Methodologies for Mechanistic Elucidation

A robust understanding of the molecular mechanisms of 11-Hydroxytabersonine derivatives relies on a suite of well-established and validated experimental techniques. The following protocols provide a framework for investigating the key cellular events discussed.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [14][15]In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 11-Hydroxytabersonine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [16]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines A panel of cancer cell lines (e.g., MCF-7, HeLa, A549)
Compound Concentrations Typically a range from 0.1 µM to 100 µM
Incubation Time 24, 48, and 72 hours
Readout Absorbance at 570 nm
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [19]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the 11-Hydroxytabersonine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate. [2][20]This technique is crucial for examining the levels of key proteins involved in the apoptotic and cell cycle pathways.

Protocol:

  • Protein Extraction: Treat cells with the 11-Hydroxytabersonine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, Cyclin B1, CDK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Target Protein Pathway Investigated Expected Change
Cleaved Caspase-3ApoptosisIncrease
Bcl-2Intrinsic ApoptosisDecrease
BaxIntrinsic ApoptosisIncrease
p-AktPro-survival SignalingDecrease
Cyclin B1Cell CycleIncrease (arrest)
Cell Cycle Analysis: Propidium Iodide (PI) Staining

This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [21] Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the Annexin V/PI assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours. [22]3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [23][24]Polymerization can be monitored by measuring the increase in turbidity or fluorescence.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add the 11-Hydroxytabersonine derivative at various concentrations to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin-containing reaction buffer to the wells and immediately begin monitoring.

  • Data Acquisition: Measure the fluorescence or absorbance at 37°C every minute for 60-90 minutes using a plate reader.

  • Data Analysis: Plot the change in fluorescence/absorbance over time. Inhibition of polymerization will result in a decrease in the rate and extent of the signal increase compared to a control.

Conclusion and Future Directions

The molecular mechanism of 11-Hydroxytabersonine derivatives in cancer cells is a compelling example of a multi-faceted anticancer strategy. By concurrently inducing apoptosis through both intrinsic and extrinsic pathways and arresting the cell cycle via the inhibition of tubulin polymerization, these compounds effectively dismantle the core machinery of cancer cell proliferation and survival. The elucidation of these mechanisms provides a rational basis for the continued development and optimization of this promising class of therapeutic agents.

Future research should focus on direct experimental validation of these pathways for 11-Hydroxytabersonine and its derivatives. Furthermore, investigating their efficacy in in vivo models and exploring potential synergistic combinations with other anticancer drugs will be crucial steps in translating their therapeutic potential into clinical reality. The synthesis of novel derivatives with improved potency and reduced off-target effects also remains a key area for exploration. [25][26][27]

References

  • Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences.[Link]

  • The Death Receptor Pathway of Apoptosis. Cold Spring Harbor Perspectives in Biology.[Link]

  • A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of 11-Hydroxytabersonine from Plant Sources

Introduction: The Significance of 11-Hydroxytabersonine 11-Hydroxytabersonine is a pivotal monoterpenoid indole alkaloid (MIA) found in select plant species, most notably Catharanthus roseus (the Madagascar periwinkle) a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 11-Hydroxytabersonine

11-Hydroxytabersonine is a pivotal monoterpenoid indole alkaloid (MIA) found in select plant species, most notably Catharanthus roseus (the Madagascar periwinkle) and certain species of the Voacanga genus.[1] Its significance in the pharmaceutical industry is profound, primarily serving as a key biosynthetic intermediate in the formation of vindoline. Vindoline, in turn, is a critical precursor for the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[2][3][4] The low natural abundance of these dimeric alkaloids in C. roseus necessitates efficient methods for the extraction and purification of their precursors, including 11-hydroxytabersonine, to support vital drug development programs.[2][5]

This comprehensive guide provides detailed methodologies for the extraction and purification of 11-hydroxytabersonine from plant biomass. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the successful isolation of this valuable natural product.

Part 1: Foundational Principles of Extraction and Purification

The successful isolation of 11-hydroxytabersonine hinges on a multi-stage process that leverages its physicochemical properties as an alkaloid. The general workflow involves the liberation of the alkaloid from the plant matrix, followed by a series of purification steps to separate it from other cellular components and structurally related alkaloids.

The Chemical Nature of 11-Hydroxytabersonine

11-Hydroxytabersonine, like other alkaloids, possesses a basic nitrogen atom within its heterocyclic structure. This basicity is the cornerstone of the primary extraction and purification strategy: acid-base extraction. In an acidic environment, the nitrogen atom is protonated, forming a salt that is soluble in aqueous solutions. Conversely, in a basic environment, the nitrogen is deprotonated, rendering the alkaloid in its free base form, which is more soluble in organic solvents.[6]

PropertyValueSource
Chemical Formula C₂₁H₂₄N₂O₃[1]
Molar Mass 352.434 g/mol [1]

Table 1: Physicochemical Properties of 11-Hydroxytabersonine

Overview of the Extraction and Purification Workflow

The journey from plant material to purified 11-hydroxytabersonine can be visualized as a multi-step process, each designed to enrich the target compound.

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., C. roseus leaves) Grinding Grinding and Homogenization PlantMaterial->Grinding Extraction Solvent Extraction (Acidified Methanol/Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Fraction Collection and Analysis (TLC) ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Purified 11-Hydroxytabersonine HPLC->PureCompound Acid_Base_Extraction cluster_0 Acidic Conditions (pH < 7) cluster_1 Basic Conditions (pH > 7) Alkaloid_Salt Alkaloid-H⁺ (Aqueous Soluble) Alkaloid_Base Alkaloid (Organic Soluble) Alkaloid_Salt->Alkaloid_Base + Base (e.g., NH₄OH) Alkaloid_Base->Alkaloid_Salt + Acid (e.g., HCl)

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 11-Hydroxytabersonine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 11-Hydroxytabersonine. As a critical intermediate in the biosynthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 11-Hydroxytabersonine. As a critical intermediate in the biosynthesis of vindoline, a precursor to the vital anticancer agents vinblastine and vincristine, accurate quantification of 11-Hydroxytabersonine is essential for research in plant biochemistry, metabolic engineering, and pharmaceutical production.[1][2][3] This method utilizes a reversed-phase C18 column with a gradient elution profile and UV detection, ensuring high sensitivity, specificity, and reproducibility for the analysis of 11-Hydroxytabersonine in complex matrices such as plant extracts or engineered microbial cultures.

Introduction: The Significance of 11-Hydroxytabersonine

11-Hydroxytabersonine is a monoterpenoid indole alkaloid (MIA) found in plants like Catharanthus roseus (Madagascar Periwinkle).[3] It holds significant scientific interest as it lies on the intricate biosynthetic pathway leading to vindoline. The conversion of tabersonine to 11-hydroxytabersonine is a key hydroxylation step, and its efficiency can directly influence the yield of downstream products.[1] Given that vinblastine and vincristine are still sourced from the plant, which produces them in very low quantities, there is substantial research focused on optimizing this pathway in both the native plant and engineered hosts like yeast or Nicotiana benthamiana.[2][4]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of such complex natural products.[5] Its precision and reliability are indispensable for monitoring pathway flux, optimizing bioprocesses, and ensuring quality control in drug development. This document provides a comprehensive, field-tested protocol designed for researchers and scientists engaged in this work.

Principle of the Chromatographic Method

The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 11-Hydroxytabersonine, being a moderately polar indole alkaloid, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration (gradient elution).

A significant challenge in analyzing alkaloids is their basic nature, which can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[6] To counteract this, the mobile phase is acidified with 0.1% formic acid. This serves two purposes:

  • Analyte Protonation: It ensures the consistent protonation of the nitrogen atoms in the alkaloid structure, leading to a single, well-defined ionic species.

  • Silanol Suppression: The acidic environment suppresses the ionization of residual silanol groups, minimizing secondary ionic interactions and thereby producing sharp, symmetrical chromatographic peaks.[6]

Detection is achieved via UV spectrophotometry, leveraging the chromophoric indole nucleus of the molecule. A Photo Diode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.

Experimental Workflow

The overall analytical process follows a systematic workflow from sample acquisition to data analysis, ensuring reproducibility and accuracy.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Biological Matrix (e.g., C. roseus leaves, Yeast Pellet) Homogenize Homogenization / Lysis Sample->Homogenize Extract Solvent Extraction (Methanol with Acetic Acid) Homogenize->Extract Cleanup SPE Cleanup (Optional) (C18 or Cation Exchange) Extract->Cleanup FinalPrep Evaporation & Reconstitution in Mobile Phase A Cleanup->FinalPrep Inject Sample Injection FinalPrep->Inject Separate Chromatographic Separation (C18 Gradient Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration & Identification (Based on Retention Time & UV Spectrum) Detect->Integrate Quantify Quantification (External Standard Calibration) Integrate->Quantify Report Reporting Quantify->Report

Figure 1: General workflow for the HPLC analysis of 11-Hydroxytabersonine.

Materials, Reagents, and Instrumentation

Reagents & Materials
  • 11-Hydroxytabersonine reference standard (>95% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • HPLC vials with inserts

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and a column thermostat is required.

  • Detector: A Photo Diode Array (PDA) or UV-Vis detector.

  • Analytical Column: A high-quality reversed-phase column is critical. Recommended: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data Acquisition Software: Chromatography data station software for system control, data acquisition, and processing.[7]

Detailed Protocols

Protocol 1: Preparation of Standards and Mobile Phase

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 999 mL of ultrapure water and 1 mL of formic acid (0.1% v/v). Mix thoroughly.

  • Mobile Phase B (Organic): In a 1 L volumetric flask, add 999 mL of acetonitrile and 1 mL of formic acid (0.1% v/v). Mix thoroughly.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of 11-Hydroxytabersonine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.[7][8] This is your stock solution. Store at -20°C.

Working Standards & Calibration Curve:

  • Prepare a series of working standards (e.g., 100, 50, 25, 10, 5, 1, 0.5 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).

  • Transfer the final solutions to HPLC vials for analysis. These standards will be used to generate a calibration curve.

Protocol 2: Sample Preparation from Catharanthus roseus Leaves

Causality Note: Plant matrices are complex and contain numerous interfering compounds (lipids, pigments, etc.).[9] This protocol employs an acidified methanol extraction to efficiently solubilize the target alkaloid salts, followed by an optional Solid-Phase Extraction (SPE) step for cleanup, which is crucial for protecting the HPLC column and improving data quality.[6][10]

  • Harvest & Dry: Harvest fresh young leaves and lyophilize or oven-dry at 40°C until constant weight. Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 100 mg of powdered leaf tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol containing 1% acetic acid (v/v). The acid ensures alkaloids are extracted in their salt form.[6]

    • Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

  • Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.5 mL of extraction solvent and combine the supernatants.

  • Concentration: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[11]

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B). Vortex and sonicate briefly to dissolve.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended SettingJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of alkaloids.[7]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidProvides excellent peak shape for basic compounds.[12]
Gradient Program 0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% to 90% B30-35 min: Hold at 90% B35-36 min: 90% to 10% B36-45 min: Hold at 10% BAllows for elution of a wide range of polarities and ensures the column is re-equilibrated.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CEnsures stable retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume providing good sensitivity without overloading the column.
Detection PDA Detector, 220 - 400 nm.Quantification at λmax (~330 nm)PDA allows for spectral confirmation. Indole alkaloids have strong absorbance in this region.

Method Validation

To ensure the trustworthiness and reliability of this protocol, it must be validated according to International Council for Harmonisation (ICH) guidelines.[13] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free of interference from the matrix, confirmed by PDA peak purity analysis.Ensures the signal is only from the analyte of interest.[8]
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.Confirms a direct proportional relationship between concentration and detector response.[7]
Accuracy Recovery of 90-110% for spiked matrix samples at three concentration levels.Measures the closeness of the experimental value to the true value.[13]
Precision (RSD) Intra-day: RSD ≤ 2%Inter-day: RSD ≤ 3%Demonstrates the reproducibility of the method over short and long periods.[14]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1The lowest concentration of analyte that can be reliably detected.[7]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1The lowest concentration of analyte that can be accurately quantified.[7]

Expected Results & Discussion

Under the specified conditions, 11-Hydroxytabersonine should elute as a sharp, symmetrical peak. Its retention time will depend on the exact system and column batch but should be consistent. The use of a PDA detector is highly recommended to build a spectral library. The UV spectrum for 11-Hydroxytabersonine, like other tabersonine derivatives, is expected to show a maximum absorbance (λmax) around 330 nm. This provides an additional layer of identification beyond retention time alone.

The biosynthetic pathway context highlights the importance of this analysis.

G Tabersonine Tabersonine T16H T16H (Tabersonine 16-hydroxylase) Tabersonine->T16H HydroxyTab 11-Hydroxytabersonine (Analyte of Interest) T16H->HydroxyTab OMT 16-OMT HydroxyTab->OMT MethoxyTab 16-Methoxytabersonine OMT->MethoxyTab Downstream ... (Multiple Enzymatic Steps) MethoxyTab->Downstream Vindoline Vindoline Downstream->Vindoline

Figure 2: Simplified biosynthesis of vindoline from tabersonine.[1]

Troubleshooting

ProblemPotential CauseRecommended Solution
Peak Tailing 1. Secondary interactions with silanols.2. Column degradation.3. Sample overload.1. Ensure mobile phase pH is low (~2.5-3.0 with formic acid).2. Replace the column or use a guard column.3. Dilute the sample.[15]
Broad Peaks 1. High dead volume.2. Sample solvent incompatible with mobile phase.3. Column contamination.1. Check and tighten all fittings.2. Reconstitute sample in the initial mobile phase.[15]3. Flush the column with a strong solvent (e.g., isopropanol).
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column temperature fluctuation.3. Pump malfunction / leak.1. Prepare fresh mobile phase daily.2. Ensure the column oven is set and stable.3. Check system pressure for stability; purge pumps.
No Peaks Detected 1. No analyte in the sample.2. Detector lamp is off.3. Injection error.1. Inject a known standard to verify system performance.2. Check detector status and lamp life.3. Check autosampler syringe and vial placement.

References

  • Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Central European Journal of Chemistry, 10(3), 802-835. Retrieved from [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2020). PubMed Central. Retrieved from [Link]

  • hplc assay method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Validation of an HPLC method for the determination of alkaloids in a stem bark extract of Nauclea pobeguinii. (2007). ResearchGate. Retrieved from [Link]

  • A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. (2013). National Institutes of Health (NIH). Retrieved from [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (1985). ResearchGate. Retrieved from [Link]

  • Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. (2015). PNAS. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Revista Ibero-Americana de Ciências Ambientais. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS. Retrieved from [Link]

  • Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. (2022). ACS Synthetic Biology. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

Sources

Method

Quantitative Analysis of 11-Hydroxytabersonine in Plant Extracts Using a Validated LC-MS/MS Protocol

An Application Note for Drug Development Professionals and Researchers Abstract 11-Hydroxytabersonine is a pivotal monoterpenoid indole alkaloid (MIA) found in plants such as Catharanthus roseus[1][2]. As a key precursor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

11-Hydroxytabersonine is a pivotal monoterpenoid indole alkaloid (MIA) found in plants such as Catharanthus roseus[1][2]. As a key precursor in the biosynthesis of high-value anticancer agents like vincristine and vinblastine, its accurate quantification in plant extracts is critical for metabolic engineering, agricultural optimization, and drug discovery programs[1]. This document provides a comprehensive, field-tested Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the selective and sensitive quantification of 11-Hydroxytabersonine. The methodology emphasizes robust sample preparation, optimized chromatographic separation, and highly specific detection using Multiple Reaction Monitoring (MRM). All procedural steps are explained with scientific rationale to ensure reproducibility and adherence to rigorous analytical standards.

Foundational Principles

The accurate quantification of a target analyte from a complex biological matrix, such as a plant extract, hinges on the dual principles of separation and specific detection. High-Performance Liquid Chromatography (HPLC) serves as the separation engine, resolving 11-Hydroxytabersonine from a multitude of other phytochemicals based on its physicochemical properties[3]. Following chromatographic separation, the analyte enters the mass spectrometer.

Here, tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity. The process involves:

  • Ionization: The analyte is ionized, typically via Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺.

  • Precursor Ion Selection (Q1): The first quadrupole isolates the specific mass-to-charge ratio (m/z) of the 11-Hydroxytabersonine [M+H]⁺ ion.

  • Fragmentation (q2): The isolated precursor ion is fragmented by collision with an inert gas, creating characteristic product ions.

  • Product Ion Selection (Q3): The third quadrupole selects for specific, stable product ions, which are then measured by the detector.

This precursor-to-product ion transition is unique to the analyte's structure, forming the basis of the highly selective MRM experiment, which effectively filters out chemical noise from the matrix[4].

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Standards: 11-Hydroxytabersonine analytical standard (≥98% purity), Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled alkaloid or a related alkaloid not present in the sample, such as Reserpine).

  • Plant Material: Lyophilized (freeze-dried) and finely powdered plant tissue (e.g., C. roseus leaves).

  • Chemicals: Ammonium hydroxide (ACS grade).

  • Extraction & Cleanup: 50 mL polypropylene centrifuge tubes, Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX, 3 cc, 60 mg), vortex mixer, ultrasonic bath, centrifuge, nitrogen evaporator.

Experimental Protocols

Preparation of Standards and Quality Controls

The foundation of accurate quantification is a precise calibration curve.

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 11-Hydroxytabersonine and the Internal Standard (IS) in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to create a series of calibration standards. A typical concentration range for plant extracts might be 1 - 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol. This will be added to all standards, QCs, and samples to normalize for variations in sample preparation and instrument response.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analytical standard to ensure an unbiased assessment of accuracy and precision.

Sample Preparation: Extraction and Purification

This multi-step process is designed to efficiently extract the target alkaloid while systematically removing interfering matrix components like pigments, lipids, and highly polar compounds.

G cluster_extraction 1. Alkaloid Extraction cluster_cleanup 2. Solid Phase Extraction (SPE) Cleanup cluster_final 3. Final Preparation Plant 1.0g Dried Plant Powder Solvent Add 20 mL 80% Methanol Plant->Solvent Vortex Vortex 1 min Solvent->Vortex Ultrasonicate Ultrasonicate 30 min Vortex->Ultrasonicate Centrifuge Centrifuge (4000 rpm, 10 min) Ultrasonicate->Centrifuge Supernatant1 Collect Supernatant Centrifuge->Supernatant1 Load Load Supernatant Supernatant1->Load Transfer Condition Condition MCX SPE Cartridge (Methanol -> Water) Condition->Load Wash1 Wash 1: 0.1% Formic Acid (Removes Polar Impurities) Load->Wash1 Wash2 Wash 2: Methanol (Removes Lipophilic Impurities) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Releases Protonated Alkaloid) Wash2->Elute Evaporate Evaporate to Dryness (N2 Stream) Elute->Evaporate Transfer Reconstitute Reconstitute in 1 mL Mobile Phase A/B + Internal Standard Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for 11-Hydroxytabersonine extraction and purification.

Step-by-Step Protocol:

  • Extraction: Weigh 1.0 g of homogenized, dried plant powder into a 50 mL centrifuge tube. Add 20 mL of 80% methanol in water (v/v)[5]. The high methanol content efficiently solubilizes the semi-polar alkaloid, while the water content aids in penetrating the plant tissue.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature. Cavitation from ultrasonication disrupts cell walls, enhancing extraction efficiency[5][6][7].

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris. Carefully collect the supernatant[5].

  • Solid Phase Extraction (SPE) Cleanup: The use of a Mixed-Mode Cation Exchange (MCX) cartridge is critical. It retains the basic 11-Hydroxytabersonine via ion exchange while allowing neutral and acidic interferents to be washed away.

    • Condition: Prime an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water[5].

    • Load: Dilute the supernatant from step 4 with an equal volume of water containing 0.1% formic acid to ensure the alkaloid is protonated (positively charged) for retention on the cation exchange sorbent. Load this solution onto the cartridge.

    • Wash 1: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities[5].

    • Wash 2: Wash with 5 mL of methanol to remove non-polar impurities like residual chlorophyll and lipids[5].

    • Elute: Elute the 11-Hydroxytabersonine with 5 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the alkaloid, releasing it from the sorbent[5].

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid), spiking with the internal standard. Vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a clean baseline for integration[8].

ParameterRecommended SettingRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalentProvides excellent separation efficiency for alkaloids[6].
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase separation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 0-1.0 min, 10% B; 1.0-5.0 min, 10-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 10% BA representative gradient for separating the analyte from early and late-eluting interferences.

Mass Spectrometry Parameters

Parameters must be optimized by infusing a standard solution of 11-Hydroxytabersonine to find the optimal values for precursor and product ions, as well as instrumental settings.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAlkaloids readily form [M+H]⁺ ions.
Capillary Voltage 3.0 kVStandard for stable electrospray[6][9].
Source Temp. 150 °C
Desolvation Temp. 500 °CEfficiently desolvates the mobile phase[6].
Desolvation Gas Nitrogen, 700 L/h
Cone Gas Flow Nitrogen, 50 L/h
Collision Gas Argon

MRM Transitions for 11-Hydroxytabersonine

  • Chemical Formula: C₂₁H₂₄N₂O₃[1][2]

  • Molecular Weight: 352.4 g/mol [1][2][10]

  • Precursor Ion [M+H]⁺: m/z 353.2

Two transitions are monitored for confident identification and quantification, per regulatory guidance. The most abundant product ion is used for quantification (Quantifier), while a second is used for confirmation (Qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Use
11-Hydroxytabersonine353.2121.1203525Quantifier
11-Hydroxytabersonine353.2144.1203522Qualifier
Internal Standard (e.g., Reserpine)609.3195.1205035Quantifier

(Note: Product ions and optimized parameters are representative and must be determined empirically on the specific mass spectrometer used).

Method Validation

To ensure the protocol is fit for its intended purpose, it must be validated according to established guidelines, such as those from the FDA and the International Council for Harmonisation (ICH)[11][12][13].

G cluster_core cluster_performance cluster_robustness Validation Analytical Method Validation (Fit for Purpose) Specificity Specificity / Selectivity (No interference at RT) Validation->Specificity Linearity Linearity & Range (R² > 0.99) Validation->Linearity LOQ Limit of Quantitation (LOQ) (Lowest quantifiable conc.) Validation->LOQ Accuracy Accuracy (% Recovery of known amount) Validation->Accuracy Precision Precision (%RSD) - Repeatability (Intra-day) - Intermediate (Inter-day) Validation->Precision Robustness Robustness (Insensitive to small variations) Validation->Robustness MatrixEffect Matrix Effect (Ion suppression/enhancement) Validation->MatrixEffect

Caption: Key parameters for a self-validating analytical protocol.

  • Specificity: The ability to detect the analyte unequivocally. Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of 11-Hydroxytabersonine.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against concentration. The method should be linear over the expected concentration range, with a coefficient of determination (R²) ≥ 0.99[7].

  • Accuracy: Determined by spiking a blank plant extract with known concentrations of the analyte and calculating the percent recovery. Acceptance criteria are typically 80-120%[14].

  • Precision: Expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-assay): Analysis of replicate QC samples in a single run (%RSD ≤ 15%).

    • Intermediate Precision (Inter-assay): Analysis of QC samples on different days or by different analysts (%RSD ≤ 15%).

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically with a signal-to-noise ratio > 10).

  • Matrix Effects: Plant extracts are known to cause ion suppression or enhancement[15]. This is assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both 11-Hydroxytabersonine and the Internal Standard using the instrument's software.

  • Calibration Curve: Generate a linear regression curve of the peak area ratio (Analyte Area / IS Area) versus concentration for the calibration standards.

  • Quantification: Determine the concentration of 11-Hydroxytabersonine in the plant extract samples by interpolating their peak area ratios from the calibration curve.

  • Final Calculation: Adjust the calculated concentration to account for all dilution factors and express the final result as µg of 11-Hydroxytabersonine per g of dry plant weight.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 11-Hydroxytabersonine in plant extracts. The protocol's strength lies in its comprehensive sample cleanup strategy using MCX SPE, which is crucial for mitigating matrix effects inherent to complex botanical samples. By adhering to the principles of method validation outlined herein, researchers can generate high-quality, reproducible data essential for advancing drug discovery, metabolic engineering, and quality control programs involving this important alkaloid.

References

  • Liu, Y., et al. (2016). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). How to determine the exact phyto-constituents in the LC-MS Analysis of plant extract. ResearchGate. Available at: [Link]

  • Pandey, S., et al. (2019). Use of HPTLC, HPLC, and densitometry for qualitative separation of indole alkaloids from Rauvolfia serpentina roots. ResearchGate. Available at: [Link]

  • Held, J. M., et al. (2013). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health. Available at: [Link]

  • Fletcher, S. J., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. National Institutes of Health. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Garrard, I. J., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 19-Hydroxytabersonine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. MRM parameters and retention times for target compounds. ResearchGate. Available at: [Link]

  • Seo, C-S., et al. (2021). Liquid Chromatography Tandem Mass Spectrometry for the Simultaneous Quantification of Eleven Phytochemical Constituents in Traditional Korean Medicine, Sogunjung Decoction. MDPI. Available at: [Link]

  • Garrard, I. J., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available at: [Link]

  • Zargar, S., et al. (2024). Phytochemical Analysis, Lc-Ms/Ms-Qtof Identification of Phytocompounds and in vitro Antioxidant Activity of Traditional Medicinal Plant Formulation. PubMed. Available at: [Link]

  • Szász, C., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health. Available at: [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. Available at: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • Gao, S., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Central. Available at: [Link]

  • Aslantürk, Ö. S. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available at: [Link]

  • Teixeira, N., et al. (2021). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). MDPI. Available at: [Link]

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  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. National Institutes of Health. Available at: [Link]

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Application

Reconstitution of the vindoline pathway in Nicotiana benthamiana

Application Notes & Protocols Topic: Reconstitution of the Vindoline Biosynthetic Pathway in Nicotiana benthamiana I. Introduction: The Rationale for Heterologous Vindoline Synthesis Vindoline is a critically important m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reconstitution of the Vindoline Biosynthetic Pathway in Nicotiana benthamiana

I. Introduction: The Rationale for Heterologous Vindoline Synthesis

Vindoline is a critically important monomeric terpenoid indole alkaloid (TIA). While not pharmacologically active on its own, it serves as an indispensable precursor, along with catharanthine, for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] These drugs, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are produced in the plant in minute quantities, making their extraction economically challenging and subject to supply chain volatility.[3]

Metabolic engineering offers a promising alternative for the sustainable and scalable production of high-value plant natural products. Nicotiana benthamiana has emerged as a premier chassis for plant-based synthetic biology.[4][5] Its utility stems from its rapid growth cycle and, most notably, its amenability to Agrobacterium tumefaciens-mediated transient expression. This technique, known as agroinfiltration, allows for the rapid, simultaneous co-expression of multiple genes within days, making it an ideal platform for prototyping and reconstituting complex biosynthetic pathways without the lengthy process of creating stable transgenic lines.[6][7][8] Many plant-derived pathways, particularly those involving cytochrome P450s and other membrane-bound enzymes, are difficult to express functionally in microbial hosts like yeast or E. coli. N. benthamiana, being a plant, provides the native endomembrane systems and cellular environment required for the proper folding and activity of these complex enzymes.[6]

This guide provides a detailed framework and step-by-step protocols for the functional reconstitution of the late-stage vindoline biosynthetic pathway in N. benthamiana leaves, starting from the precursor tabersonine. We will detail the preparation of genetic constructs, the agroinfiltration process, metabolite extraction, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

II. The Vindoline Biosynthetic Pathway: From Tabersonine to Vindoline

The biosynthesis of vindoline from tabersonine is a seven-step enzymatic cascade. The successful reconstitution of this pathway requires the coordinated expression of all seven enzymes, which originate from C. roseus. The pathway proceeds as follows:

  • Tabersonine 16-hydroxylase (T16H): A cytochrome P450 enzyme that hydroxylates tabersonine at the 16-position.

  • 16-hydroxytabersonine O-methyltransferase (16OMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the 16-hydroxyl group.

  • Tabersonine 3-oxygenase (T3O): A 2-oxoglutarate-dependent dioxygenase that introduces an epoxide at the 2,3-double bond.

  • Tabersonine 3-reductase (T3R): An NADPH-dependent reductase that opens the epoxide ring to form a hydroxyl group.

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT): A SAM-dependent methyltransferase that adds a methyl group to the indole nitrogen.

  • Desacetoxyvindoline 4-hydroxylase (D4H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates the C4 position.

  • Deacetylvindoline 4-O-acetyltransferase (DAT): A coenzyme A-dependent acyltransferase that acetylates the C4-hydroxyl group to produce the final product, vindoline.[1][9]

This multi-step conversion involves enzymes localized to different subcellular compartments in their native plant, highlighting the challenge and complexity of heterologous reconstruction.[9]

Vindoline_Pathway Tabersonine Tabersonine T16H T16H Tabersonine->T16H Int1 16-Hydroxytabersonine OMT16 16OMT Int1->OMT16 Int2 16-Methoxytabersonine T3O T3O Int2->T3O Int3 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine NMT NMT Int3->NMT Int4 N-Methylated Intermediate D4H D4H Int4->D4H Int5 Desacetoxyvindoline DAT DAT Int5->DAT Vindoline Vindoline T16H->Int1 OMT16->Int2 T3R T3R T3O->T3R epoxide intermediate T3R->Int3 NMT->Int4 D4H->Int5 DAT->Vindoline

Caption: The seven-step enzymatic conversion of tabersonine to vindoline.

III. Experimental Protocols

This section provides a comprehensive, step-by-step guide for the entire workflow, from plant growth to final analysis.

Part A: Plant Growth and Preparation

Rationale: Healthy, physiologically uniform plants are crucial for reproducible transient expression. The optimal age for infiltration is typically 4-6 weeks, as younger leaves are more susceptible to Agrobacterium-mediated transformation and have higher metabolic activity.[10]

Protocol:

  • Sow Nicotiana benthamiana seeds in a well-draining soil mix.

  • Maintain plants in a controlled growth chamber with a 16-hour light / 8-hour dark cycle, at approximately 24°C (day) and 21°C (night).[11]

  • Water plants regularly to maintain consistent soil moisture without waterlogging.

  • Use plants that are 4-6 weeks old, selecting the youngest fully expanded leaves for infiltration, as they are most receptive to agroinfiltration.

Part B: Preparation of Agrobacterium Cultures

Rationale: Each of the seven vindoline pathway genes must be cloned into a plant expression vector (e.g., pEAQ-HT) and transformed into an appropriate Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101). Each resulting strain will be grown separately and then mixed prior to infiltration. This ensures that each plant cell receives the full complement of genes required for the pathway.

Protocol:

  • From a glycerol stock, streak each of the seven Agrobacterium strains (each carrying one pathway gene) and a strain carrying a viral suppressor of gene silencing (e.g., p19) onto separate LB agar plates with appropriate antibiotics (e.g., Kanamycin, Rifampicin). Incubate at 28°C for 48 hours.

  • Inoculate a single colony from each plate into 5 mL of liquid LB medium with the same antibiotics. Grow overnight at 28°C with shaking at 220 rpm.

  • The next day, use the starter cultures to inoculate larger cultures (e.g., 50 mL) of induction medium (e.g., MES-based medium). Grow overnight to an optical density at 600 nm (OD600) of 1.0-1.5.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.

  • Gently discard the supernatant and resuspend the cell pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 1.0.

  • Incubate the resuspended bacteria at room temperature for 2-4 hours without shaking to allow for vir gene induction.

  • Before infiltration, mix the seven pathway gene strains and the p19 silencing suppressor strain in equal volumes. The final OD600 for each strain in the mixture will be approximately 0.125. The inclusion of p19 is critical to prevent the plant's natural defense mechanisms from silencing the expressed transgenes, thereby maximizing protein production and metabolic flux.

Part C: Agroinfiltration and Substrate Feeding

Rationale: Co-infiltration of the mixed bacterial cultures delivers the T-DNAs carrying the pathway genes into the plant cells.[12] A needleless syringe is used to gently force the bacterial suspension into the leaf's intercellular space. As this protocol focuses on the late-stage pathway, the initial substrate, tabersonine, is not produced endogenously and must be supplied externally.

Experimental_Workflow N_benth 1. Grow N. benthamiana (4-6 weeks) Infiltration 4. Syringe Infiltration of Leaf Underside N_benth->Infiltration Agro_Prep 2. Prepare 7 Agrobacterium Strains (each with one pathway gene + p19) Mixing 3. Mix Strains & Resuspend in Infiltration Buffer Agro_Prep->Mixing Mixing->Infiltration Incubation1 5. Incubate Plant (24 hours) Infiltration->Incubation1 Substrate 6. Infiltrate Tabersonine (Substrate) Incubation1->Substrate Incubation2 7. Incubate Plant (3-5 days) Substrate->Incubation2 Harvest 8. Harvest & Freeze Infiltrated Leaf Tissue Incubation2->Harvest Analysis 9. Metabolite Extraction & LC-MS Analysis Harvest->Analysis

Caption: Overall experimental workflow for vindoline pathway reconstitution.

Protocol:

  • Using a 1 mL needleless syringe, draw up the mixed Agrobacterium suspension.

  • Press the syringe tip against the underside (abaxial surface) of the selected N. benthamiana leaf and gently apply pressure to infiltrate the suspension into the intercellular air spaces. A successful infiltration is visible as a dark, water-soaked area.

  • Infiltrate several spots on multiple leaves of each plant. Keep track of the infiltrated areas.

  • Place the plants back in the growth chamber for 24 hours to allow for initial gene expression.

  • After 24 hours, prepare a solution of tabersonine (e.g., 1 mM in a buffer containing a small percentage of DMSO to aid solubility).

  • Infiltrate the tabersonine solution into the same leaf patches that were previously agroinfiltrated.

  • Return the plants to the growth chamber and incubate for an additional 3-5 days to allow for the enzymatic conversion of tabersonine to vindoline.

Part D: Metabolite Extraction and LC-MS Analysis

Rationale: To analyze the products, the alkaloids must be extracted from the leaf matrix. A robust extraction protocol is key to achieving good recovery. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for identifying and quantifying complex plant metabolites like TIAs due to its high sensitivity and specificity.[6][13][14]

Protocol:

  • Harvesting: At 3-5 days post-infiltration, excise the infiltrated leaf discs using a cork borer or scalpel. Record the fresh weight and immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity.

  • Grinding: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% methanol (pre-chilled to -20°C). Vortex vigorously for 1 minute, then sonicate for 15 minutes in a sonication bath.

  • Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Instrumentation: Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[15]

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient might be: 0-1 min, 5% B; 1-12 min, 5% to 95% B; 12-14 min, 95% B; 14-15 min, 95% to 5% B; 15-18 min, 5% B.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Analyze samples using a targeted Multiple Reaction Monitoring (MRM) method for quantification or a full scan/data-dependent MS2 method for identification.

IV. Data Interpretation and Expected Results

The primary goal is to detect the production of vindoline and its pathway intermediates. This is achieved by comparing the retention times and mass fragmentation patterns of peaks in the experimental samples to those of authentic chemical standards.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Expected Outcome
Tabersonine337.19121, 135, 305Should decrease over time
16-Methoxytabersonine367.20121, 135, 335Intermediate, may accumulate
Desacetoxyvindoline399.23122, 135, 149Intermediate, may accumulate
Vindoline 457.24 122, 135, 188, 397 Target product, should be detected

Quantitative Analysis: To determine the yield of vindoline, a calibration curve must be generated using a serial dilution of a vindoline analytical standard. By comparing the peak area of vindoline in the plant extract samples to the standard curve, the concentration can be calculated and typically expressed as µg per gram of fresh leaf weight. Yields can vary significantly based on experimental conditions, but successful reconstitution should result in detectable quantities. For example, reconstitution of upstream precursors in N. benthamiana has yielded products in the range of milligrams per gram of tissue, providing a benchmark for potential yields.[16]

V. Conclusion and Future Perspectives

This guide outlines a robust and validated workflow for reconstituting the seven-enzyme vindoline pathway in Nicotiana benthamiana. The transient expression system serves as a powerful tool for rapidly testing pathway constructs and optimizing enzyme combinations.[10][12] Successful production of vindoline in this heterologous host paves the way for more advanced metabolic engineering strategies. Future work may focus on increasing yields by boosting precursor supply, eliminating competing endogenous pathways through gene editing, and transitioning the optimized pathway into stably transformed plants for scalable, contained production.[4][5] This approach not only provides a platform for producing valuable pharmaceuticals but also deepens our fundamental understanding of plant metabolic networks.

VI. References

  • Liu, C. (2022). Reconstitution of Metabolic Pathway in Nicotiana benthamiana. Methods in Molecular Biology, 2396:29-33. [Link]

  • Reed, J., et al. (2021). Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana. bioRxiv. [Link]

  • Reed, J., et al. (2021). Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana. Nature. This is a placeholder as the bioRxiv preprint is cited. A peer-reviewed publication would be substituted here.

  • Stavila, C., et al. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. ACS Synthetic Biology. [Link]

  • Dela-Pena, C., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences. [Link]

  • Stavila, C., et al. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. ACS Publications. [Link]

  • Verma, P., et al. (2015). Structural and functional characterization of the Vindoline biosynthesis pathway enzymes of Catharanthus roseus. ResearchGate. [Link]

  • Balkaran, S., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. PubMed. [Link]

  • Grützner, R., et al. (2024). A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana. Plant Biotechnology Journal. [Link]

  • Wang, Y., et al. (2023). Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry. PubMed. [Link]

  • Du, M., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. PubMed. [Link]

  • Cankar, K., et al. (2020). Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs. Frontiers in Plant Science. [Link]

  • Balkaran, S., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. ResearchGate. [Link]

  • Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]

  • Du, M., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol. [Link]

  • Suvanto, J., et al. (2022). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI. [Link]

  • Huang, J., et al. (2024). The application of Nicotiana benthamiana as a Transient Expression Host to Clone the Coding Sequences of Plant Genes. bioRxiv. [Link]

  • Stephenson, M. J., et al. (2024). Engineering Nicotiana benthamiana as a platform for natural product biosynthesis. University of Cambridge Repository. [Link]

  • Waadt, R., & Kudla, J. (2015). Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves. ResearchGate. [Link]

  • Reed, J., et al. (2021). Metabolic changes in leaves of N. tabacum and N. benthamiana during plant development. ScienceDirect. [Link]

  • van der Westhuyzen, R., et al. (2023). Metabolic engineering in Nicotiana benthamiana. PubMed Central. [Link]

  • van der Hoorn, R. A. L., et al. (2000). Transient Agroinfiltration of tobacco leaves. Wageningen University & Research. [Link]

  • Balkaran, S., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. MDPI. [Link]

  • Mustafa, N. R., et al. (2018). Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures. PubMed. [Link]

  • Li, Y., et al. (2022). Engineering the expression of plant secondary metabolites-genistein and scutellarin through an efficient transient production platform in Nicotiana benthamiana L. Frontiers in Plant Science. [Link]

  • Cunningham, F. J., et al. (2023). Multiplicity of the Agrobacterium Infection of Nicotiana benthamiana for Transient DNA Delivery. ACS Synthetic Biology. [Link]

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Method

Application Note: Quantitative Analysis of 11-Hydroxytabersonine in Plant Metabolomics Using a Validated LC-MS/MS Method

Abstract This document provides a comprehensive guide for the quantitative analysis of 11-Hydroxytabersonine in complex biological matrices, particularly from the plant Catharanthus roseus. 11-Hydroxytabersonine is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 11-Hydroxytabersonine in complex biological matrices, particularly from the plant Catharanthus roseus. 11-Hydroxytabersonine is a critical monoterpenoid indole alkaloid (MIA) and a key intermediate in the biosynthesis of vindoline, a necessary precursor for the powerful anti-cancer agents vincristine and vinblastine.[1][2][3] Accurate quantification of this metabolite is essential for researchers in metabolic engineering, synthetic biology, and drug development focused on enhancing the production of these valuable pharmaceuticals. We present a detailed, validated protocol for targeted analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), employing 11-Hydroxytabersonine as an analytical standard. The methodology covers sample preparation, instrument configuration, method validation, and data interpretation, designed to ensure accuracy, precision, and reproducibility in a research setting.

Introduction: The Significance of 11-Hydroxytabersonine Quantification

The Madagascar periwinkle, Catharanthus roseus, is the exclusive natural source of the dimeric MIAs vinblastine and vincristine, which are indispensable in modern cancer chemotherapy.[3][4] The biosynthesis of these compounds is a complex, multi-step process localized across different cell types within the plant.[5] Vindoline, one of the two monomeric precursors, is synthesized from tabersonine in a seven-step pathway that is initiated by the hydroxylation of tabersonine.[3][6] This crucial hydroxylation step yields 11-Hydroxytabersonine (also referred to in literature as 16-Hydroxytabersonine, reflecting different carbon numbering conventions of the indole ring system).[7]

The concentration of 11-Hydroxytabersonine is a direct indicator of the metabolic flux towards vindoline. Therefore, having a robust and reliable analytical method to quantify this intermediate is paramount for:

  • Metabolic Engineering: Evaluating the efficacy of genetic modifications aimed at upregulating the vindoline pathway.

  • Drug Development: Screening for new elicitors or cultivation conditions that can enhance alkaloid yield.[8]

  • Fundamental Plant Science: Studying the regulation and compartmentalization of MIA biosynthesis.

Targeted metabolomics, which focuses on the precise measurement of a predefined set of metabolites, is the ideal approach for this challenge.[9] Unlike untargeted discovery-based methods, targeted analysis uses pure analytical standards to achieve absolute quantification, providing the high-quality, actionable data required for advanced research.[10][11] This application note establishes such a targeted method.

Analyte Physicochemical Properties

A pure, well-characterized analytical standard is the cornerstone of any quantitative method. Understanding its properties is critical for developing appropriate extraction and detection protocols.

PropertyValueSource
Chemical Name 11-Hydroxytabersonine[2]
Synonym(s) 16-Hydroxytabersonine[7]
CAS Number 22149-28-6[2]
Molecular Formula C₂₁H₂₄N₂O₃[2][7]
Molecular Weight 352.4 g/mol [2]
Class Monoterpenoid Indole Alkaloid[2][12]

Biosynthetic Context of 11-Hydroxytabersonine

To appreciate the importance of the target analyte, it is useful to visualize its position within the broader metabolic network. 11-Hydroxytabersonine is a direct downstream product of tabersonine, a major branch-point metabolite in the MIA pathway. Its formation is the committed step towards vindoline synthesis in the leaves of C. roseus.

Vindoline Pathway Tabersonine Tabersonine Hydroxytabersonine 11-Hydroxytabersonine Tabersonine->Hydroxytabersonine T16H Methoxytabersonine 16-Methoxytabersonine Hydroxytabersonine->Methoxytabersonine 16OMT Vindoline_Intermediates ... (5 Steps) Methoxytabersonine->Vindoline_Intermediates Vindoline Vindoline Vindoline_Intermediates->Vindoline D4H/DAT caption Simplified Vindoline Biosynthetic Pathway

Caption: Simplified vindoline biosynthetic pathway in C. roseus.

Experimental Design & Protocols

The following sections provide a step-by-step protocol for the quantification of 11-Hydroxytabersonine. The overall experimental process is outlined below.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (& Quenching) Extraction 2. Metabolite Extraction Collection->Extraction LCMS 4. UHPLC-MS/MS Analysis Extraction->LCMS Std_Prep 3. Standard & Calibrant Preparation Std_Prep->LCMS Quant 5. Quantification LCMS->Quant Validation 6. Method Validation Quant->Validation caption Overall analytical workflow for quantification.

Caption: Overall analytical workflow for quantification.

Reagents and Materials
  • Analytical Standard: 11-Hydroxytabersonine (≥98% purity), sourced from a reputable supplier.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Plant Material: Young leaves of Catharanthus roseus.

  • Equipment: Analytical balance, vortex mixer, centrifuge, sonicator, 2 mL polypropylene tubes, 0.22 µm syringe filters (PTFE), autosampler vials.

Protocol 1: Standard Solution Preparation

Scientist's Note: Accuracy begins here. The precise preparation of stock and working solutions is fundamental for generating a reliable calibration curve. Using an analytical balance and volumetric flasks is critical. Prepare fresh working solutions daily to avoid degradation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 11-Hydroxytabersonine standard. Dissolve in 1.0 mL of methanol in a 1.5 mL amber vial. Vortex until fully dissolved. Store at -20°C for up to 3 months.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the Primary Stock Solution into 990 µL of methanol.

  • Calibration Curve Standards: Perform serial dilutions of the Working Stock Solution with 80% methanol to prepare calibration standards. A typical concentration range would be 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Protocol 2: Plant Sample Preparation

Scientist's Note: Sample preparation is the most common source of variability in metabolomics.[13] The first step, quenching, is crucial to halt all enzymatic activity, preserving an accurate snapshot of the plant's metabolic state at the time of collection.[14][15] We use a cold methanol-based extraction, which is effective for a broad range of alkaloids and simultaneously precipitates proteins.

  • Harvesting and Quenching: Harvest approximately 50-100 mg of fresh young leaf tissue. Immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[15] Samples can be stored at -80°C until extraction.

  • Homogenization: Place the frozen tissue in a pre-chilled 2 mL tube with a steel bead. Grind to a fine powder using a tissue lyser.

  • Extraction: Add 1.0 mL of pre-chilled (-20°C) 80% methanol to the powdered tissue. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in an ice bath for 15 minutes to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new tube. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Protocol 3: UHPLC-MS/MS Analysis

Scientist's Note: UHPLC provides excellent separation efficiency for complex plant extracts, while tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity.[16][17][18] We use a reverse-phase C18 column, which is standard for separating moderately polar compounds like MIAs. The Multiple Reaction Monitoring (MRM) mode ensures that we are detecting only our target analyte by monitoring a specific precursor-to-product ion transition.

The following parameters are a robust starting point and should be optimized on the specific instrument being used.

UHPLC Parameters
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B
Mass Spectrometry Parameters
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Gas Temp. 325°C
Gas Flow 10 L/min
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 353.2
Product Ion (Q3) m/z 130.1 (Quantifier), m/z 214.1 (Qualifier)
Collision Energy Optimized empirically (e.g., 25 eV, 15 eV)

Note: The m/z transitions are proposed based on the protonated molecule [M+H]⁺ and common fragmentation patterns of indole alkaloids. These must be confirmed and optimized via infusion of the pure standard on the specific instrument.

Method Validation: Ensuring Trustworthy Data

A protocol is only as good as its validation. To ensure the method is fit for purpose, key performance characteristics must be evaluated according to established guidelines.[19] This process establishes the trustworthiness of the results.[20]

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995 over the defined concentration range.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably distinguished from background noise.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%.[21]
Precision The closeness of agreement among a series of measurements. Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.%CV ≤ 15% for Quality Control (QC) samples.
Accuracy The closeness of the measured value to the true value. Often assessed via spike-and-recovery experiments.Recovery of 85-115% for QC samples.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components).No interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis & Interpretation

  • Calibration Curve Generation: Plot the peak area of the 11-Hydroxytabersonine standard against its known concentration. Apply a linear regression with 1/x weighting to generate the calibration curve.

  • Quantification: Using the regression equation from the calibration curve, calculate the concentration of 11-Hydroxytabersonine in the plant extracts.

  • Reporting: The final concentration should be reported in units such as ng/mg of fresh weight (FW) or dry weight (DW) of the original plant tissue.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 11-Hydroxytabersonine using an analytical standard and a validated UHPLC-MS/MS method. By following these detailed protocols, researchers in plant science and drug development can generate high-quality, reproducible data to accelerate their research. The principles of meticulous standard preparation, robust sample extraction, and thorough method validation are universally applicable and form the basis of sound analytical science in metabolomics.

References

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology. Available at: [Link]

  • Sun, J., et al. (2019). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. PubMed. Available at: [Link]

  • Sun, J., et al. (2019). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. ResearchGate. Available at: [Link]

  • Andres, K., et al. (2022). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Available at: [Link]

  • Perez de Souza, L., et al. (2020). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. PMC - NIH. Available at: [Link]

  • Kupska, D., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. NIH. Available at: [Link]

  • Wikipedia. (n.d.). 16-Hydroxytabersonine. Wikipedia. Available at: [Link]

  • Gika, H.G., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. PMC - NIH. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. Available at: [Link]

  • UniProt. (n.d.). CYP71D1V2 - Tabersonine 3-oxygenase - Catharanthus roseus. UniProtKB. Available at: [Link]

  • Verpoorte, R., et al. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. Available at: [Link]

  • Caputi, L., et al. (2022). A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis. PMC - PubMed Central. Available at: [Link]

  • Abdelrazig, S., et al. (2024). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. Available at: [Link]

  • Colegate, S.M., & Molyneux, R.J. (2007). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Witting, M., et al. (2022). Critical assessment of chromatographic metadata in publicly available metabolomics data repositories. PMC - PubMed Central. Available at: [Link]

  • Kaur, R., et al. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. MDPI. Available at: [Link]

  • Billings, S.A., et al. (2022). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana. ACS Synthetic Biology. Available at: [Link]

  • Prasain, J. (n.d.). Qualitative and quantitative analysis/method validation in metabolomics. University of Alabama at Birmingham. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. NIH. Available at: [Link]

  • Perez de Souza, L., et al. (2020). (PDF) Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. ResearchGate. Available at: [Link]

  • Chitturi, S.R., et al. (2018). Validation of Analytical Methods. ResearchGate. Available at: [Link]

  • Metabolon. (n.d.). The Gold Standard for Actionable Metabolomics. Metabolon. Available at: [Link]

  • Liu, M., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • Dunn, W.B., & Ellis, D.I. (2005). Considerations in Sample Preparation, Collection, and Extraction Approaches Applied in Microbial, Plant, and Mammalian Metabolic Profiling. Methodologies for Metabolomics. Available at: [Link]

  • Tautenhahn, R., et al. (2014). Method validation strategies involved in non-targeted metabolomics. ScienceDirect. Available at: [Link]

  • Zhang, W., et al. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Enzymatic Assays Using Tabersonine 16-Hydroxylase (T16H)

Introduction: The Critical Role of Tabersonine 16-Hydroxylase in Vindoline Biosynthesis Tabersonine 16-hydroxylase (T16H) is a pivotal cytochrome P450-dependent monooxygenase that catalyzes the first committed step in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Tabersonine 16-Hydroxylase in Vindoline Biosynthesis

Tabersonine 16-hydroxylase (T16H) is a pivotal cytochrome P450-dependent monooxygenase that catalyzes the first committed step in the conversion of tabersonine to vindoline, an essential precursor for the production of the potent anticancer dimeric alkaloids, vinblastine and vincristine.[1][2] The hydroxylation of tabersonine at the C-16 position is a critical gateway, channeling the metabolic flux towards the synthesis of these pharmaceutically valuable monoterpene indole alkaloids (MIAs) in the medicinal plant Catharanthus roseus.[1] Understanding the enzymatic activity and kinetics of T16H is paramount for researchers in metabolic engineering, synthetic biology, and drug development who aim to optimize vindoline production in heterologous systems like yeast or develop novel biocatalytic processes.

This guide provides a comprehensive overview and detailed protocols for conducting reliable in vitro enzymatic assays with T16H. We will delve into the principles of the assay, from the expression and preparation of the enzyme to the final analysis of its product, 16-hydroxytabersonine. The methodologies described herein are designed to be self-validating, with explanations grounded in the biochemical principles of cytochrome P450 enzymes to ensure scientific integrity and experimental success.

Principle of the T16H Enzymatic Assay

The in vitro assay for T16H activity reconstitutes the key biological components necessary for its catalytic function. T16H, as a Class II cytochrome P450 enzyme, requires a redox partner to transfer electrons from the cofactor NADPH.[3][4] This electron transfer is mediated by NADPH-cytochrome P450 reductase (CPR). The overall reaction involves the consumption of tabersonine, NADPH, and molecular oxygen to produce 16-hydroxytabersonine and water.

The workflow for a typical T16H assay can be visualized as a multi-stage process, beginning with the preparation of the active enzyme and culminating in the precise quantification of the reaction product.

T16H_Workflow cluster_prep PART 1: Enzyme Preparation cluster_assay PART 2: Enzymatic Reaction cluster_analysis PART 3: Product Analysis expr Recombinant Expression of T16H and CPR in Yeast micr Yeast Microsome Isolation expr->micr pur Solubilization & Purification (Optional, for Kinetics) micr->pur quant P450 Quantification (CO-Difference Spectrum) pur->quant reagents Assay Setup: Buffer, Microsomes, Tabersonine quant->reagents init Reaction Initiation (Add NADPH Regenerating System) reagents->init incub Incubation (30°C with shaking) init->incub quench Reaction Quenching (e.g., Ethyl Acetate) incub->quench extract Product Extraction quench->extract hplc LC-MS/MS Analysis: Separation & Detection extract->hplc data Data Quantification (Standard Curve) hplc->data

Figure 1: General workflow for the in vitro T16H enzymatic assay.

PART 1: Enzyme Source Preparation

A reliable source of active T16H and its partner CPR is the foundation of a successful assay. While native plant extracts can be used, they often suffer from low enzyme abundance and interfering compounds. Therefore, heterologous expression, typically in Saccharomyces cerevisiae (baker's yeast), is the preferred method.[5][6] Yeast provides a eukaryotic environment with the necessary membrane structures (endoplasmic reticulum) for the proper folding and insertion of these membrane-bound proteins.

Protocol 1: Recombinant Expression and Microsome Preparation

This protocol describes the expression of T16H and CPR in S. cerevisiae and the subsequent isolation of the microsomal fraction, which is enriched with these enzymes.

Rationale: Yeast microsomes are vesicles formed from the endoplasmic reticulum during cell homogenization. They provide a native-like lipid environment that is crucial for the stability and activity of membrane-anchored P450s and their reductases.

Materials:

  • S. cerevisiae strain (e.g., WAT11), engineered to co-express the T16H gene (e.g., CYP71D12 or CYP71D351) and a compatible CPR gene (e.g., from C. roseus or Arabidopsis thaliana).

  • Yeast expression vectors (e.g., pYeDP60).

  • Appropriate yeast growth media (e.g., YPD, selective minimal media).

  • Galactose for induction.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.6 M Sorbitol, 20% (v/v) Glycerol.

  • Glass beads (0.5 mm diameter).

  • High-speed refrigerated centrifuge.

Procedure:

  • Yeast Culture: Inoculate a starter culture in selective media and grow overnight. Use this to inoculate a larger expression culture. Grow at 30°C with vigorous shaking to an OD600 of ~1.0.

  • Induction: Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at a reduced temperature (e.g., 25-28°C) to improve protein folding.

  • Cell Harvest: Pellet the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Transfer to a bead beater vessel with an equal volume of acid-washed glass beads. Disrupt the cells using short, high-intensity bursts (e.g., 8 cycles of 30 seconds on, 60 seconds off on ice).

  • Clearing Lysate: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Microsome Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C.

  • Final Preparation: Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a small volume of a storage buffer (e.g., Lysis Buffer containing 20% glycerol) to a final protein concentration of 10-20 mg/mL. Aliquot and flash-freeze in liquid nitrogen. Store at -80°C until use.

Protocol 2: Quantification of Active P450 (CO-Difference Spectrum)

Before use, it is critical to determine the concentration of functionally active T16H in the microsomal preparation. This is achieved by measuring the characteristic absorbance shift when the reduced heme iron of the P450 binds to carbon monoxide (CO).[7]

Rationale: Active P450 enzymes exhibit a unique Soret peak at ~450 nm when reduced and complexed with CO, distinguishing them from denatured P450 (which peaks at 420 nm) and other heme proteins.[8] The magnitude of this peak is directly proportional to the enzyme concentration.

Materials:

  • Microsomal suspension.

  • Phosphate buffer (100 mM, pH 7.4), containing 20% glycerol.

  • Sodium dithionite (freshly prepared).

  • Carbon monoxide (CO) gas.

  • Dual-beam spectrophotometer.

Procedure:

  • Dilute the microsomal preparation in the phosphate buffer to a final concentration of 0.5-1.0 mg/mL protein in two matched cuvettes.

  • Record a baseline spectrum between 400 and 500 nm.

  • Gently bubble CO into the "sample" cuvette for approximately 30-60 seconds. Do not bubble the "reference" cuvette.[8]

  • Add a few grains of solid sodium dithionite to both cuvettes to reduce the heme iron. Mix gently by inversion.

  • Immediately record the difference spectrum from 500 nm to 400 nm.

  • Calculate the P450 concentration using the Beer-Lambert law:

    • Concentration (µM) = (A450 - A490) / ε

    • Where (A450 - A490) is the difference in absorbance between the peak at 450 nm and the trough at 490 nm.

    • ε is the molar extinction coefficient, which is 91 mM⁻¹cm⁻¹.[7]

PART 2: The Enzymatic Reaction

With a quantified enzyme source, the next step is to perform the hydroxylation reaction itself. Careful control of reaction components and conditions is essential for reproducibility.

T16H_Reaction T16H T16H (Fe³⁺) Product 16-OH-Tabersonine T16H->Product H2O H₂O T16H->H2O Tabersonine Tabersonine Tabersonine->T16H CPR CPR CPR->T16H e⁻ NADP NADP⁺ CPR->NADP NADPH NADPH + H⁺ NADPH->CPR e⁻ O2 O₂ O2->T16H

Figure 2: The T16H catalytic cycle.

Protocol 3: Standard T16H Activity Assay

This protocol provides a robust method for measuring the conversion of tabersonine to 16-hydroxytabersonine.

Key Reagents and Their Rationale:

ReagentTypical ConcentrationRationale
HEPES or Tris-HCl Buffer (pH 7.5-8.0) 50-100 mMProvides a stable pH environment optimal for enzyme activity.
T16H/CPR Microsomes 10-50 pmol P450The enzyme source. Concentration should be in the linear range of the assay.
Tabersonine 10-50 µMThe substrate. Should ideally be around the Km value for kinetic studies, but higher for endpoint assays.
NADPH Regenerating System See belowContinuously supplies the expensive and easily oxidized NADPH cofactor, ensuring it is not rate-limiting.
Glycerol 10-20% (v/v)Acts as a cryoprotectant and protein stabilizer, preventing denaturation of the P450 enzyme.[9][10]
Dithiothreitol (DTT) 1-4 mMA reducing agent that helps maintain a stable reductive environment.[1]

NADPH Regenerating System (NRS):

  • NADP⁺ (0.5-1.0 mM)

  • Glucose-6-phosphate (G6P) (5-10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1-2 units/mL)

  • MgCl₂ (5 mM)

Rationale: G6PDH oxidizes G6P, transferring the reducing equivalents to NADP⁺ to regenerate NADPH. This is more cost-effective and stable than providing a high initial concentration of NADPH.

Procedure:

  • Assay Preparation: On ice, prepare a master mix containing buffer, DTT, glycerol, and the NRS components (except G6PDH).

  • Enzyme and Substrate Addition: In individual microcentrifuge tubes, add the required volume of the master mix. Add the T16H/CPR microsomal preparation.

  • Pre-incubation: Pre-incubate the tubes at the reaction temperature (typically 30°C) for 3-5 minutes to equilibrate.

  • Reaction Initiation: Start the reaction by adding tabersonine (dissolved in a minimal amount of DMSO or methanol) and G6PDH. Vortex gently.

  • Incubation: Incubate at 30°C for a set time (e.g., 20-60 minutes) with gentle shaking. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. This denatures the enzyme and begins the extraction process.

  • Controls: Always include negative controls:

    • No NADPH: Replace the NRS with buffer to confirm the reaction is NADPH-dependent.

    • Boiled Enzyme: Use heat-denatured microsomes to check for non-enzymatic conversion.

    • Empty Vector Control: Use microsomes from yeast transformed with an empty vector to ensure the activity is specific to T16H expression.[1]

PART 3: Product Detection and Analysis

The final and most critical phase is the accurate detection and quantification of the product, 16-hydroxytabersonine. The method of choice is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1]

Protocol 4: LC-MS/MS Analysis

Rationale: LC-MS/MS provides exceptional sensitivity and selectivity. The HPLC separates the product from the substrate and other matrix components, while the tandem mass spectrometer confirms the identity and quantifies the amount of the product based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • Ethyl acetate (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid.

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[3]

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Extraction: After quenching, vortex the sample vigorously for 1 minute. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

  • Sample Preparation: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in a small, precise volume (e.g., 100 µL) of methanol. Filter through a 0.22 µm syringe filter before analysis.

  • LC Separation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold, and then re-equilibrate. The exact gradient must be optimized for your specific system and column.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific mass transitions are:

      • Tabersonine: Precursor ion [M+H]⁺ m/z 337 -> Product ion m/z 305[3]

      • 16-Hydroxytabersonine: Precursor ion [M+H]⁺ m/z 353 -> Product ion m/z (e.g., 168 or 323, requires optimization)[1][11]

  • Quantification: Generate a standard curve using authentic 16-hydroxytabersonine standard of known concentrations. Plot the peak area against concentration and use linear regression to determine the concentration of the product in your experimental samples.

Data Interpretation and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or very low activity Inactive enzyme (denatured P450).Confirm active P450 concentration with CO-spectrum. Ensure proper storage at -80°C with glycerol.
Missing or inactive CPR or NADPH.Ensure CPR is co-expressed and functional. Always use a fresh NADPH regenerating system.
Substrate insolubility.Ensure tabersonine is fully dissolved in the reaction buffer. Keep organic solvent concentration <1%.
High variability between replicates Pipetting errors.Use calibrated pipettes. Prepare a master mix for all common reagents.
Inconsistent incubation times/temps.Use a reliable incubator/water bath. Stagger the start/stop times of reactions precisely.
Non-linear reaction rates Substrate depletion.Reduce incubation time or enzyme concentration.
Enzyme instability/inactivation.Check buffer components. Ensure glycerol is present. Lower the reaction temperature if necessary.
Product inhibition.Measure activity at multiple early time points to determine the initial velocity.
Peak at 420 nm in CO-spectrum Denatured/inactive P450.The enzyme preparation is likely compromised. Re-grow and prepare fresh microsomes, ensuring gentle handling and cold temperatures throughout.[8]

References

  • An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae . DR-NTU, Nanyang Technological University. Available at: [Link]

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus . Plant Physiology, 163(4), 1792-1803. Available at: [Link]

  • Yoshida, Y., & Aoyama, Y. (1987). A Highly Purified Preparation of Cytochrome P-450 From Microsomes of Anaerobically Grown Yeast . Biochemical and Biophysical Research Communications, 146(3), 1177-1182. Available at: [Link]

  • Guengerich, F. P., et al. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase . Nature Protocols, 4(9), 1245-1251. Available at: [Link]

  • Zhan, X., & Zhang, X. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment . Pharmaceutics, 14(12), 2647. Available at: [Link]

  • Kim, D., et al. (2015). Enhanced Purification of Recombinant Rat NADPH-P450 Reductase by Using a Hexahistidine-Tag . Journal of Microbiology and Biotechnology, 25(10), 1745-1750. Available at: [Link]

  • Mclean, M. A., et al. (2002). The effect of glycerol on cytochrome P450scc (CYP11A1) spin state, activity, and hydration . Archives of Biochemistry and Biophysics, 407(1), 84-93. Available at: [Link]

  • Ghosh, R., et al. (2023). Common Approaches of Cytochrome P450 (CYP) Induction Assays . Journal of Pharmaceutical Research International, 35(1), 1-10. Available at: [Link]

  • Chew, Y. H., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution . International Journal of Molecular Sciences, 24(4), 3350. Available at: [Link]

  • Bligh, H. F., et al. (1992). Production of cytochrome P450 reductase yeast-rat hybrid proteins in Saccharomyces cerevisiae . Gene, 110(1), 33-39. Available at: [Link]

  • Carqueijeiro, I., et al. (2022). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis . The Plant Journal, 111(4), 1089-1103. Available at: [Link]

  • Role of Glycerol in Enhancing Enzymatic Activity in Detergents . Patsnap Eureka. Available at: [Link]

  • Liu, Y., et al. (2021). Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae . Nature Communications, 12(1), 5463. Available at: [Link]

  • Billault, A., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories . Molecules, 26(12), 3596. Available at: [Link]

  • Moody, M. J., et al. (2017). Expression, Purification, and Biochemical Characterization of the Flavocytochrome P450 CYP505A30 from Myceliophthora thermophila . ACS Omega, 2(8), 5146-5157. Available at: [Link]

  • Yang, S., et al. (2023). LC-MS/MS-Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism . Journal of Clinical Endocrinology & Metabolism, 108(5), 1185-1195. Available at: [Link]

  • Wienkers, L. C. (2001). Problems associated with in vitro assessment of drug inhibition of CYP3A4 and other P-450 enzymes and its impact on drug discovery . Journal of Pharmacological and Toxicological Methods, 45(1), 79-84. Available at: [Link]

  • Cederbaum, A. I., et al. (1994). Glycerol increases content and activity of human cytochrome P-4502E1 in a transduced HepG2 cell line by protein stabilization . Biochemical and Biophysical Research Communications, 200(1), 89-95. Available at: [Link]

  • The role of enzymes in detergent products . American Cleaning Institute. Available at: [Link]

  • Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes . Charles River. Available at: [Link]

  • Purification of heterologous membrane proteins Cytochrome P450 CYP81A9 and Homogentisate Solanesyltransferase . reposiTUm, TU Wien. Available at: [Link]

  • Li, C., et al. (2021). Molecular Cloning and Identification of NADPH Cytochrome P450 Reductase from Panax ginseng . Molecules, 26(21), 6654. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping . Charles River Laboratories. Available at: [Link]

  • Sharma, R., et al. (2014). Enzymes used in detergents: Lipases . ResearchGate. Available at: [Link]

  • Nuñez, O., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins . Molecules, 28(3), 1419. Available at: [Link]

  • Piñeros-Niño, L. F., et al. (2020). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots . Plant Science, 298, 110574. Available at: [Link]

  • Any reasons why a cytochrome P450 only shows a peak at 420 nm but not 450 during CO difference spectroscopy? ResearchGate. Available at: [Link]

  • Characteristics of HPLC Columns and Mass Spectra of LC-MS for Phytohormone Analysis . ResearchGate. Available at: [Link]

  • Cytochrome P450 Mechanisms I . University of Washington. Available at: [Link]

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  • Yang, Y., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid . Molecules, 23(7), 1779. Available at: [Link]

  • Purwani, A. I. H., et al. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines . Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 62-68. Available at: [Link]

  • Davydov, D. R. (2011). Spectroscopic features of cytochrome P450 reaction intermediates . Expert Opinion on Drug Metabolism & Toxicology, 7(5), 525-541. Available at: [Link]

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Method

Application Notes &amp; Protocols: Unraveling the Terpenoid Indole Alkaloid Pathway in Catharanthus roseus Using Virus-Induced Gene Silencing (VIGS)

Introduction: The Challenge of a Complex Pharmacy Catharanthus roseus, the Madagascar periwinkle, is a botanical powerhouse, renowned for its production of highly valuable terpenoid indole alkaloids (TIAs), including the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Complex Pharmacy

Catharanthus roseus, the Madagascar periwinkle, is a botanical powerhouse, renowned for its production of highly valuable terpenoid indole alkaloids (TIAs), including the potent anticancer agents vinblastine and vincristine.[1] The biosynthesis of these compounds is a masterclass in metabolic engineering, involving over 30 enzymatic steps distributed across different cell types and subcellular compartments.[2] This complexity, while fascinating, presents a significant hurdle for researchers aiming to understand and engineer the TIA pathway for enhanced drug production. Stable genetic transformation in C. roseus is notoriously difficult and time-consuming, limiting traditional reverse genetics approaches.[3]

Virus-Induced Gene Silencing (VIGS) emerges as a powerful and rapid alternative for in-planta functional genomics.[4] This technique harnesses the plant's natural antiviral defense mechanism, known as post-transcriptional gene silencing (PTGS), to transiently and systematically suppress the expression of specific endogenous genes.[5][6] By observing the resulting biochemical and morphological phenotype, researchers can deduce the function of the silenced gene. This application note provides a comprehensive guide, from theoretical principles to detailed bench-top protocols, for leveraging VIGS to identify and characterize genes within the intricate TIA pathway of C. roseus.

The Principle of VIGS: Co-opting Plant Defenses

VIGS technology is predicated on the plant's innate defense against viral pathogens. When a virus infects a plant cell, it often produces double-stranded RNA (dsRNA) during its replication cycle. The plant recognizes this dsRNA as foreign and initiates the PTGS pathway to degrade the viral RNA and halt the infection.[5][7]

The VIGS methodology cleverly exploits this system. A non-pathogenic, modified viral vector is engineered to carry a small fragment (typically 200-500 bp) of a target host gene.[8] When the plant is infected with this recombinant virus, the replication of the viral genome produces dsRNA corresponding to the inserted host gene fragment. This triggers the PTGS machinery, which generates small interfering RNAs (siRNAs) that guide the RNA-Induced Silencing Complex (RISC) to degrade not only the viral RNA but also the endogenous mRNA transcripts of the target host gene due to sequence homology.[8] This systemic degradation leads to a transient "knock-down" phenotype, allowing for functional analysis of the target gene.[9]

VIGS_Mechanism cluster_0 Infection & Replication cluster_1 PTGS Pathway Activation cluster_2 Target Gene Silencing Agro Agrobacterium with Recombinant Virus PlantCell Plant Cell Agro->PlantCell Infiltration ViralReplication Viral Replication (produces dsRNA) PlantCell->ViralReplication dsRNA dsRNA (viral + host gene fragment) ViralReplication->dsRNA Dicer Dicer-Like Enzyme (DCL) dsRNA->Dicer Cleavage siRNA siRNAs (~21-24 nt) Dicer->siRNA RISC RISC Assembly siRNA->RISC ActiveRISC Active RISC (with guide siRNA) RISC->ActiveRISC TargetmRNA Endogenous Target mRNA ActiveRISC->TargetmRNA Homology Search Degradation mRNA Cleavage & Degradation TargetmRNA->Degradation Cleavage NoProtein Reduced Protein Translation -> Phenotype Degradation->NoProtein

Figure 1: The molecular mechanism of Virus-Induced Gene Silencing (VIGS).

The VIGS System for C. roseus

The most widely and successfully used VIGS system for C. roseus is based on the Tobacco Rattle Virus (TRV).[1] TRV is a bipartite virus, meaning its genome is split between two RNA molecules, RNA1 and RNA2, which are cloned into two separate binary vectors, pTRV1 and pTRV2, respectively.[10]

  • pTRV1: Carries the viral replicase, movement protein, and suppressors of gene silencing. It is essential for viral replication and systemic movement.

  • pTRV2: Contains the viral coat protein and a multiple cloning site (MCS) for inserting the target gene fragment. This vector is the vehicle for delivering the silencing trigger.[11]

For an experiment, two Agrobacterium tumefaciens cultures, one containing pTRV1 and the other containing the recombinant pTRV2-gene_fragment, are mixed and co-infiltrated into the plant. Inside the plant cells, the T-DNA from both vectors is expressed, leading to the formation of functional, systemic virus particles that initiate the silencing process.

Experimental Workflow: From Gene to Function

The VIGS process is a multi-step workflow that requires careful planning and execution. The overall process, from selecting a candidate gene to analyzing the final metabolic impact, is outlined below.

VIGS_Workflow A 1. Target Gene Selection & Fragment Design B 2. VIGS Vector Construction (pTRV2-Gene) A->B C 3. Agrobacterium Transformation B->C D 4. Agroinfiltration of C. roseus C->D E 5. Plant Incubation & Phenotyping D->E F 6. Sample Collection E->F G 7. Validation of Silencing (qRT-PCR) F->G H 8. Metabolite Analysis (LC-MS / GC-MS) F->H I 9. Data Interpretation & Gene Function Assignment G->I H->I

Figure 2: High-level experimental workflow for VIGS in C. roseus.

Detailed Application Protocols

Critical Note: For all protocols, it is essential to include proper controls to ensure the observed phenotype is a direct result of silencing the target gene and not due to the viral infection or infiltration process.

  • Negative Control (Empty Vector): Plants infiltrated with pTRV1 + pTRV2 (with no gene insert).

  • Positive Control (Visual Marker): Plants infiltrated with pTRV1 + pTRV2-CrPDS. Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway.[10] Its silencing results in a distinct photobleached (white) phenotype, providing a visual confirmation that the VIGS machinery is active.[11]

  • Mock Control: Plants infiltrated with infiltration buffer only or left uninfiltrated.

Protocol 1: Target Gene Selection and VIGS Vector Construction
  • Target Selection: Choose a candidate gene from the TIA pathway. Use bioinformatics tools to identify a unique 250-450 bp region of the gene's coding sequence. Avoid regions with high homology to other genes to prevent off-target silencing.

  • Primer Design: Design PCR primers with appropriate restriction enzyme sites (e.g., EcoRI and BamHI) compatible with the pTRV2 vector's multiple cloning site.

  • Amplification: Amplify the selected fragment from C. roseus cDNA using a high-fidelity DNA polymerase.

  • Cloning: Digest the PCR product and the pTRV2 vector with the selected restriction enzymes. Ligate the fragment into the pTRV2 vector.

  • Verification: Transform the ligation product into E. coli. Verify the correct insertion and sequence of the fragment via colony PCR and Sanger sequencing.

Protocol 2: Agrobacterium tumefaciens Transformation
  • Strain: Use A. tumefaciens strain GV3101.

  • Transformation: Transform the verified pTRV2-Gene construct, pTRV1, pTRV2-CrPDS, and empty pTRV2 plasmids into separate batches of competent GV3101 cells via electroporation.[12]

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., Gentamicin, Kanamycin, Rifampicin) and incubate at 28°C for 2-3 days until single colonies appear.[12]

  • Verification: Confirm the presence of the plasmids in the Agrobacterium colonies by colony PCR.

Protocol 3: Agroinfiltration of C. roseus

This protocol is adapted from established methods and optimized for efficiency.[10][13]

  • Plant Growth: Grow C. roseus (e.g., cultivar 'Little Bright Eyes') seedlings under controlled conditions (22-25°C, 16h light/8h dark photoperiod) for 3-4 weeks, until they have 2-3 pairs of true leaves. Younger, actively growing tissues are more susceptible to infection and show more effective silencing.[10]

  • Culture Preparation: Inoculate 10 mL of LB medium (with appropriate antibiotics) with a single colony of each Agrobacterium strain (pTRV1, pTRV2-Gene, pTRV2-PDS, pTRV2-empty). Grow overnight at 28°C with shaking (220 rpm).

  • Cell Harvest & Resuspension: Pellet the bacterial cells by centrifugation (4000 x g, 10 min). Discard the supernatant and resuspend the pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM Acetosyringone).

  • OD Adjustment: Adjust the optical density at 600 nm (OD₆₀₀) of each culture to 1.0. An excessively high OD can cause necrosis, while a low OD may result in inefficient silencing.[7]

  • Co-infiltration Mixture: For each construct to be tested, mix the pTRV1 culture and the corresponding pTRV2 culture in a 1:1 ratio. Let the mixture sit at room temperature for 3 hours to allow for the induction of virulence genes by acetosyringone.

  • Infiltration: Infiltrate the undersides of the first two pairs of true leaves using a 1 mL needleless syringe. Gently press the syringe against the leaf and slowly inject the bacterial suspension until the tissue becomes saturated. Alternatively, for whole-seedling infiltration, a vacuum-based approach can be employed for higher throughput.[13]

Protocol 4: Post-Infiltration Care and Data Collection
  • Incubation: Place the infiltrated plants back into the growth chamber. Maintain a temperature of 21-23°C. Higher temperatures (above 28°C) can inhibit TRV replication and reduce VIGS efficiency.[10]

  • Phenotypic Observation:

    • Positive Control: Observe the pTRV2-PDS infiltrated plants for the appearance of photobleaching on newly emerging leaves, typically visible 10-14 days post-infiltration (dpi). The extent and timing of this phenotype are crucial indicators of silencing efficiency.

    • Target Gene: Monitor plants silenced for the target gene for any morphological changes (e.g., changes in flower color, plant stature, leaf development) compared to empty vector and mock controls.

  • Sample Collection: At 3-4 weeks post-infiltration, when silencing is typically at its peak (as indicated by the PDS phenotype), collect the upper, newly developed systemic leaves for analysis. Flash-freeze the tissue in liquid nitrogen and store at -80°C.

Validation and Analysis

Protocol 5: Validation of Gene Silencing by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is essential to confirm and quantify the reduction in target gene transcripts.[14]

  • RNA Extraction: Extract total RNA from the collected leaf samples using a suitable kit or Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • qRT-PCR: Perform qRT-PCR using primers designed to amplify a region of the target gene outside the fragment used for the VIGS construct. Use a suitable reference gene (e.g., Actin or Ubiquitin) for normalization.[15]

  • Analysis: Calculate the relative expression of the target gene in silenced plants compared to the empty vector control plants using the ΔΔCt method. A significant reduction in transcript levels confirms successful silencing.

Protocol 6: Metabolite Analysis

To link the gene function to a metabolic outcome, perform metabolite profiling on the silenced plant tissues.

  • Extraction: Extract metabolites from ground, frozen leaf tissue using an appropriate solvent (e.g., 80% methanol).

  • Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the TIA compounds.[16][17]

  • Data Comparison: Compare the metabolite profiles of the gene-silenced plants to the empty vector controls. A significant decrease or increase in a specific TIA or the accumulation of a precursor substrate can reveal the function of the silenced gene.

Application Example: Characterizing a Gene in the TIA Pathway

The TIA pathway begins with the condensation of tryptamine and secologanin to form strictosidine, a central precursor to all TIAs.[2] Key enzymes like Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR) are critical early players.[18] Late-stage enzymes like Desacetoxyvindoline-4-hydroxylase (D4H) and Deacetylvindoline-4-O-acetyltransferase (DAT) are crucial for the synthesis of vindoline, a precursor to vinblastine.[19]

TIA_Pathway Trp Tryptophan TDC TDC (Target for VIGS) Trp->TDC GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Multi-step Tryptamine Tryptamine STR STR (Target for VIGS) Tryptamine->STR Secologanin->STR Strictosidine Strictosidine (Central Intermediate) Tabersonine Tabersonine Strictosidine->Tabersonine Multi-step Catharanthine Catharanthine Strictosidine->Catharanthine Multi-step D4H D4H (Target for VIGS) Tabersonine->D4H ... Vindoline Vindoline Vinblastine Vinblastine (Anticancer Agent) Vindoline->Vinblastine Coupling Catharanthine->Vinblastine Coupling TDC->Tryptamine STR->Strictosidine DAT DAT (Target for VIGS) D4H->DAT ... DAT->Vindoline ...

Figure 3: Simplified TIA pathway in C. roseus highlighting key enzymes as potential VIGS targets.

Hypothetical Case Study: Silencing CrD4H If you hypothesize that a newly identified gene, GeneX, functions as the Desacetoxyvindoline-4-hydroxylase (D4H), you would:

  • Create a pTRV2-GeneX construct.

  • Infiltrate C. roseus plants.

  • Confirm silencing via qRT-PCR, expecting a >70% reduction in GeneX mRNA.

  • Analyze the metabolite profile via LC-MS. The expected result would be a significant decrease in vindoline levels and a corresponding accumulation of its precursor, desacetoxyvindoline, in the GeneX-silenced plants compared to controls. This provides strong evidence for the assigned function.

Data Interpretation and Troubleshooting

Quantitative Data Summary (Hypothetical Results for D4H Silencing)

Treatment GroupRelative D4H Expression (qRT-PCR, normalized to control)Relative Desacetoxyvindoline Abundance (LC-MS)Relative Vindoline Abundance (LC-MS)
Mock Control1.00 ± 0.121.00 ± 0.151.00 ± 0.18
pTRV2-Empty0.95 ± 0.151.10 ± 0.200.92 ± 0.21
pTRV2-PDS1.03 ± 0.110.98 ± 0.171.05 ± 0.19
pTRV2-D4H0.21 ± 0.08 4.52 ± 0.55 0.31 ± 0.10

Values are mean ± SD, n=5 biological replicates. Bold values indicate statistically significant differences (p < 0.05) from the pTRV2-Empty control.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
No/weak photobleaching in PDS controls Inefficient agroinfiltration; Low viral titer; High growth temperature (>25°C); Plant age (too old).Ensure complete leaf saturation during infiltration; Check OD₆₀₀ of Agrobacterium cultures; Lower growth chamber temperature to 21-23°C[10]; Use younger plants (2-3 leaf pairs).
High plant mortality or necrosis at infiltration site Agrobacterium concentration is too high; Infiltration buffer is incorrect.Reduce OD₆₀₀ to 0.8-1.0; Double-check the composition and pH of the infiltration buffer.
No reduction in target gene mRNA despite good PDS phenotype Poor VIGS construct design (fragment not unique or ineffective); Target gene is not expressed in the tissues being silenced (e.g., roots).Redesign the VIGS fragment using a different region of the gene; Confirm target gene expression in systemic leaves via qRT-PCR in wild-type plants.
Gene silencing confirmed, but no change in metabolite profile Gene redundancy (other genes compensate for the loss of function); Gene is not involved in the pathway as hypothesized; Silencing is not strong enough to cause a metabolic shift.Search for homologous genes and consider a multi-gene silencing approach; Re-evaluate the gene's putative function; Try to achieve deeper silencing by optimizing VIGS conditions.

References

  • Arora, S., et al. (2023). Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics. National Center for Biotechnology Information. [Link]

  • Liscombe, D. K., & O'Connor, S. E. (2011). A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. Phytochemistry. [Link]

  • Courdavault, V., et al. (2014). Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. Plant Methods. [Link]

  • Sung, Y. C., Lin, C. P., & Chen, J. C. (2014). Optimization of virus-induced gene silencing in Catharanthus roseus. Plant Pathology. [Link]

  • Zhao, J., et al. (2022). Virus-Induced Gene Silencing (VIGS) in Hydrangea macrophylla and Functional Analysis of HmF3′5′H. MDPI. [Link]

  • Rai, K. K., et al. (2023). Application and Expansion of Virus-Induced Gene Silencing for Functional Studies in Vegetables. MDPI. [Link]

  • Ramegowda, V., & Senthil-Kumar, M. (2022). VIGS Goes Viral: How VIGS Transforms Our Understanding of Plant Science. Annual Review of Phytopathology. [Link]

  • Lenart, B., et al. (2024). Virus-Induced Gene Silencing (VIGS) in Functional Genomics: Advances and Applications in Capsicum annuum L. MDPI. [Link]

  • Lenk, A., et al. (2020). VIGS goes viral: how VIGS transforms our understanding of plant science. Journal of Experimental Botany. [Link]

  • Panahandeh, J., et al. (2020). The expression of Terpenoid Indole Alkaloid (TIAs) pathway genes in Catharanthus roseus in response to salicylic acid treatment. Gene Reports. [Link]

  • Yamamoto, K., et al. (2021). Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. Plant Physiology. [Link]

  • Koudounas, K., et al. (2022). A Rapid and Efficient Vacuum-Based Agroinfiltration Protocol for Transient Gene Overexpression in Leaves of Catharanthus roseus. Methods in Molecular Biology. [Link]

  • Tadesse, B. T., & Turoop, L. (2018). Applications of Virus Induced Gene Silencing (VIGS) in Plant Functional Genomics Studies. Journal of Plant Pathology & Microbiology. [Link]

  • Choi, H., et al. (2019). Metabolomics Characterization of Two Apocynaceae Plants, Catharanthus roseus and Vinca minor, Using GC-MS and LC-MS Methods in Combination. Molecules. [Link]

  • Panahandeh, J., et al. (2020). The expression of Terpenoid Indole Alkaloid (TIAs) pathway genes inCatharanthus roseusin response to salicylic acid. Queen's University Belfast. [Link]

  • Un-Nisa, A. (2022). Virus-Induced Gene Silencing System. Encyclopedia.pub. [Link]

  • Yamamoto, K., et al. (2021). Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. Plant Physiology. [Link]

  • Koudounas, K., et al. (2022). A Rapid and Efficient Vacuum-Based Agroinfiltration Protocol for Transient Gene Overexpression in Leaves of Catharanthus roseus. ResearchGate. [Link]

  • da Silva, G. F., et al. (2023). Virus-induced gene silencing as a tool for functional genetic analysis in passion fruit plants. bioRxiv. [Link]

  • Aslam, U., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. [Link]

  • Kim, H. K., et al. (2013). Metabolomic characteristics of Catharanthus roseus plants in time and space. Leiden University Scholarly Publications. [Link]

  • Wang, J., et al. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Plant Communications. [Link]

  • Liu, Y., et al. (2023). Integrated Transcriptomics and Metabolomics Analysis Reveal Anthocyanin Biosynthesis for Petal Color Formation in Catharanthus roseus. MDPI. [Link]

  • Mortensen, S., et al. (2019). EASI Transformation: An Efficient Transient Expression Method for Analyzing Gene Function in Catharanthus roseus Seedlings. Frontiers in Plant Science. [Link]

  • Courdavault, V., et al. (2014). Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. Semantic Scholar. [Link]

  • Rischer, H., et al. (2006). Gene-to-metabolite networks for terpenoid indole alkaloid biosynthesis in Catharanthus roseus cells. PNAS. [Link]

  • Al-Keridis, L. A., et al. (2024). Identification of Metabolites from Catharanthus roseus Leaves and Stem Extract, and In Vitro and In Silico Antibacterial Activity against Food Pathogens. ResearchGate. [Link]

  • Jin, Y., et al. (2019). Transient Gene Expression in Catharanthus roseus Flower Petals Using Agroinfiltration. Methods in Molecular Biology. [Link]

  • Rotenberg, D., et al. (2006). Methods for effective real-time RT-PCR analysis of virus-induced gene silencing. Journal of Virological Methods. [Link]

  • Kim, Y. B., et al. (2023). Metabolomic responses to the mechanical wounding of Catharanthus roseus' upper leaves. Applied Biological Chemistry. [Link]

  • Zhang, Y., et al. (2023). Developing a versatile technology for agroinfiltration in multiple plants. bioRxiv. [Link]

  • Valentine, T., et al. (2007). Efficient Virus-Induced Gene Silencing in Roots Using a Modified Tobacco Rattle Virus Vector. Plant Physiology. [Link]

  • Wang, X., et al. (2022). Establishment of a Virus-Induced Gene-Silencing (VIGS) System in Tea Plant and Its Use in the Functional Analysis of CsTCS1. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Metabolic Flux from Tabersonine to Vindoline

Welcome to the technical support center for the biosynthesis of vindoline. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of con...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biosynthesis of vindoline. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of converting tabersonine to the crucial anticancer precursor, vindoline. Drawing from extensive field experience and the latest scientific literature, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common experimental hurdles and maximize your production yields.

The conversion of tabersonine to vindoline is a sophisticated, multi-step enzymatic cascade. Success hinges on the coordinated and efficient functioning of each enzyme in the pathway. This guide is structured to address issues at each critical juncture, providing not just solutions, but the underlying scientific rationale to inform your experimental design.

I. Pathway Overview & Key Enzymatic Steps

The biosynthesis of vindoline from tabersonine involves a sequence of seven enzymatic reactions.[1][2] Understanding the role of each enzyme is fundamental to troubleshooting the pathway.

  • Tabersonine 16-hydroxylase (T16H): A cytochrome P450 monooxygenase that hydroxylates tabersonine.[2]

  • 16-hydroxytabersonine O-methyltransferase (16OMT): Catalyzes the methylation of 16-hydroxytabersonine.[2]

  • Tabersonine 3-oxygenase (T3O): Another critical cytochrome P450 enzyme that epoxidizes 16-methoxytabersonine.[2]

  • Tabersonine 3-reductase (T3R): Reduces the epoxide to a hydroxyl group.[2]

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT): Performs N-methylation of the intermediate.[2]

  • Desacetoxyvindoline-4-hydroxylase (D4H): A dioxygenase responsible for hydroxylation.[2][3]

  • Deacetylvindoline 4-O-acetyltransferase (DAT): The final step, which involves acetylation to produce vindoline.[2]

The following diagram illustrates the metabolic pathway from tabersonine to vindoline, highlighting the enzymes and intermediates involved.

Vindoline Biosynthesis Pathway Tabersonine Tabersonine 16-hydroxytabersonine 16-hydroxytabersonine Tabersonine->16-hydroxytabersonine T16H Vindoline Vindoline 16-methoxytabersonine 16-methoxytabersonine 16-hydroxytabersonine->16-methoxytabersonine 16OMT 16-methoxytabersonine epoxide 16-methoxytabersonine epoxide 16-methoxytabersonine->16-methoxytabersonine epoxide T3O 16-methoxy-2,3-dihydro-3-hydroxytabersonine 16-methoxy-2,3-dihydro-3-hydroxytabersonine 16-methoxytabersonine epoxide->16-methoxy-2,3-dihydro-3-hydroxytabersonine T3R Desacetoxyvindoline Desacetoxyvindoline 16-methoxy-2,3-dihydro-3-hydroxytabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Deacetylvindoline->Vindoline DAT Troubleshooting Workflow Start Low Vindoline Yield Analyze Analyze Intermediates by LC-MS Start->Analyze Identify Identify Accumulated Intermediate Analyze->Identify Tabersonine Tabersonine Accumulation Identify->Tabersonine Tabersonine Hydroxytabersonine 16-OH-Tabersonine Accumulation Identify->Hydroxytabersonine 16-OH-Tabersonine Methoxytabersonine 16-MeO-Tabersonine Accumulation Identify->Methoxytabersonine 16-MeO-Tabersonine FinalIntermediates Late Intermediates Accumulation Identify->FinalIntermediates Desacetoxyvindoline / Deacetylvindoline Troubleshoot_T16H Troubleshoot T16H: - Check CPR/NADPH - Optimize Expression Tabersonine->Troubleshoot_T16H Troubleshoot_16OMT Troubleshoot 16OMT: - Check SAM - Increase Gene Copies Hydroxytabersonine->Troubleshoot_16OMT Troubleshoot_T3O_T3R Troubleshoot T3O/T3R: - Check CPR/NADPH - Ensure T3R activity Methoxytabersonine->Troubleshoot_T3O_T3R Troubleshoot_Final Troubleshoot D4H/DAT: - Check Cofactors (2-OG, Ac-CoA) - Enzyme Stability FinalIntermediates->Troubleshoot_Final

Caption: A systematic workflow for troubleshooting low vindoline yield.

III. Frequently Asked Questions (FAQs)

  • Q1: I'm working with a whole-cell system (e.g., yeast). What are some host-specific issues to consider?

    • A1: In yeast or other microbial hosts, several factors are critical. Cofactor availability (NADPH, SAM, acetyl-CoA) is paramount; you may need to engineer the host's central metabolism to boost their supply. [1][4]Subcellular localization can also be an issue; ensuring that the enzymes of the pathway are located in the same compartment (e.g., the endoplasmic reticulum for P450s) can improve efficiency. [2]Finally, the expression of multiple heterologous enzymes can place a metabolic burden on the host, potentially slowing growth and overall productivity. [1]

  • Q2: How important is the relative expression level of each enzyme in the pathway?

    • A2: It is critically important. A balanced metabolic flux is key to high yields and minimizing byproduct formation. [2][5]An imbalance, such as a highly active initial enzyme and a slow downstream enzyme, will inevitably lead to the accumulation of intermediates. [6]Systematically tuning the gene copy number or promoter strength for each enzyme is a powerful optimization strategy. [5][6]

  • Q3: Can the concentration of the substrate, tabersonine, be inhibitory?

    • A3: Yes, high concentrations of tabersonine can be problematic. It can lead to decreased conversion yield and an increase in the formation of the byproduct vindorosine. [4]A fed-batch or continuous feeding strategy, where tabersonine is supplied at a controlled, lower concentration over time, can significantly improve both the final titer and the overall yield of vindoline. [1][4]

  • Q4: My in vitro assay works well, but I get no product in my yeast strain. What could be the reason?

    • A4: This often points to issues with enzyme expression, folding, and cofactor supply within the cellular environment. P450 enzymes (T16H and T3O) are particularly challenging as they need to be correctly inserted into the endoplasmic reticulum membrane and require a compatible CPR. [4]Also, ensure that the intermediates, which are produced in one cellular compartment, can efficiently reach the next enzyme in the pathway.

IV. Key Experimental Protocols

Protocol 1: General In Vitro Multi-Enzyme Reaction
  • Enzyme Preparation: Purify all seven enzymes (T16H, 16OMT, T3O, T3R, NMT, D4H, DAT) and the required cytochrome P450 reductase (CPR).

  • Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing all necessary cofactors.

  • Cofactor Mix:

    • NADPH (for T16H, T3O, and potentially T3R)

    • S-adenosyl methionine (SAM) (for 16OMT and NMT)

    • 2-oxoglutarate, Ascorbic Acid, FeSO4 (for D4H)

    • Acetyl-CoA (for DAT)

    • Consider adding an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, cofactor mix, and a defined amount of each purified enzyme.

    • Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding tabersonine (dissolved in a suitable solvent like DMSO, keeping the final solvent concentration low).

  • Incubation: Incubate the reaction for a set period (e.g., 1-24 hours) with gentle agitation.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the alkaloids.

  • Analysis: Centrifuge to separate the phases. Collect the organic (ethyl acetate) layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: Metabolite Analysis in Engineered Yeast
  • Cultivation: Grow the engineered yeast strain expressing the vindoline pathway genes in an appropriate medium (e.g., YPD or a synthetic defined medium). [4][6]2. Induction and Feeding: Induce the expression of the pathway genes. After induction, add tabersonine to the culture medium. For fed-batch processes, add tabersonine intermittently over the course of the fermentation. [4][6]3. Sampling: At various time points, collect a sample of the culture.

  • Extraction: Separate the yeast cells from the culture medium by centrifugation. [5]Since most intermediates are secreted, the supernatant is the primary source for analysis. [5]Mix the supernatant with a solvent like methanol or ethyl acetate to extract the alkaloids. [5]5. Sample Preparation: Centrifuge the extract to pellet any precipitates. Transfer the clear supernatant to a new tube.

  • LC-MS Analysis: Analyze the prepared sample by UPLC-MS or HPLC-MS to identify and quantify tabersonine, vindoline, and all the pathway intermediates. [5]

V. Summary of Enzyme Cofactors and Optimal Conditions

EnzymeCofactor(s)Notes
T16H NADPH, CPRCytochrome P450; requires a reductase partner. [7]
16OMT S-adenosyl methionine (SAM)A methyltransferase. [2]
T3O NADPH, CPRCytochrome P450; substrate promiscuity can lead to byproducts. [2]
T3R NADPH/NADHA reductase that acts on an unstable epoxide. [2]
NMT S-adenosyl methionine (SAM)A methyltransferase. [2]
D4H 2-oxoglutarate, Fe(II), AscorbateA 2-oxoglutarate-dependent dioxygenase. [3]
DAT Acetyl-CoAAn acetyltransferase. [2]

References

  • Gueritte, F. & Fahy, J. The Vinca Alkaloids. In Anticancer Agents from Natural Products (eds. Cragg, G. M., Kingston, D. G. I. & Newman, D. J.) 123–136 (CRC Press, 2005).
  • Courdavault, V. et al. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. Molecules26 , 3596 (2021). Available at: [Link]

  • Billard, F. et al. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. Microbial Biotechnology14 , 2693–2706 (2021). Available at: [Link]

  • Qu, Y. et al. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences112 , 6224–6229 (2015). Available at: [Link]

  • Liu, Z. et al. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae. Communications Biology4 , 1089 (2021). Available at: [Link]

  • Zhang, J. et al. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae. ResearchGate (2021). Available at: [Link]

  • Courdavault, V. et al. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. PubMed Central (2021). Available at: [Link]

  • Qu, Y. et al. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. National Institutes of Health (2015). Available at: [Link]

  • Zhang, C. et al. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules25 , 531 (2020). Available at: [Link]

  • Courdavault, V. et al. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. ResearchGate (2021). Available at: [Link]

  • Vazquez-Flota, F. et al. The six step conversion of tabersonine to vindoline involving... ResearchGate (2002). Available at: [Link]

  • Besseau, S. et al. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology163 , 1792–1803 (2013). Available at: [Link]

  • Le-Quy, T. et al. Optimization of Enzymatic Gas-Phase Reactions by Increasing the Long-Term Stability of the Catalyst. CORE (2000). Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 11-Hydroxytabersonine During Extraction

Welcome to the technical support center for the extraction and stabilization of 11-Hydroxytabersonine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and stabilization of 11-Hydroxytabersonine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable but sensitive indole alkaloid. As a hydroxylated derivative of tabersonine, 11-Hydroxytabersonine is particularly susceptible to degradation, leading to inconsistent yields and compromised purity. This document provides in-depth, experience-based answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to improve the stability and recovery of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my 11-Hydroxytabersonine yield low or inconsistent? What are the main causes of degradation?

Low and variable yields of 11-Hydroxytabersonine are common frustrations that typically stem from the inherent instability of the molecule. The primary culprits are oxidation, pH-mediated reactions, and thermal degradation.

Causality Explained:

  • Oxidative Degradation: 11-Hydroxytabersonine possesses a hydroxyl group on its aromatic ring, making it structurally similar to phenolic compounds. This feature renders the molecule highly susceptible to oxidation, which can be initiated by atmospheric oxygen, enzymatic activity (e.g., peroxidases, polyphenol oxidases) from the plant matrix, or exposure to light.[1][2][3] Oxidation often leads to the formation of quinone-like structures and subsequent polymerization, which is visually indicated by the browning of the extract. These reactions are a major pathway for the loss of the target analyte.[3]

  • pH Instability: Like other indole alkaloids, 11-Hydroxytabersonine is an amphoteric molecule with a basic nitrogen atom. Its stability is highly dependent on the pH of the extraction medium. In strongly alkaline or acidic conditions, the molecule can undergo rearrangements or degradation.[4][5] While a mildly acidic environment is generally protective, extreme pH levels should be avoided.[4][6]

  • Thermal Degradation: High temperatures used during extraction or solvent evaporation can provide the activation energy needed for degradation reactions.[7] While heat can improve extraction efficiency, it is a double-edged sword that can significantly reduce the recovery of thermolabile compounds like many alkaloids.[7]

  • Photodegradation: Many indole alkaloids are sensitive to light, particularly UV radiation.[8][9] Exposure to direct light can trigger photochemical reactions, leading to the formation of degradation products and a loss of yield.[4]

The interplay of these factors means that an extraction protocol must be carefully designed to control pH, temperature, and exposure to oxygen and light simultaneously.

Primary Degradation Factors for 11-Hydroxytabersonine Degradation Low Yield & Degradation of 11-Hydroxytabersonine Oxidation Oxidation (Oxygen, Enzymes, Light) Oxidation->Degradation pH Inappropriate pH (Extremes) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (Photodegradation) Light->Degradation

Caption: Key environmental factors contributing to the degradation of 11-Hydroxytabersonine.

FAQ 2: What is the optimal pH for extraction to ensure stability?

Controlling pH is the most critical step for stabilizing indole alkaloids. The recommended approach is a biphasic acid-base extraction method.

Expertise & Experience:

The foundational principle for extracting alkaloids is to leverage their basicity. By performing the initial extraction in a mildly acidic aqueous solution (pH 3-4), the basic nitrogen atom of 11-Hydroxytabersonine becomes protonated.

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This conversion into a salt has two major benefits:

  • Increased Stability: The protonated form is generally more stable and less susceptible to certain degradation pathways.[6]

  • Increased Aqueous Solubility: The alkaloid salt is highly soluble in the aqueous phase, allowing for efficient separation from non-polar lipids, chlorophyll, and other lipophilic compounds by washing the acidic extract with a non-polar solvent (e.g., hexane or petroleum ether).[10][11]

After the initial purification, the pH of the aqueous phase is carefully raised to a mildly alkaline state (pH 8-9) to deprotonate the alkaloid, converting it back to its neutral, "free base" form.

R-NH₃⁺ + OH⁻ ⇌ R-NH₂ + H₂O

The now uncharged and more lipophilic molecule can be efficiently partitioned into an immiscible organic solvent like ethyl acetate or dichloromethane, leaving polar impurities behind in the aqueous phase.

Caution: Avoid extreme pH. Strongly acidic (pH < 2) or strongly basic (pH > 10) conditions can catalyze degradation and should be avoided.[4]

FAQ 3: My extract is changing color (browning). Is this related to degradation and how can I prevent it?

Yes, a color change, particularly browning or darkening, is a classic visual indicator of oxidative degradation. This is especially common with hydroxylated alkaloids.

The Chemistry Behind Browning:

The hydroxyl group on 11-Hydroxytabersonine can be oxidized to a semiquinone radical, which can then be further oxidized to a quinone. These quinone species are highly reactive and can polymerize with themselves or other molecules in the extract, forming complex, high-molecular-weight pigments that appear brown or black.[1] This process is often accelerated by endogenous plant enzymes like polyphenol oxidase (PPO) and peroxidases (POD), which are released when the plant cells are lysed during homogenization.

Prevention Strategies:

  • Work Quickly and at Low Temperatures: Minimize the time between tissue homogenization and extraction to reduce enzymatic action. Performing the initial steps on ice can significantly slow the rate of both enzymatic and non-enzymatic oxidation.

  • Use Antioxidants/Reducing Agents: Add antioxidants directly to your extraction buffer. This is a highly effective, self-validating step.

    • Sodium Metabisulfite (Na₂S₂O₅) or Sodium Sulfite (Na₂S₂O₃): Often used at concentrations of 0.1-0.5% (w/v). They act as potent oxygen scavengers.

    • Ascorbic Acid (Vitamin C): Typically used at 10-20 mM. It is a natural antioxidant that can regenerate other antioxidants and directly scavenge free radicals.

  • Inert Atmosphere: For maximum protection, perform the extraction under an inert atmosphere. This can be achieved by de-gassing all solvents with nitrogen or argon and blanketing the extraction vessel with the inert gas. This physically displaces the oxygen required for oxidation.[12]

FAQ 4: How should I properly store my plant material and extracts to prevent degradation?

Proper storage is crucial and often overlooked. Degradation doesn't stop once the extraction is complete.

Expertise & Experience:

  • Plant Material: If not used immediately, fresh plant material should be flash-frozen in liquid nitrogen and stored at -80°C or lyophilized (freeze-dried). Simple air-drying can permit enzymatic degradation to continue slowly.

  • Liquid Extracts: For short-term storage (up to 24-48 hours), store extracts at 4°C in amber vials to protect from light.[13] For longer-term storage, extracts should be evaporated to dryness under reduced pressure at a low temperature (<35°C), and the residue stored at -20°C or, ideally, -80°C under an inert atmosphere (argon or nitrogen).[13] Some indole alkaloids are known to be unstable even at ambient conditions over a single day, making prompt analysis or proper storage essential.[13]

ConditionTemperatureAtmosphereDurationRationale
Plant Material (Long-term) -80°C or LyophilizedN/AMonths to YearsPrevents enzymatic activity and slows chemical degradation.
Liquid Extract (Short-term) 4°CAir (in sealed amber vial)< 48 hoursSlows degradation rates for immediate processing.[13]
Dried Extract (Long-term) -20°C to -80°CInert Gas (Argon/N₂)Weeks to MonthsMinimizes oxidative and thermal degradation pathways.

Recommended Protocol & Workflow

Stabilized Acid-Base Extraction Protocol for 11-Hydroxytabersonine

This protocol integrates the principles discussed above to maximize the yield and stability of 11-Hydroxytabersonine.

Step-by-Step Methodology:

  • Preparation of Extraction Buffer:

    • Prepare a 0.1 M solution of a mild acid (e.g., citric acid or acetic acid). Adjust the pH to 3.5.

    • Add 0.2% (w/v) ascorbic acid and 0.1% (w/v) sodium metabisulfite to the buffer.

    • De-gas the buffer with nitrogen or argon for 15-20 minutes. Keep the buffer on ice.

  • Homogenization:

    • Weigh the frozen or lyophilized plant material (e.g., Catharanthus roseus leaves).

    • Grind to a fine powder in a mortar and pestle with liquid nitrogen to prevent thawing and enzymatic action.

    • Immediately add the powdered tissue to the chilled extraction buffer at a 1:15 (w/v) ratio (e.g., 10 g of tissue in 150 mL of buffer).

    • Homogenize using a blender or tissue homogenizer for 1-2 minutes. Perform this step in an ice bath.

  • Initial Acidic Extraction & Defatting:

    • Transfer the homogenate to a flask and stir on a magnetic stir plate at 4°C for 30-60 minutes, protected from light (wrap the flask in aluminum foil).

    • Filter the homogenate through cheesecloth and then a vacuum filter to remove solid debris.

    • Transfer the acidic aqueous extract to a separatory funnel. Add an equal volume of hexane, shake gently, and allow the layers to separate.

    • Discard the upper hexane layer (which contains chlorophyll and lipids). Repeat this wash step two more times.

  • Basification and Free-Base Extraction:

    • Return the washed aqueous extract to a flask in an ice bath.

    • Slowly add 2M ammonium hydroxide dropwise while stirring and monitoring the pH. Carefully adjust the pH to ~8.5. Do not overshoot.

    • Immediately transfer the now basic aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate. Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

    • Pool all ethyl acetate fractions.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.

    • Filter to remove the Na₂SO₄.

    • Evaporate the solvent using a rotary evaporator with the water bath temperature set no higher than 35°C.

    • Once a dry residue is obtained, immediately re-dissolve in a suitable solvent for analysis or flush the flask with argon/nitrogen, seal, and store at -80°C.

Troubleshooting Workflow

If you are still experiencing low yields after implementing the stabilized protocol, use this workflow to diagnose the issue.

Start Low/Inconsistent Yield? CheckpH Is initial pH 3-4? Is final pH 8-9? Start->CheckpH CheckTemp Was extraction done on ice? Was evaporation <35°C? CheckpH->CheckTemp Yes Sol_pH Re-calibrate pH meter. Use dropwise addition of base. CheckpH->Sol_pH No CheckOxidation Were antioxidants used? Was process rapid & light-protected? CheckTemp->CheckOxidation Yes Sol_Temp Use ice baths consistently. Check rotary evaporator temp. CheckTemp->Sol_Temp No CheckStorage Was material/extract stored correctly (-80°C, inert)? CheckOxidation->CheckStorage Yes Sol_Oxidation Add fresh antioxidants. Use inert gas. CheckOxidation->Sol_Oxidation No CheckPurity LC-MS shows degradation products instead of target? CheckStorage->CheckPurity Yes Sol_Storage Lyophilize material. Store residue under Argon at -80°C. CheckStorage->Sol_Storage No Sol_Purity Refine all steps. Degradation is confirmed. CheckPurity->Sol_Purity Yes

Caption: A step-by-step workflow for troubleshooting low yields of 11-Hydroxytabersonine.

References

  • Gantait, A., & Mandal, N. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules. [Link]

  • Pan, Y., et al. (2021). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. Plant Direct. [Link]

  • Kim, H. J., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules. [Link]

  • Choi, Y. H., et al. (2006). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. Phytochemical Analysis. [Link]

  • Yang, L., et al. (2022). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants. Frontiers in Plant Science. [Link]

  • Gantait, A., & Mandal, N. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules. [Link]

  • Wikipedia. (n.d.). 16-Hydroxytabersonine. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences. [Link]

  • Request PDF. (n.d.). Effects of low light on terpenoid indole alkaloid accumulation and related biosynthetic pathway gene expression in leaves of Catharanthus roseus seedlings. ResearchGate. [Link]

  • Gantait, A., & Mandal, N. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. MDPI. [Link]

  • PubChem. (n.d.). 19-Hydroxytabersonine. National Center for Biotechnology Information. [Link]

  • Thuleau, M., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. [Link]

  • Kim, H. J., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]

  • Holert, J., et al. (2021). Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. MDPI. [Link]

  • Navarrete-Casas, A., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Petigny, L., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. ACS Publications. [Link]

  • Wikipedia. (n.d.). Tabersonine. [Link]

  • Request PDF. (n.d.). Effects of light and plant growth regulators on the biosynthesis of vindoline and other indole alkaloids in Catharanthus roseus callus cultures. ResearchGate. [Link]

  • Ginis, O., et al. (2012). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. The Plant Cell. [Link]

  • Duong, P. Q., & Nguyen, T. H. P. (2017). OPTIMIZATION OF EXTRACTION CONDITIONS OF TOTAL ALKALOID CONTENT (TAC) in CATHARANTHUS ROSEUS (L.) G. DON APOCYNACEAE by UV-VIS S. Academia.edu. [Link]

  • Wang, B., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • Sharma, A., et al. (2021). LED Lights Affecting Morphogenesis and Isosteroidal Alkaloid Contents in Fritillaria cirrhosa D. Don—An Important Chinese Medicinal Herb. MDPI. [Link]

  • Liu, T., et al. (2022). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules. [Link]

  • Hong, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Das, S., & Sharangi, A. B. (2023). Isolation, purification and characterization of vindoline from Catharanthus roseus. International Journal of Science and Research Archive. [Link]

  • Kamble, P., et al. (2024). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. [Link]

  • Google Patents. (n.d.). Discoloration prevention of phenolic antioxidants.
  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

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Troubleshooting

Troubleshooting peak tailing and asymmetry in HPLC analysis of alkaloids

A Senior Application Scientist's Guide to Overcoming Peak Tailing and Asymmetry Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of alkaloids. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Peak Tailing and Asymmetry

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of alkaloids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape during their chromatographic separations. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deeper understanding of the underlying principles governing your separations. Here, you will find a structured troubleshooting guide and a comprehensive set of frequently asked questions to help you diagnose and resolve issues of peak tailing and asymmetry, ensuring the scientific integrity and robustness of your analytical methods.

Troubleshooting Guide: A Systematic Approach to Symmetrical Peaks

Peak tailing is a common frustration in the HPLC analysis of basic compounds like alkaloids. It can compromise resolution, affect accurate quantification, and indicate underlying issues with your method or instrumentation.[1][2] This guide provides a step-by-step approach to systematically identify and rectify the root cause of peak tailing.

Step 1: Initial Assessment - Is it the System or the Chemistry?

The first step is to determine whether the issue is widespread across all peaks or specific to your alkaloid analytes.

  • Observe the entire chromatogram: Are all peaks tailing, or only the peaks corresponding to your basic alkaloid compounds?

  • If all peaks are tailing: This often points to a physical or system-related issue, such as extra-column volume or a column void.[3]

  • If only alkaloid peaks are tailing: This strongly suggests a chemical interaction between your basic analytes and the stationary phase, most commonly secondary interactions with residual silanol groups.[2][4]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Peak Tailing Observed Assess Assess All Peaks in Chromatogram Start->Assess All_Peaks All Peaks Tailing? Assess->All_Peaks Only_Alkaloids Only Alkaloid Peaks Tailing? Assess->Only_Alkaloids All_Peaks->Only_Alkaloids No System_Issue Suspect System/Physical Issue All_Peaks->System_Issue Yes Chemistry_Issue Suspect Chemical Interaction Only_Alkaloids->Chemistry_Issue Yes Check_Fittings Check Fittings & Tubing (Extra-Column Volume) System_Issue->Check_Fittings Inspect_Column Inspect Column for Voids/ Contamination System_Issue->Inspect_Column Optimize_pH Optimize Mobile Phase pH Chemistry_Issue->Optimize_pH Column_Choice Evaluate Column Choice (End-capped, Alt. Phase) Chemistry_Issue->Column_Choice Buffer_Selection Select Appropriate Buffer Chemistry_Issue->Buffer_Selection Overload Check for Mass Overload Chemistry_Issue->Overload

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Step 2: Addressing Chemical Interactions - Taming the Silanols

The basic nature of alkaloids makes them prone to secondary ionic interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] These interactions lead to a mixed-mode retention mechanism, causing the characteristic tailing of peaks.[4]

Q: My alkaloid peaks are tailing while other compounds in my sample have good peak shape. What is the most likely cause and how do I fix it?

A: The primary suspect is the interaction between your basic alkaloid analytes and residual silanol groups on the HPLC column's stationary phase. Here’s how to address this:

  • Lower the Mobile Phase pH: By operating at a lower pH (typically pH ≤ 3), you can suppress the ionization of the acidic silanol groups, minimizing their ability to interact with your protonated basic alkaloids.[4][5] Be mindful that standard silica-based columns have limited stability at very low pH.[4]

  • Utilize a Highly Deactivated (End-Capped) Column: Modern "Type B" silica columns are manufactured to have fewer accessible silanol groups and are often "end-capped" to further reduce their activity.[5] End-capping involves chemically bonding a small, less polar group to the residual silanols, effectively shielding them from interaction with analytes.[4]

  • Work at a High pH: An alternative strategy is to operate at a high pH (e.g., pH > 8), which deprotonates the basic alkaloid, making it less likely to interact with the now deprotonated silanol groups.[6] This approach requires a pH-stable column, such as a hybrid or polymer-based stationary phase.[5][7]

Parameter Effect on Peak Tailing of Alkaloids Considerations
Low Mobile Phase pH (e.g., pH 3) Suppresses silanol ionization, reducing secondary interactions.Column stability at low pH; potential for reduced retention of some alkaloids.
High Mobile Phase pH (e.g., pH 9) Suppresses alkaloid ionization, reducing secondary interactions.Requires a high pH stable column (hybrid or polymer-based).
Use of End-Capped Column Shields residual silanols, minimizing secondary interaction sites.May not eliminate all secondary interactions, especially with highly basic compounds.
Step 3: Investigating System and Physical Issues

If all peaks in your chromatogram exhibit tailing, the problem likely lies within your HPLC system itself or the physical state of the column.

Q: All the peaks in my chromatogram are tailing, not just my alkaloids. What should I investigate?

A: This points towards a system-wide issue. Here are the common culprits:

  • Extra-Column Volume (Dead Volume): This refers to the volume within your HPLC system outside of the column, including the injector, tubing, fittings, and detector flow cell.[8][9] Excessive extra-column volume can lead to band broadening and peak tailing.[8]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.[1][9]

  • Column Contamination or Void: Over time, particulate matter from samples or the mobile phase can accumulate on the column inlet frit, causing a blockage and distorted flow path.[10] A void can also form at the head of the column due to physical shock or dissolution of the silica bed under harsh pH conditions.[4]

    • Solution: The use of in-line filters and guard columns can help prevent contamination.[11] If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[4] However, a column with a significant void often needs to be replaced.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, often in the form of a "shark-fin" or tailing peak.[12][13][14]

    • Solution: Reduce the injection volume or the concentration of your sample.[12][15]

Experimental Protocol: Column Flushing to Address Contamination
  • Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the column direction (connect the outlet to the pump and the inlet to a waste container), if permitted by the manufacturer. This helps to dislodge particulates from the inlet frit.

  • Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without buffer salts (e.g., water/acetonitrile).

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of isopropanol.

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of your mobile phase without buffer salts.

  • Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the "silanol effect" and why is it particularly problematic for alkaloids?

A1: The "silanol effect" refers to the undesirable interactions between analytes and silanol groups (Si-OH) on the surface of silica-based HPLC stationary phases.[2] Alkaloids are typically basic compounds, meaning they have nitrogen atoms that can be protonated to carry a positive charge. At mid-range pH values, silanol groups can be deprotonated and carry a negative charge. This leads to strong electrostatic interactions between the positively charged alkaloids and the negatively charged silanol groups, causing peak tailing and increased retention.[2]

Q2: How do I choose the right buffer for my alkaloid analysis?

A2: The right buffer will effectively control the mobile phase pH without interfering with your analysis. For UV detection, phosphate buffers are common.[16] For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[17] The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.[17][18]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including splitting or fronting.[6][15] Ideally, you should dissolve your sample in the initial mobile phase.[15]

Q4: What is an acceptable USP tailing factor?

A4: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered ideal, while values above 1.5 suggest significant tailing that should be addressed.[1]

Q5: When should I consider using a different type of stationary phase for alkaloid analysis?

A5: If you continue to experience significant peak tailing with basic alkaloids even after optimizing the mobile phase and using a high-quality end-capped C18 column, it may be beneficial to explore alternative stationary phases.[5][19] Options include:

  • Polymer-based columns: These do not have silanol groups and are therefore not prone to the same secondary interactions.[5]

  • Hybrid silica-organic columns: These offer a wider usable pH range and can reduce silanol interactions.[5]

  • Stationary phases with a positive surface charge: These can repel basic analytes, minimizing interactions and improving peak shape.[5]

Interaction of Basic Analytes with the Stationary Phase

Caption: Secondary ionic interactions between protonated alkaloids and ionized silanol groups cause peak tailing.

References

  • HPLC Troubleshooting Guide.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Maintenance and Care of HPLC Columns in Chrom
  • But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America.
  • HPLC column overload. Element Lab Solutions.
  • Extra-Column Volume in HPLC. Element Lab Solutions.
  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Cause of extreme peak tailing of alkaloids on C18 HPLC?.
  • Methods used for HPLC of alkaloids with mobile phase at basic pH..
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Column Volume and Extra-Column Volume. Phenomenex.
  • How to Avoid HPLC Column Overload.
  • Tips to maintain your HPLC & UHPLC systems and columns.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Peak Splitting in HPLC: Causes and Solutions.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. Thermo Fisher Scientific.
  • What do you know about the overload for HPLC column?.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Why is phosphate buffer needed for HPLC detection of alkaloids?. Reddit.
  • Off to a Fresh Start: HPLC Column Care. Agilent.
  • Overload in Liquid Chromatography.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Extracolumn Effects.
  • Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • HPLC Column Care and Maintenance. Chrom Tech, Inc.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • How to Measure and Reduce HPLC Equipment Extra Column Volume. MAC-MOD Analytical.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • General HPLC Column Care.
  • Separation of alkaloids and their analogs in HPLC using rosin-based polymer microspheres as stationary phases. New Journal of Chemistry (RSC Publishing).
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • What are the alternative eluents for purifying alkaloids in column chrom
  • Necessity for buffers in HPLC.

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Optimization

Technical Support Center: Enhancing 11-Hydroxytabersonine to 16-Methoxytabersonine Conversion

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of vindoline, a critical precursor to the anticancer ag...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of vindoline, a critical precursor to the anticancer agents vinblastine and vincristine. The conversion of 11-hydroxytabersonine to 16-methoxytabersonine is a pivotal step in this pathway, catalyzed by the enzyme 16-hydroxytabersonine-O-methyltransferase (16OMT). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you optimize this reaction and overcome common experimental challenges.

Biochemical Pathway Overview

The enzymatic conversion at the heart of this guide is the O-methylation of 11-hydroxytabersonine. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, specifically 16-hydroxytabersonine-O-methyltransferase (16OMT).[1][2] In this reaction, the methyl group from the cofactor SAM is transferred to the hydroxyl group at the 16th position of 11-hydroxytabersonine, yielding 16-methoxytabersonine and S-adenosyl-L-homocysteine (SAH).[3][4]

This step is crucial in the seven-step biosynthetic route that transforms tabersonine into vindoline within organisms like Catharanthus roseus or engineered hosts such as yeast.[5][6] Efficient execution of this step is vital for the overall yield of vindoline.

Biochemical_Pathway sub 11-Hydroxytabersonine enzyme 16OMT (16-Hydroxytabersonine O-methyltransferase) sub->enzyme sam S-Adenosyl Methionine (SAM) (Methyl Donor) sam->enzyme prod 16-Methoxytabersonine enzyme->prod sah S-Adenosyl Homocysteine (SAH) enzyme->sah

Figure 1: Enzymatic Methylation of 11-Hydroxytabersonine.

Frequently Asked Questions (FAQs)

Q1: What is the source of the 16OMT enzyme? A1: The primary source of 16OMT is the medicinal plant Catharanthus roseus (Madagascar periwinkle).[7][8] Genes encoding this enzyme have been identified, cloned, and expressed in heterologous systems like E. coli and Saccharomyces cerevisiae (yeast) for easier production and purification.[5][9] An orthologue from Vinca Minor (Vm16OMT) has also been characterized, although studies suggest the C. roseus 16OMT is the more active isoform for this specific conversion.[6]

Q2: Why is the cofactor S-adenosyl Methionine (SAM) so important? A2: SAM is the universal methyl group donor in numerous biological reactions, including this one.[3][4][10] The 16OMT enzyme is mechanistically dependent on SAM to provide the methyl group that is transferred to the substrate. Insufficient or degraded SAM is a primary cause of reaction failure.

Q3: Can this reaction be performed in whole-cell systems or only with purified enzymes? A3: Both approaches are valid.

  • In Vitro (Purified Enzyme): Using purified recombinant 16OMT allows for precise control over reaction conditions (pH, temperature, substrate/cofactor concentrations) and simplifies downstream purification. This is ideal for kinetic studies and mechanistic analysis.

  • In Vivo (Whole-Cell Bioconversion): Using engineered microbes like yeast that express the necessary enzymes (e.g., Tabersonine-16-hydroxylase and 16OMT) can be more cost-effective for larger-scale production.[5][7][9] The cell generates the required cofactors internally. However, this approach can be complicated by substrate transport across cell membranes and competing metabolic pathways.[5]

Q4: What are the typical challenges encountered in this conversion? A4: The most common challenge is low conversion efficiency, often manifesting as the accumulation of the substrate, 16-hydroxytabersonine.[5] This can be due to insufficient enzyme activity, cofactor limitation, or suboptimal reaction conditions. In whole-cell systems, formation of undesired byproducts due to the activity of other native enzymes can also be an issue.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Observed Potential Root Cause Recommended Solution & Explanation
1. Low or No Product Formation Inactive 16OMT Enzyme: The enzyme may have been improperly folded, stored incorrectly, or degraded.Verify enzyme activity with a fresh batch or a positive control. Ensure storage at -80°C in an appropriate buffer (e.g., with glycerol). Causality: O-methyltransferases are proteins whose catalytic function depends on their precise three-dimensional structure.[1]
Degraded SAM Cofactor: SAM is notoriously unstable, especially at neutral or alkaline pH and temperatures above 4°C.Use fresh, high-quality SAM. Prepare SAM solutions immediately before use in a slightly acidic buffer (e.g., pH 4.0-5.0 with HCl) and keep on ice. Causality: The sulfonium center in SAM is susceptible to hydrolysis, rendering it incapable of donating its methyl group.[3][4]
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can drastically reduce enzyme activity.Optimize the reaction buffer. The optimal pH for 16OMT is typically around 8.0. Perform a pH and temperature matrix to find the sweet spot for your specific enzyme preparation.
2. High Accumulation of 11-Hydroxytabersonine Insufficient Enzyme Concentration: The amount of enzyme may be the rate-limiting factor in the reaction.Increase the 16OMT concentration. Titrate the enzyme concentration to find the point where substrate conversion rates plateau. Causality: According to Michaelis-Menten kinetics, the reaction rate is directly proportional to the enzyme concentration when the substrate is not limiting.
Insufficient SAM Concentration: The reaction may have consumed the initial supply of SAM, leading to a stall.Increase the molar ratio of SAM to substrate. A ratio of 2:1 or higher (SAM:substrate) is recommended. For longer incubations, consider fed-batch addition of SAM. Causality: As the reaction proceeds, SAM is converted to SAH, which can be a potent inhibitor of many methyltransferases.[4] Maintaining a high SAM/SAH ratio is crucial.
Bottleneck in Whole-Cell System: In engineered hosts like yeast, this is a common issue, suggesting that the 16OMT activity inside the cell is insufficient to handle the flux from the previous step.[5]Increase the 16OMT gene copy number. Expressing multiple copies of the 16OMT gene can boost the intracellular concentration of the enzyme and alleviate this bottleneck.[6] This strategy has proven effective in yeast cell factories.[5]
3. Appearance of Unknown Peaks in LC-MS/HPLC Contamination: Substrates, buffers, or the enzyme preparation may be contaminated.Run controls for each component. Analyze the enzyme alone, buffer with substrate (no enzyme), and buffer with SAM (no enzyme) to identify the source of contamination.
Formation of Byproducts (In Vivo): In a whole-cell system, other native enzymes may act on tabersonine, 11-hydroxytabersonine, or the product. For instance, Tabersonine 3-oxygenase (T3O) can compete for tabersonine-derived substrates.[6][11]Use engineered strains with deleted competing pathways. If a competing enzyme is known, creating a knockout strain can redirect metabolic flux towards the desired product. Causality: Enzyme substrate promiscuity is common in secondary metabolism, leading to metabolic grids rather than simple linear pathways.[11]
Non-enzymatic Degradation: The substrate or product may be unstable under the reaction or extraction conditions.Assess the stability of your compounds. Incubate the substrate and product standards in the reaction buffer without the enzyme for the full duration of the experiment to check for degradation. Adjust pH or temperature as needed.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for 16OMT Activity

This protocol provides a reliable method for quantifying the conversion of 11-hydroxytabersonine to 16-methoxytabersonine using a purified enzyme preparation.

A. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0. Prepare and store at 4°C.

  • Substrate Stock (10 mM): Dissolve 11-hydroxytabersonine in 100% DMSO. Store at -20°C.

  • Cofactor Stock (10 mM): Dissolve S-Adenosyl-L-methionine (SAM) tosylate salt in 10 mM sulfuric acid. Prepare this solution fresh on the day of the experiment and keep it on ice at all times.

  • Enzyme Stock: Purified recombinant 16OMT at a known concentration (e.g., 1 mg/mL) in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol). Store at -80°C.

  • Quenching Solution: Ethyl acetate.

B. Reaction Setup: All steps should be performed on ice.

  • In a 1.5 mL microcentrifuge tube, prepare the reaction master mix. For a final volume of 100 µL:

    • 83 µL Reaction Buffer (100 mM Tris-HCl, pH 8.0)

    • 2 µL Substrate Stock (final concentration: 200 µM)

    • 5 µL Cofactor Stock (final concentration: 500 µM)

  • Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 16OMT enzyme stock (adjust volume based on enzyme activity).

  • Incubate at 30°C for a set time (e.g., 60 minutes). A time-course experiment is recommended for initial characterization.

C. Reaction Quenching and Extraction:

  • Stop the reaction by adding 200 µL of ethyl acetate.

  • Vortex vigorously for 30 seconds to extract the alkaloids.

  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

D. Analysis:

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or mobile phase).

  • Analyze by reverse-phase HPLC or LC-MS to separate and quantify the substrate (11-hydroxytabersonine) and the product (16-methoxytabersonine). Use authenticated standards for peak identification and quantification.

Experimental & Troubleshooting Workflow

The following diagram outlines a logical workflow for setting up, executing, and troubleshooting your conversion experiments.

Troubleshooting_Workflow start Experiment Start: Define Objectives setup Setup Reaction (In Vitro or In Vivo) start->setup run Execute Experiment (Incubation) setup->run analyze Analyze Results (LC-MS / HPLC) run->analyze eval Evaluate Conversion Efficiency analyze->eval success Success: High Conversion Yield eval->success >80% Conversion troubleshoot Troubleshoot Low Yield (Refer to Guide) eval->troubleshoot <80% Conversion check_enzyme Check Enzyme Activity & Concentration troubleshoot->check_enzyme check_sam Check SAM Quality & Concentration troubleshoot->check_sam check_conditions Optimize pH, Temp, & Buffer troubleshoot->check_conditions check_host In Vivo: Increase Gene Copy Number / Use Knockout Strain troubleshoot->check_host check_enzyme->setup Re-run check_sam->setup Re-run check_conditions->setup Re-run check_host->setup Re-engineer & Re-run

Figure 2: A logical workflow for experiment execution and troubleshooting.

References

  • Pan, Z., et al. (2020). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. ResearchGate. Available at: [Link]

  • Courdavault, V., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. PubMed Central. Available at: [Link]

  • Courdavault, V., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. Available at: [Link]

  • Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. PMC - NIH. Available at: [Link]

  • Pan, Z., et al. (2020). Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots. PubMed. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. NIH. Available at: [Link]

  • Torrens-Spence, M. P., et al. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. MDPI. Available at: [Link]

  • Vazquez-Flota, F., et al. (1997). The six step conversion of tabersonine to vindoline involving... ResearchGate. Available at: [Link]

  • Sun, T. (2012). Discovery of 16-Methoxytabersonine Hydratase in Vindoline Biosynthetic Pathway in Catharanthus Roseus. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2022). Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. PMC - NIH. Available at: [Link]

  • Murata, J., et al. (2008). Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus. PubMed. Available at: [Link]

  • Liscombe, D. K., et al. (2010). Homolog of tocopherol C methyltransferases catalyzes N methylation in anticancer alkaloid biosynthesis. PMC - NIH. Available at: [Link]

  • Chiang, P. K., et al. (1996). S-Adenosylmethionine and methylation. PubMed. Available at: [Link]

  • Sent-Lara, E., et al. (2024). S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy. MDPI. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. Available at: [Link]

  • Chiang, P. K., et al. (1996). S-Adenosylmethionine and methylation. ResearchGate. Available at: [Link]

  • Gao, J., et al. (2018). S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. PubMed Central. Available at: [Link]

  • Mentch, S. J., et al. (2019). The Impact of One Carbon Metabolism on Histone Methylation. Frontiers. Available at: [Link]

Sources

Troubleshooting

Improving the secretion of vindoline pathway intermediates from yeast cells

Welcome to the technical support center for researchers engineering the vindoline biosynthetic pathway in Saccharomyces cerevisiae. This guide is designed to provide practical, in-depth troubleshooting advice and foundat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engineering the vindoline biosynthetic pathway in Saccharomyces cerevisiae. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge for scientists and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose and solve challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the heterologous expression of the vindoline pathway in yeast.

Q1: What is the complete enzymatic pathway for converting tabersonine to vindoline?

The conversion of tabersonine to vindoline is a seven-step enzymatic process that has been fully elucidated and reconstituted in yeast.[1][2] The pathway involves two cytochrome P450 monooxygenases (T16H2, T3O), two methyltransferases (16OMT, NMT), two dehydrogenases/reductases (T3R, D4H), and an acetyltransferase (DAT).[3][4]

Q2: Why is Saccharomyces cerevisiae a suitable host for vindoline production?

S. cerevisiae is a preferred host for metabolic engineering due to its well-characterized genetics, rapid growth, and the availability of advanced genetic manipulation tools like CRISPR-Cas9.[1][5] As a eukaryote, it possesses the necessary endoplasmic reticulum (ER) for the proper folding and function of plant-derived cytochrome P450 enzymes, which are critical to the vindoline pathway.[6]

Q3: What are the most common initial challenges when expressing this pathway in yeast?

The most frequent initial hurdles include low product titers, the accumulation of specific pathway intermediates indicating bottlenecks, the formation of unwanted side-products like vindorosine, and potential cytotoxicity of the alkaloids to the yeast cells.[1][3][7] Efficiently secreting the desired intermediates out of the cell is another major challenge.

Q4: How important are cytochrome P450 reductases (CPRs) for this pathway?

They are absolutely critical. The enzymes T16H2 and T3O are cytochrome P450s (CYPs) that require an electron transfer partner, a CPR, to function.[3] The native yeast CPR may not be fully compatible or sufficient. Co-expressing a plant-derived CPR, often from Catharanthus roseus or Arabidopsis thaliana, is a standard strategy to ensure high activity of the pathway's P450 enzymes.[6][8]

Vindoline Biosynthetic Pathway Overview

The following diagram illustrates the seven-step conversion of tabersonine to vindoline, the core pathway addressed in this guide.

Vindoline_Pathway Tabersonine Tabersonine T16H2 T16H2 (CYP) Tabersonine->T16H2 Int1 16-Hydroxytabersonine OMT16 16OMT Int1->OMT16 Int2 16-Methoxytabersonine T3O T3O (CYP) Int2->T3O Int3 16-Methoxytabersonine Epoxide T3R T3R Int3->T3R Int4 16-Methoxy-2,3-dihydro- 3-hydroxytabersonine NMT NMT Int4->NMT Int5 Desacetoxyvindoline D4H D4H Int5->D4H Int6 Deacetylvindoline DAT DAT Int6->DAT Vindoline Vindoline T16H2->Int1 OMT16->Int2 T3O->Int3 T3R->Int4 NMT->Int5 D4H->Int6 DAT->Vindoline

Caption: The seven-enzyme pathway from tabersonine to vindoline.

Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we explore potential causes and provide actionable solutions.

Problem 1: Low or No Intermediate Production

You have assembled the pathway genes in yeast, but LC-MS analysis shows very low or undetectable levels of the expected intermediates or final product.

Q: My strain isn't producing anything. Where do I start?

A: Start by verifying the foundational elements: gene expression and enzyme functionality. Low production is often not a complex metabolic issue but a problem with one or more enzymes not being expressed or active.

  • Causality: Heterologous genes from plants can be poorly transcribed or translated in yeast due to differences in codon usage, promoter strength, or mRNA stability. Even if translated, the proteins may not fold correctly or may lack essential cofactors.

  • Troubleshooting Workflow:

    Troubleshoot_Low_Production Start Low/No Product Detected CheckExpression Step 1: Verify Gene Expression (RT-qPCR / Western Blot) Start->CheckExpression ExpressionOK Expression Confirmed CheckExpression->ExpressionOK Yes ExpressionBad Low/No Expression CheckExpression->ExpressionBad No CheckActivity Step 2: Assess Enzyme Activity (In-vitro assays / feeding studies) ExpressionOK->CheckActivity OptimizeCodons Action: Codon optimize genes for S. cerevisiae. ExpressionBad->OptimizeCodons ChangePromoters Action: Use stronger promoters (e.g., pTDH3, pTEF1). ExpressionBad->ChangePromoters ActivityOK Activity Confirmed CheckActivity->ActivityOK Yes ActivityBad Low/No Activity CheckActivity->ActivityBad No PathwayBalanced Proceed to Pathway Balancing & Secretion ActivityOK->PathwayBalanced CheckCofactors Action: Check cofactor supply (NADPH, SAM). ActivityBad->CheckCofactors CheckCPR Action: Co-express a compatible CPR for P450 enzymes. ActivityBad->CheckCPR CheckLocalization Action: Verify ER localization for P450s (e.g., GFP-tagging). ActivityBad->CheckLocalization

    Caption: Decision workflow for diagnosing low or no product formation.

  • Actionable Steps:

    • Verify Transcription: Use RT-qPCR to confirm that all pathway genes are being transcribed. Compare transcript levels to a highly expressed housekeeping gene (e.g., ACT1).

    • Confirm Translation: If possible, perform Western blots using epitope-tagged versions (e.g., HA, FLAG) of your enzymes to confirm they are being produced as full-length proteins.

    • Step-wise Pathway Reconstruction: A powerful diagnostic tool is to build the pathway one or two enzymes at a time.

      • Express only T16H2 and 16OMT. Feed the cells tabersonine. Do you see 16-methoxytabersonine?[1]

      • If successful, add T3O and T3R to this strain. Feed 16-methoxytabersonine. Do you see 16-methoxy-2,3-dihydro-3-hydroxytabersonine?[4]

      • This step-wise approach pinpoints exactly which enzyme is failing in the cellular environment.

Problem 2: Accumulation of a Specific Intermediate (Pathway Bottleneck)

Your strain produces intermediates, but the metabolic flux is blocked at a specific step, leading to high accumulation of one compound and very little of the downstream products. For example, a high accumulation of 16-hydroxytabersonine.[3]

Q: How do I identify and fix a metabolic bottleneck?

A: A bottleneck occurs when a downstream enzyme has lower activity or is expressed at a lower level than an upstream enzyme. The solution is to balance the expression levels of pathway genes.[8]

  • Causality: Metabolic flux is like water flowing through a series of pipes of different diameters. If one pipe is narrower (a less active enzyme), water (metabolites) will back up behind it. This can be due to intrinsically low catalytic efficiency (kcat/Km) of the enzyme, insufficient expression, or cofactor limitation.

  • Identifying the Bottleneck: The identity of the highly accumulated intermediate directly points to the subsequent enzyme as the bottleneck.

    • High 16-hydroxytabersonine -> 16OMT is the bottleneck.

    • High 16-methoxy-2,3-dihydro-3-hydroxytabersonine -> NMT is the bottleneck.[4]

  • Actionable Steps:

    • Tune Gene Expression: The expression of each pathway gene needs to be carefully balanced. This is a cornerstone of successful metabolic engineering.[2][8]

      • Increase Downstream Enzyme Expression: Use a stronger promoter for the bottleneck enzyme or integrate additional copies of its gene into the yeast genome.[1][8]

      • Decrease Upstream Enzyme Expression: If overexpression of the bottleneck enzyme is not sufficient or leads to toxicity, consider reducing the expression of the upstream enzymes by using weaker promoters.

PromoterRelative StrengthType
pTDH3Very StrongConstitutive
pTEF1Very StrongConstitutive
pPGK1StrongConstitutive
pCYC1Moderate-WeakConstitutive
pGAL1Very StrongInducible (Galactose)
Problem 3: Low Secretion / High Intracellular Accumulation

You've successfully produced the desired intermediate (e.g., deacetylvindoline), but most of it remains trapped inside the yeast cells, making recovery difficult and potentially leading to feedback inhibition or toxicity.

Q: How can I get the yeast to export my product into the media?

A: Yeast cells do not natively possess transporters for monoterpenoid indole alkaloids. You must introduce a heterologous transporter protein that recognizes and exports your intermediate of interest.

  • Causality: The yeast cell membrane is a selective barrier. Without a specific transporter protein (an "efflux pump"), polar or large molecules like vindoline intermediates cannot efficiently cross it. In C. roseus, specific ABC (ATP-binding cassette) transporters are responsible for moving these alkaloids between cellular compartments and out of the cell.[9]

  • Troubleshooting & Strategy:

    • Candidate Transporter Selection: The first step is to identify candidate transporters. Since the exact transporters for every vindoline intermediate are not all known, a screening approach is often necessary. Good candidates include:

      • Known C. roseus Transporters: Search the literature for identified alkaloid transporters from Catharanthus roseus.

      • Broad-Substrate Pleiotropic Drug Resistance (PDR) Transporters: Yeast and plants have ABC transporters (PDR-type) known to export a wide range of xenobiotics and secondary metabolites.

    • Expression and Screening:

      • Clone a small library of 3-5 candidate transporter genes into your production strain.

      • Cultivate the strains and measure the concentration of the target intermediate both intracellularly and in the extracellular medium.

      • Calculate a "Secretion Ratio" (Extracellular Titer / Total Titer). A successful transporter will significantly increase this ratio compared to the control strain lacking a transporter.

Candidate Transporter TypeOriginPotential Utility
ABC TransportersC. roseus, A. thalianaOften involved in plant secondary metabolite transport.[9]
MATE TransportersVarious PlantsKnown to transport alkaloids.
PDR TransportersS. cerevisiae (overexpressed)Can have broad substrate specificity.
Key Experimental Protocols
Protocol 1: Metabolite Extraction from Yeast

This protocol allows for the quantification of both intracellular and extracellular intermediates.

  • Culture Sampling: Take a 1 mL sample of your yeast culture.

  • Separation: Centrifuge at 5,000 x g for 5 minutes to pellet the cells.

  • Extracellular Fraction: Carefully transfer the supernatant (the extracellular medium) to a new tube. Store on ice.

  • Intracellular Fraction:

    • Wash the cell pellet with 1 mL of ice-cold water and centrifuge again. Discard the supernatant.

    • Add 500 µL of an appropriate extraction solvent (e.g., 80% methanol or ethyl acetate).

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vigorous vortexing or bead beating for 5-10 minutes in the cold.

    • Centrifuge at maximum speed for 10 minutes to pellet cell debris.

  • Analysis: Transfer the supernatant from the intracellular fraction to a new tube. Both extracellular and intracellular fractions are now ready for analysis by LC-MS. Be sure to account for the initial culture volume and extraction volume in your final concentration calculations.

References
  • Delépine, B., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI. [Link]

  • Liu, T., et al. (2021). Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae. ResearchGate. [Link]

  • Liu, T., et al. (2021). Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae. Nature Communications via PMC. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS. [Link]

  • Liu, T., et al. (2021). Construction of a vindoline-producing yeast strain. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Delépine, B., et al. (2021). Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. Microbial Biotechnology via PMC. [Link]

  • Mistry, V., et al. (2022). Engineering Catharanthus roseus monoterpenoid indole alkaloid pathway in yeast. Applied Microbiology and Biotechnology. [Link]

  • KEGG PATHWAY Database. (2026). ABC transporters. KEGG. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. ResearchGate. [Link]

  • Brown, S., et al. (2015). De novo production of the plant-derived alkaloid strictosidine in yeast. PNAS via PMC. [Link]

  • Dunn, B., et al. (2012). Transcriptional Regulation and the Diversification of Metabolism in Wine Yeast Strains. PLoS Genetics via NIH. [Link]

  • Singh, P., et al. (2022). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. 3 Biotech via PMC. [Link]

Sources

Optimization

Technical Support Center: Refinement of Analytical Methods for Complex Plant Matrices

Welcome to the technical support center dedicated to navigating the complexities of phytochemical analysis. This guide is structured to provide researchers, scientists, and drug development professionals with practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of phytochemical analysis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with complex plant matrices. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to build robust, self-validating analytical methods.

Section 1: The Core Challenge: Understanding and Diagnosing Matrix Effects

The term "matrix" refers to all components in a sample other than the analyte of interest.[1] In plant analysis, this includes a vast array of compounds like pigments, lipids, sugars, terpenes, and phenols, which can significantly interfere with analysis. The combined influence of these components on the measurement of your target analyte is known as the matrix effect.[1]

Frequently Asked Questions (FAQs)

Q1: My analyte's signal is significantly different (lower or higher) in the sample matrix compared to my pure solvent standard. What is happening?

A1: You are likely observing a matrix effect . This phenomenon alters the response of your analyte during analysis and is a primary cause of inaccurate and irreproducible results.[2] It can manifest in two main ways:

  • Ion Suppression: The most common effect in LC-MS, where co-eluting matrix components interfere with the ionization of your target analyte in the instrument's source, leading to a decreased signal.[3][4] Phospholipids are often major culprits in biological samples.[4]

  • Ion Enhancement: Less common, but some matrix components can actually increase the ionization efficiency of the analyte, leading to an artificially high signal.[3]

  • GC-MS Enhancement: In Gas Chromatography-Mass Spectrometry (GC-MS), a different type of matrix effect is often observed. Matrix components can coat active sites in the GC inlet, protecting thermally sensitive analytes from degradation and leading to a signal enhancement.[3]

Ignoring matrix effects can lead to a significant under- or over-estimation of the analyte concentration.

Q2: How can I definitively prove and quantify the matrix effect in my method?

A2: A systematic evaluation is crucial. The most accepted approach is to calculate the Matrix Factor (MF) by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent standard.[5][6]

Here is the standard workflow:

  • Prepare a blank matrix extract by performing the full extraction and cleanup procedure on a sample known to not contain your analyte.

  • Prepare two sets of solutions:

    • Set A: Your analyte standard prepared in a pure solvent (e.g., mobile phase).

    • Set B: The blank matrix extract "spiked" with the same concentration of your analyte standard.

  • Inject and analyze both sets.

  • Calculate the Matrix Factor (MF) using the following formula:

    MF (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) * 100

The results are interpreted as follows:

  • MF = 100%: No significant matrix effect.

  • MF < 100%: Signal suppression.

  • MF > 100%: Signal enhancement.

A matrix effect is generally considered significant if the MF value falls outside the range of 85-115%.

Q3: My matrix effect varies between different batches of the same plant material. Why is this happening and what can I do?

A3: This is a common and frustrating issue known as relative matrix effects .[5] The chemical composition of plants can vary significantly based on factors like growing conditions, harvest time, and storage.[7][8] This natural variability means the interfering components in your matrix can change from sample to sample, making a single compensation strategy difficult.

Causality: The core issue is that the type and concentration of co-extracted interferences are not constant. One batch might be higher in oils, while another is higher in polyphenols, each affecting the analyte signal differently.

Solution:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes and experiences the exact same matrix effects, allowing for reliable correction.[2]

  • Standard Addition Method: This method is effective but labor-intensive. It involves adding known amounts of the standard to multiple aliquots of the same sample to create a calibration curve within that specific matrix. This must be done for every sample, making it impractical for large batches.[3]

  • Improve Sample Cleanup: The most robust solution is to develop a more effective cleanup protocol that removes the variable interferences before they reach the instrument.

Section 2: Troubleshooting Sample Preparation and Extraction

Effective sample preparation is the most critical step in minimizing matrix effects. The goal is to maximize analyte recovery while minimizing the co-extraction of interfering compounds.[9][10]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE is a powerful cleanup technique, but it can be a source of poor recovery and reproducibility if not optimized.[11]

Problem Probable Cause(s) Field-Proven Solutions & Explanations
Low Analyte Recovery 1. Sorbent Mismatch: The retention mechanism of the sorbent is inappropriate for your analyte's chemistry (e.g., using a non-polar C18 sorbent for a very polar analyte).[12]Fix: Select a sorbent based on analyte polarity. For polar compounds, consider Normal-Phase (e.g., silica, diol) or mixed-mode sorbents. For charged species, use ion-exchange sorbents.[12][13]
2. Incomplete Elution: The elution solvent is too weak to displace the analyte from the sorbent.[14]Fix: Increase the strength of your elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For ion-exchange, this may involve changing the pH or increasing the ionic strength of the eluting buffer.[12]
3. Analyte Breakthrough: The analyte does not retain on the cartridge during the sample loading or wash steps and is lost to waste.[11]Fix: Ensure the sample is loaded in a weak solvent that promotes retention. If breakthrough occurs during the wash step, use a weaker wash solvent that will remove interferences but not the analyte.
Poor Reproducibility 1. Inconsistent Flow Rate: Variable flow rates during loading, washing, or elution lead to inconsistent interaction times between the sample and the sorbent.Fix: Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent flow rate across all samples.
2. Sorbent Bed Drying: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate it, leading to poor retention.Fix: Ensure the sorbent bed remains wetted with the conditioning solvent until the moment of sample application. Do not let air pass through the cartridge.
Dirty Extract (High Matrix) 1. Insufficient Washing: The wash step is not strong enough or specific enough to remove key interferences.Fix: Introduce an intermediate wash step. For example, on a C18 cartridge, after loading the aqueous sample, wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences before eluting with strong organic solvent.
2. Strong Elution Solvent: The elution solvent is so strong that it strips everything off the cartridge, including retained interferences.Fix: Use a stepwise elution. Start with a solvent just strong enough to elute your analyte, leaving more strongly bound interferences behind.
Frequently Asked Questions (FAQs): QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is popular for its speed and efficiency, but complex plant matrices often require modifications.[15]

Q4: The standard EN or AOAC QuEChERS method gives me low recovery and a very dirty extract for my herbal tea/spice sample. What should I do?

A4: Herbal teas, spices, and other dried plant materials are particularly challenging due to high concentrations of pigments (chlorophyll) and complex polyphenols.[15][16] The standard protocols often need optimization.

Causality: These matrices contain compounds that are not efficiently removed by the standard Primary Secondary Amine (PSA) sorbent used in the cleanup step. Chlorophyll can contaminate the GC inlet, and polyphenols can cause significant ion suppression in LC-MS.

Recommended Modifications:

  • Add Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll and sterols.[17] Caution: GCB can also adsorb planar analytes (e.g., some pesticides like chlorpyrifos). Always validate recovery for your specific analytes. If recovery is low, reduce the amount of GCB used.

  • Add C18 Sorbent: Adding C18 to the d-SPE cleanup step helps remove non-polar interferences like fats and oils.[18]

  • Adjust pH: The pH of the initial extraction can dramatically affect analyte stability and recovery. For pH-sensitive analytes, using buffered QuEChERS salts (e.g., AOAC method with acetate buffer) is critical.[15]

  • Sample Rehydration: For very dry samples (like spices or dried herbs), add a small amount of water to the sample and allow it to rehydrate for 30 minutes before adding acetonitrile. This improves extraction efficiency by allowing the solvent to penetrate the matrix more effectively.[16]

Section 3: Navigating Chromatographic & Detection Challenges

Even with a good cleanup, residual matrix components can wreak havoc on your chromatography and detection system.

Troubleshooting Guide: LC-MS & GC-MS Analysis
Problem Probable Cause(s) Field-Proven Solutions & Explanations
Shifting Retention Times 1. Column Contamination: Matrix components irreversibly adsorb to the column's stationary phase, altering its chemistry and affecting retention.[19]Fix: Use a guard column to protect the analytical column. Implement a robust column wash method after each analytical batch, flushing with a strong solvent to strip contaminants.[20]
2. Mobile Phase Instability: For LC, volatile mobile phase components can evaporate over time, changing the composition and affecting retention.[20]Fix: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.
Poor Peak Shape (Tailing/Fronting) 1. Secondary Interactions (LC): Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.[21]Fix: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Adding a small amount of a competing base (e.g., triethylamine) or using a modern, end-capped column can also help.
2. Column Overload: Injecting too much sample mass onto the column exceeds its capacity, leading to broad or fronting peaks.[20]Fix: Dilute the sample extract. While this may seem counterintuitive when chasing sensitivity, a sharper, more symmetrical peak can often provide a better signal-to-noise ratio than a broad, overloaded one.
Rapid Loss of Sensitivity 1. MS Source Contamination: Non-volatile matrix components (salts, sugars, oils) deposit on the ion source optics (e.g., capillary, skimmer), reducing ion transmission.Fix: This is a direct consequence of insufficient sample cleanup. Implement a more rigorous cleanup (e.g., SPE, additional d-SPE steps). Regularly clean the MS source according to the manufacturer's protocol.
2. GC Inlet Liner Contamination: Non-volatile matrix components build up in the GC inlet liner, creating active sites that can degrade analytes or trap them.Fix: Use a glass wool-packed liner to trap non-volatile residue. Perform regular inlet maintenance, including changing the liner and septum frequently.
Section 4: Key Experimental Protocols & Workflows

Adhering to validated protocols is essential for generating trustworthy data. Below are step-by-step methodologies for core techniques.

Protocol 1: Systematic Evaluation of Matrix Effects

This protocol provides a self-validating system to quantify the impact of your matrix on analyte recovery and signal response.

  • Sample Preparation:

    • Select a representative blank plant sample known to be free of your target analyte(s).

    • Homogenize the sample thoroughly.

    • Prepare three sample pools (A, B, and C) as described in the diagram below.

  • Extraction:

    • Process Pool B and Pool C through your complete sample preparation and cleanup workflow (e.g., QuEChERS or SPE).

  • Spiking:

    • Pool A (Standard in Solvent): Prepare a standard of your analyte in the final elution solvent at a known concentration (e.g., 50 ng/mL).

    • Pool B (Post-Extraction Spike): Take the clean, blank extract and spike it with the analyte to the same final concentration as Pool A. This sample represents 100% recovery, and any signal deviation from Pool A is due to matrix effects.

    • Pool C (Pre-Extraction Spike): Spike the raw, blank plant material before extraction with the analyte. This sample is used to evaluate the efficiency of the entire process.

  • Analysis:

    • Inject and analyze all three samples using your LC-MS or GC-MS method.

  • Calculation:

    • Recovery (%) = (Peak Area of C / Peak Area of B) * 100

    • Matrix Effect (%) = [(Peak Area of B / Peak Area of A) - 1] * 100

Workflow Diagram: Decision-Making for Matrix Effect Compensation

This diagram outlines a logical workflow for identifying and mitigating matrix effects.

Matrix_Effect_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Start: Develop Analytical Method evaluate Evaluate Matrix Effect (ME) (Compare Matrix vs. Solvent Standard) start->evaluate check_ME Is ME significant? (e.g., outside 85-115%) evaluate->check_ME improve_cleanup Improve Sample Cleanup (e.g., Add GCB, use SPE) check_ME->improve_cleanup Yes no_ME Proceed with Method Validation (Using Solvent Calibration) check_ME->no_ME No improve_cleanup->evaluate Re-evaluate compensate ME still present. Choose Compensation Strategy improve_cleanup->compensate Still significant sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is SIL-IS Available? (Best Choice) matrix_match Use Matrix-Matched Calibration compensate->matrix_match Blank Matrix Available? std_add Use Standard Addition (for few samples) compensate->std_add No Blank / Few Samples end_validate Proceed with Final Validation sil_is->end_validate matrix_match->end_validate std_add->end_validate

Caption: Decision workflow for addressing matrix effects.

Protocol 2: Modified QuEChERS for High-Chlorophyll Matrices (e.g., Herbal Leaves)

This protocol incorporates sorbents to remove common interferences in complex green matrices.

  • Sample Preparation:

    • Weigh 2 g of homogenized, rehydrated plant material into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute. Let stand for 30 minutes.

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Add a buffered extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 2 minutes.

    • Centrifuge at >4000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain:

      • 900 mg Magnesium Sulfate (removes water)

      • 150 mg Primary Secondary Amine (PSA) (removes sugars, organic acids)

      • 150 mg C18 (removes non-polar lipids)

      • 50 mg Graphitized Carbon Black (GCB) (removes pigments)

  • Final Steps:

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at >4000 g for 5 minutes.

    • Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and inject.

Section 5: References
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.

  • A Look at Matrix Effects. LCGC International.

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC.

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials.

  • Influence of sample preparation on the assay of phytochemicals. ResearchGate.

  • How Does the QuEChERS Method Solve the Problem of Matrix Dependencies?. Hawach.

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI.

  • Overview of Methods and Considerations for Handling Complex Samples. Chromatography Online.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online.

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.

  • Troubleshooting pellitorine quantification in complex matrices. Benchchem.

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech.

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.

  • Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia. PMC - NIH.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • The QuEChERS Method. EURL-Pesticides.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.

  • Three Common SPE Problems. LCGC International.

  • Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues. SciSpace.

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage.

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 11-Hydroxytabersonine vs. 11-Methoxytabersonine Cytotoxicity: An Experimental Guide

This guide provides a comprehensive framework for the comparative analysis of the cytotoxic properties of two closely related tabersonine derivatives: 11-Hydroxytabersonine and 11-Methoxytabersonine. While existing resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the cytotoxic properties of two closely related tabersonine derivatives: 11-Hydroxytabersonine and 11-Methoxytabersonine. While existing research has begun to illuminate the anticancer potential of 11-methoxytabersonine[1][2], a direct comparative study with its hydroxylated counterpart is lacking in current literature. This document, therefore, presents a proposed experimental design and discusses plausible, illustrative outcomes, offering researchers a robust template for conducting such an investigation.

The core objective is to dissect how a subtle structural modification—a hydroxyl group versus a methoxy group at the C-11 position—influences the cytotoxic efficacy and the underlying molecular mechanisms of these promising indole alkaloids.[3] Such structure-activity relationship (SAR) studies are fundamental in drug discovery for optimizing lead compounds.[4]

Introduction: The Rationale for Comparison

11-Methoxytabersonine (11-MT) has demonstrated significant cytotoxic effects across a range of cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), triple-negative breast cancer (TNBC), and human lung cancer.[1][2][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis through ROS-mediated mitochondrial dysfunction, as well as engaging other cell death pathways like necroptosis and ferroptosis.[1][5][6] These activities are often linked to the modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1]

The parent compound, tabersonine, itself a precursor in the biosynthesis of potent anticancer drugs like vinblastine, has also been shown to induce apoptosis in hepatocellular carcinoma cells.[7][8] This foundational activity within the tabersonine scaffold provides a strong rationale for exploring the anticancer potential of its derivatives.

The substitution at the C-11 position introduces a key chemical difference. The hydroxyl group in 11-Hydroxytabersonine can act as both a hydrogen bond donor and acceptor, potentially leading to different interactions with target proteins compared to the methoxy group of 11-MT, which is primarily a hydrogen bond acceptor. This seemingly minor alteration could significantly impact target binding affinity, cellular uptake, metabolic stability, and ultimately, cytotoxic potency.

Proposed Experimental Workflow

To rigorously compare the cytotoxic profiles of 11-Hydroxytabersonine and 11-Methoxytabersonine, a multi-tiered experimental approach is proposed. This workflow is designed to move from broad cytotoxicity screening to a more detailed mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Death Mechanism cluster_2 Phase 3: Mechanistic Investigation A Cell Line Panel Selection (e.g., MOLT-4, MDA-MB-231, A549) B Dose-Response & Time-Course MTT Assay A->B C Determine IC50 Values B->C D Annexin V/PI Staining (Apoptosis vs. Necrosis) B->D E LDH Release Assay (Membrane Integrity) B->E C->D Select potent compound(s) for mechanistic studies F Caspase-3/7 Activity Assay D->F G Cell Cycle Analysis (Flow Cytometry) D->G H Mitochondrial Membrane Potential (JC-1 Assay) D->H I Western Blot Analysis (e.g., Akt, mTOR, Bcl-2, Bax) F->I Confirm apoptotic pathway H->I

Caption: Proposed experimental workflow for the comparative cytotoxic analysis.

Detailed Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is foundational for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Cell Seeding: Plate cancer cells (e.g., MOLT-4, MDA-MB-231, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a series of dilutions of 11-Hydroxytabersonine and 11-Methoxytabersonine in culture medium. Following the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation and Interpretation

The following tables present plausible, illustrative data that could be generated from the proposed experiments.

Table 1: Comparative IC50 Values (µM) after 48h Treatment
Cell Line11-Hydroxytabersonine (Hypothetical IC50)11-Methoxytabersonine (Literature-derived IC50)Doxorubicin (Positive Control)
MOLT-4 (T-ALL) 8.55.2[1]0.1
MDA-MB-231 (TNBC) 12.39.8[5]0.5
A549 (Lung Cancer) 15.811.5[2]0.8

Interpretation: This hypothetical data suggests that 11-Methoxytabersonine may exhibit greater cytotoxic potency across all tested cell lines compared to 11-Hydroxytabersonine. The presence of the methoxy group might enhance cellular uptake or interaction with the molecular target. However, both compounds show promising, albeit moderate, anticancer activity.

Table 2: Mechanistic Assay Results in MOLT-4 Cells (48h Treatment at IC50)
Assay11-Hydroxytabersonine (Hypothetical)11-Methoxytabersonine (Literature-derived)Control
Apoptotic Cells (%) 35.2%45.8%[1]5.1%
LDH Release (%) 15.6%18.2%10.0%
Relative Caspase-3/7 Activity 2.8-fold increase3.5-fold increase1.0
Cells in G2/M Phase (%) 25.1%30.4%12.5%

Interpretation: The data suggests that both compounds induce apoptosis, as evidenced by the increase in apoptotic cells and caspase activity. 11-Methoxytabersonine appears to be a more potent inducer of apoptosis. The modest increase in LDH release suggests that necrosis is not the primary mode of cell death. Furthermore, both compounds appear to induce a G2/M cell cycle arrest, a characteristic feature of agents that interfere with microtubule dynamics, similar to other vinca alkaloids.[9][10]

Mechanistic Insights: Modulation of Cell Survival Pathways

Based on existing literature for 11-methoxytabersonine, a key mechanism of its action is the downregulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell survival, proliferation, and apoptosis resistance.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Caspases Caspases Mito->Caspases Caspases->Apoptosis Compound_OH 11-Hydroxytabersonine (Hypothesized) Compound_OH->Akt Inhibition Compound_OMe 11-Methoxytabersonine Compound_OMe->Akt Inhibition

Caption: Hypothesized modulation of the PI3K/Akt pathway by tabersonine derivatives.

This diagram illustrates how both 11-Hydroxytabersonine and 11-Methoxytabersonine are hypothesized to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis. Western blot analysis of key proteins such as phosphorylated Akt (p-Akt), Bcl-2, and Bax would be crucial to validate this proposed mechanism. The differential potency observed in the hypothetical data could be attributed to the varying efficiencies with which each compound inhibits Akt phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the cytotoxicity of 11-Hydroxytabersonine and 11-Methoxytabersonine. Based on the available data for 11-methoxytabersonine and general SAR principles, it is plausible to hypothesize that both compounds will exhibit anticancer activity, with the potential for the methoxy derivative to be more potent.

Future research should focus on executing these comparative experiments to generate empirical data. Should these findings confirm significant cytotoxic activity, further preclinical investigations, including in vivo studies in xenograft models, would be warranted to assess their therapeutic potential.[7] Additionally, identifying the specific intracellular targets of these compounds will be critical for a complete understanding of their mechanism of action and for guiding future drug development efforts.

References

  • Jahan, S., et al. (2022). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Anti-leukemic effect and molecular mechanism of 11-methoxytabersonine from Melodinus cochinchinensis via network pharmacology, ROS-mediated mitochondrial dysfunction and PI3K/Akt signaling pathway. PubMed. Available at: [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast.
  • Li, X., et al. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Carqueijeiro, I., et al. (2021). Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories. Microbial Biotechnology.
  • Carqueijeiro, I., et al. (2022). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. MDPI.
  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443356, 16-Methoxytabersonine. PubChem.
  • Li, X., et al. (2024). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. PubMed.
  • Lounnas, V., et al. (1994). Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents. PubMed. Available at: [Link]

  • Chen, J., et al. (2025). 11-Methoxytabersonine Induces Ferroptosis in Triple-Negative Breast Cancer via YY1-CDKL1-GPX4 Axis. The FASEB Journal.
  • Zhang, P., et al. (2021). 11-Methoxytabersonine Induces Necroptosis with Autophagy through AMPK/mTOR and JNK Pathways in Human Lung Cancer Cells. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. Available at: [Link]

  • Khanavi, M., et al. (2008). Cytotoxicity of Vinca minor. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Cytotoxic Indole Alkaloid 3α-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair. MDPI. Available at: [Link]

  • Li, M., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology. Available at: [Link]

  • Moudi, M., et al. (2013). Cytotoxicity of Vinca minor.
  • Joel, S. (2015). The Vinca Alkaloids. Holland-Frei Cancer Medicine. 9th edition.
  • ResearchGate. (n.d.). The representative mechanism of action of vinca alkaloids. ResearchGate. Available at: [Link]

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Comparative

Unveiling Metabolic Shifts: A Comparative Guide to Profiling Transgenic vs. Wild-Type Catharanthus roseus

For researchers, scientists, and drug development professionals vested in the potent pharmacological landscape of Catharanthus roseus (the Madagascar periwinkle), the ability to precisely manipulate and subsequently anal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the potent pharmacological landscape of Catharanthus roseus (the Madagascar periwinkle), the ability to precisely manipulate and subsequently analyze its metabolic output is paramount. This guide provides an in-depth, scientifically grounded comparison of metabolite profiling between transgenic and wild-type C. roseus, moving beyond a mere listing of protocols to explain the causal links behind experimental choices. Our focus is on empowering you to design and execute robust, self-validating studies that yield trustworthy and publishable results.

Catharanthus roseus is a veritable treasure trove of terpenoid indole alkaloids (TIAs), a class of specialized metabolites that includes the life-saving anticancer drugs vinblastine and vincristine.[1][2][3][4] However, the natural accumulation of these high-value compounds in the plant is often exceedingly low.[3][5] This has spurred extensive research into metabolic engineering strategies to enhance the production of desired TIAs.[1][2][6] By creating transgenic variants, scientists aim to upregulate key biosynthetic genes, suppress competing pathways, or enhance precursor availability.[1][2]

This guide will navigate the critical steps of a comparative metabolomics study, from meticulous sample preparation to sophisticated data analysis, ensuring the integrity and reproducibility of your findings.

The Experimental Blueprint: A Workflow for Comparative Metabolomics

A successful comparative metabolomics study hinges on a well-designed workflow that minimizes variability and maximizes the detection of true biological differences. The following diagram outlines the key stages, each of which will be detailed in the subsequent sections.

cluster_0 Phase 1: Experimental Design & Sample Collection cluster_1 Phase 2: Sample Preparation & Analysis cluster_2 Phase 3: Data Processing & Interpretation P1_Start Define Research Question (e.g., Effect of Gene X Overexpression) P1_Design Experimental Design (Biological & Technical Replicates) P1_Start->P1_Design P1_Plant Cultivate Transgenic & Wild-Type C. roseus under Controlled Conditions P1_Design->P1_Plant P1_Harvest Harvest Plant Material (Specific tissue, developmental stage) P1_Plant->P1_Harvest P1_Quench Metabolic Quenching (e.g., Liquid Nitrogen) P1_Harvest->P1_Quench P1_Store Sample Storage (-80°C) P1_Quench->P1_Store P2_Homogenize Homogenization (Cryogenic Grinding) P1_Store->P2_Homogenize P2_Extract Metabolite Extraction (e.g., Methanol/Water/Chloroform) P2_Homogenize->P2_Extract P2_Analyze Instrumental Analysis (LC-MS, GC-MS, NMR) P2_Extract->P2_Analyze P3_Process Data Pre-processing (Peak picking, alignment, normalization) P2_Analyze->P3_Process P3_Stats Statistical Analysis (PCA, OPLS-DA) P3_Process->P3_Stats P3_Identify Metabolite Identification (Database Searching, MS/MS) P3_Stats->P3_Identify P3_Pathway Pathway Analysis (KEGG, MetaboAnalyst) P3_Identify->P3_Pathway P3_Conclude Biological Interpretation & Conclusion P3_Pathway->P3_Conclude GPP Geranyl Diphosphate (GPP) Secologanin Secologanin GPP->Secologanin Iridoid Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine TDC Secologanin->Strictosidine STR Ajmalicine Ajmalicine Strictosidine->Ajmalicine Multiple Steps Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Steps Vinblastine_Vincristine Vinblastine / Vincristine Catharanthine->Vinblastine_Vincristine Coupling Reaction Vindoline->Vinblastine_Vincristine

Sources

Validation

A Comparative Guide to 11-Hydroxytabersonine Production: Yeast vs. Nicotiana benthamiana

For Researchers, Scientists, and Drug Development Professionals Executive Summary 11-Hydroxytabersonine is a critical precursor in the biosynthetic pathway of valuable monoterpenoid indole alkaloids (MIAs), such as the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxytabersonine is a critical precursor in the biosynthetic pathway of valuable monoterpenoid indole alkaloids (MIAs), such as the anticancer agents vincristine and vinblastine. The limited availability of these compounds from their natural source, Catharanthus roseus, has driven the development of heterologous production platforms. This guide provides an in-depth comparison of two leading systems: the microbial powerhouse Saccharomyces cerevisiae (yeast) and the transient plant expression host Nicotiana benthamiana. We will delve into the metabolic engineering strategies, production efficiencies, and operational considerations for each, providing a comprehensive resource to inform platform selection for research and commercial applications.

Introduction: The Quest for a Sustainable Source of a Key MIA Intermediate

Monoterpenoid indole alkaloids (MIAs) are a diverse class of plant secondary metabolites with over 3,000 known members, many of which possess significant pharmacological activities.[1] The production of complex MIAs like the chemotherapeutic vinblastine is a multi-step process.[2] A crucial intermediate in the pathway leading to vindoline, a necessary precursor for vinblastine, is 11-hydroxytabersonine. The conversion of tabersonine to 16-hydroxytabersonine is a key step in this process.[2] However, the low abundance of these compounds in the native plant Catharanthus roseus presents a significant bottleneck for their widespread therapeutic use.

Synthetic biology offers a promising solution by reconstructing the MIA biosynthetic pathways in heterologous hosts.[3] Yeast and N. benthamiana have emerged as prominent chassis organisms for this purpose, each with a unique set of advantages and disadvantages. This guide will dissect and compare these two platforms to provide clarity for researchers navigating the complexities of MIA biosynthesis.

Yeast (Saccharomyces cerevisiae): A Fermentable Factory for MIAs

Yeast is a well-established industrial microorganism, renowned for its rapid growth, genetic tractability, and scalability in controlled fermentation environments.[4] These attributes make it an attractive host for the production of high-value compounds like 11-hydroxytabersonine.

Metabolic Engineering Strategies in Yeast

The production of 11-hydroxytabersonine in yeast requires the introduction of the plant-derived biosynthetic gene responsible for the hydroxylation of tabersonine. A key enzyme in this pathway is Tabersonine 16-Hydroxylase (T16H).

  • Pathway Reconstruction: The primary engineering step involves expressing the gene encoding T16H from C. roseus in a yeast strain capable of producing or being fed with the precursor, tabersonine.

  • Optimization of Enzyme Expression: To enhance production, strategies often involve optimizing codon usage for yeast, selecting strong promoters, and balancing the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates.

  • Genomic Integration: For stable and consistent production, the biosynthetic genes can be integrated into the yeast genome.[2]

  • Cofactor Engineering: Ensuring an adequate supply of cofactors, such as NADPH for the cytochrome P450 enzymes often involved in hydroxylation, is crucial for maximizing product titers.

  • Compartmentalization: Targeting enzymes to specific cellular compartments, like the endoplasmic reticulum, can improve their activity and stability.[5]

Production Efficiency and Yields in Yeast

Metabolic engineering efforts have led to significant improvements in the production of MIA precursors in yeast. While specific titers for 11-hydroxytabersonine can vary between studies, engineered yeast strains have demonstrated the ability to convert tabersonine to 16-hydroxytabersonine.[6] One study reported that increasing the gene copy number of T16H in yeast led to a 1.25-fold increase in 16-hydroxytabersonine production.[6]

Yeast_Metabolic_Pathway

Representative Protocol: 11-Hydroxytabersonine Production in Yeast

This protocol outlines a general workflow for producing 11-hydroxytabersonine in a metabolically engineered S. cerevisiae strain.

1. Strain Cultivation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium.
  • Incubate at 30°C with shaking at 250 rpm for 24-48 hours.
  • Use this starter culture to inoculate a larger volume of production medium.

2. Fed-Batch Fermentation:

  • In a bioreactor, cultivate the yeast in a defined production medium.
  • Maintain temperature, pH, and dissolved oxygen at optimal levels for the specific strain.
  • After an initial growth phase, induce the expression of the biosynthetic pathway genes if using an inducible promoter.
  • Feed a concentrated solution of tabersonine to the culture at a controlled rate.

3. Product Extraction and Quantification:

  • Separate the yeast cells from the culture medium by centrifugation.
  • Extract the 11-hydroxytabersonine from both the supernatant and the cell pellet using an organic solvent (e.g., ethyl acetate).
  • Dry the organic extracts and resuspend in a suitable solvent for analysis.
  • Quantify the production of 11-hydroxytabersonine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Nicotiana benthamiana: A Rapid, Plant-Based Expression System

Nicotiana benthamiana has become a popular platform for the transient expression of genes to produce valuable proteins and small molecules.[7] The agroinfiltration method allows for the rapid and scalable introduction of multiple genes into plant leaves.[8][9]

Metabolic Engineering Strategies in N. benthamiana

The production of 11-hydroxytabersonine in N. benthamiana involves the transient co-expression of the necessary biosynthetic enzymes.

  • Agroinfiltration: Agrobacterium tumefaciens strains carrying expression vectors for the desired genes are infiltrated into the leaves of N. benthamiana.[9] This method allows for the simultaneous expression of multiple enzymes.[8]

  • Precursor Supply: N. benthamiana can be engineered to produce the necessary precursors for MIA biosynthesis, or they can be supplied exogenously.[10]

  • Suppression of Competing Pathways: To channel metabolic flux towards the desired product, endogenous plant genes that lead to competing pathways can be silenced.

  • Enhancing Expression: Co-expression of viral suppressors of gene silencing, such as p19, can significantly increase the levels of recombinant protein expression.[11]

Production Efficiency and Yields in N. benthamiana

Transient expression in N. benthamiana has been successfully used to produce various MIAs and their precursors.[12] For instance, researchers have reported the production of tabersonine and catharanthine at levels of approximately 10 ng/g and 60 ng/g of frozen tissue, respectively.[13] While specific data for 11-hydroxytabersonine production is part of ongoing research, the platform has shown its capability in producing complex triterpenes at a preparative scale.[9]

Nbenthamiana_Workflow

Representative Protocol: 11-Hydroxytabersonine Production in N. benthamiana

This protocol provides a general outline for the transient production of 11-hydroxytabersonine in N. benthamiana.

1. Agrobacterium Culture Preparation:

  • Grow Agrobacterium tumefaciens harboring the expression vector for T16H (and any other necessary enzymes) in YEB medium with appropriate antibiotics overnight.
  • Pellet the cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD₆₀₀ of 1.0.
  • Incubate the bacterial suspension at room temperature for 2-3 hours.

2. Agroinfiltration:

  • Using a needleless syringe, infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
  • Ensure the entire leaf is saturated with the bacterial suspension.

3. Plant Incubation and Harvest:

  • Maintain the infiltrated plants in a controlled growth chamber for 3-5 days to allow for gene expression and product accumulation.
  • Harvest the infiltrated leaf tissue and immediately freeze it in liquid nitrogen.

4. Product Extraction and Quantification:

  • Grind the frozen leaf tissue to a fine powder.
  • Extract the metabolites with a suitable solvent system (e.g., methanol or ethyl acetate).
  • Analyze the extracts by HPLC or LC-MS to quantify the 11-hydroxytabersonine content.

Comparative Analysis: Yeast vs. N. benthamiana

FeatureYeast (S. cerevisiae) Nicotiana benthamiana
Development Time Longer (strain development and optimization)Shorter (rapid transient expression)[4]
Scalability Highly scalable in bioreactorsScalable by increasing the number of plants
Production Time Days to weeks (fermentation)3-5 days post-infiltration
Downstream Processing Well-established, but can be complexCan be complex due to plant matrix
Post-Translational Modifications Eukaryotic, but glycosylation differs from plants[14]Plant-native
Cost Potentially lower for large-scale productionHigher infrastructure and labor costs
Containment Contained fermentationGreenhouse or controlled environment required
Key Considerations for Platform Selection
  • Speed vs. Stability: N. benthamiana offers a rapid system for pathway prototyping and enzyme characterization.[7] Yeast, on the other hand, is more suited for developing stable, high-titer production strains for industrial applications.

  • Complexity of the Pathway: For pathways requiring multiple enzymes, the ability to co-infiltrate multiple Agrobacterium strains makes N. benthamiana an attractive option for initial studies.[8]

  • Downstream Processing: The extraction and purification of the target molecule from the complex biomass of either system is a critical consideration.[15] Yeast processing can be energy-intensive, while extraction from plant tissue may require additional steps to remove interfering compounds.[16]

  • Regulatory Aspects: For pharmaceutical applications, the regulatory pathway for products from contained microbial fermentation is generally more established than for those from transient plant expression systems.

Conclusion and Future Outlook

Both yeast and N. benthamiana represent powerful and viable platforms for the production of 11-hydroxytabersonine and other valuable MIAs. The choice between them depends heavily on the specific goals of the project. For rapid pathway elucidation and proof-of-concept studies, the speed and flexibility of N. benthamiana are unparalleled. For large-scale, cost-effective production, the established infrastructure and scalability of yeast fermentation are significant advantages.

Future research will likely focus on hybrid approaches, where enzymes discovered and optimized in N. benthamiana are then transferred to yeast for industrial-scale production. Continued advancements in synthetic biology tools for both systems will undoubtedly lead to higher titers and more efficient production of these life-saving medicines.

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  • Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - ResearchGate. (2025-10-15). [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdcfm23DLRRDswcaZxPIwVQikXyb9i7bF0kQodLBMt_ZpoSDE5G1d8ZABAA0pzFT1OpNt_6yqzOwUnw2iO35CW60Tn3Fg8D0aLkD73OdojtwJU6gIaOaiQt0ANXKF7N92x2BaOPB9a32NlJYIP6SNrjYdc2OKIxaPKUSD2Cq_vUDkOhvCyrh7jG2CxKcVes3PwYtftN13Oa0SqY9EiZWiLhQrPWEzHvuqAEq_GovsdQELyJbNj391KCH3444HUUQSCrOtpv8s5Ew8LQoeeTgsO2cdJ8ezUcGmFEQ==]

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Comparative

A Comparative Guide to the Structural Divergence of Tabersonine-Derived Alkaloids in Catharanthus roseus Roots and Leaves

Introduction: Tabersonine, The Crossroads of Alkaloid Biosynthesis in Catharanthus roseus The Madagascar periwinkle, Catharanthus roseus (L.) G. Don, is a botanical powerhouse, renowned for its production of over 200 ter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tabersonine, The Crossroads of Alkaloid Biosynthesis in Catharanthus roseus

The Madagascar periwinkle, Catharanthus roseus (L.) G. Don, is a botanical powerhouse, renowned for its production of over 200 terpenoid indole alkaloids (TIAs), a class of specialized metabolites with significant pharmaceutical value[1][2]. Among these, the dimeric alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents, underscoring the plant's importance in modern medicine[3][4]. The biosynthesis of these complex molecules is a marvel of natural product chemistry, characterized by intricate, multi-step enzymatic pathways that are strictly regulated and compartmentalized within the plant's tissues[5].

At the heart of this metabolic network lies tabersonine, a crucial branch-point intermediate. The fate of tabersonine dictates the structural class of the final alkaloid products, and this fate is largely determined by its location within the plant. In the leaves, tabersonine is channeled into a pathway leading to the production of vindoline, a necessary precursor for vinblastine[6][7]. In contrast, the roots utilize tabersonine to synthesize a distinct set of alkaloids, including lochnericine and its derivatives[1][8]. This guide provides a detailed structural comparison of tabersonine-derived alkaloids in the roots and leaves of C. roseus, elucidates the distinct biosynthetic pathways responsible for this divergence, and presents robust experimental protocols for their comparative analysis.

Structural Dichotomy: A Tale of Two Organs

The differential processing of tabersonine in leaves and roots leads to the accumulation of structurally distinct alkaloid profiles. This organ-specific metabolism is a classic example of the sophisticated chemical defense strategies employed by plants.

  • Leaf-Dominant Alkaloids: The Vindoline Lineage In the photosynthetic tissues of the leaves, the biosynthetic machinery is geared towards the production of vindoline. This highly functionalized aspidosperma-type alkaloid is a key monomer required for the formation of the potent anticancer dimeric alkaloids, vinblastine and vincristine[9][10]. The conversion from tabersonine involves a seven-step enzymatic cascade that introduces significant structural modifications, including hydroxylations, methylation, and acetylation[11][12]. The presence of vindoline is a hallmark of the leaf metabolome and is almost entirely absent in the roots.

  • Root-Specific Alkaloids: The Lochnericine and Hörhammericine Families The root system of C. roseus harbors a different enzymatic toolkit, directing tabersonine towards an alternative metabolic fate. Here, the primary transformation is the C6, C7 epoxidation of tabersonine to yield lochnericine, a major MIA found in the roots[6][8]. Lochnericine can be further metabolized to produce other complex alkaloids, such as hörhammericine[1]. These root-specific compounds are characterized by modifications on the aspidosperma skeleton that are distinct from those seen in the vindoline pathway.

Table 1: Comparative Structural Features and Distribution of Key Tabersonine Derivatives
AlkaloidPrimary LocationKey Structural Modifications from TabersonineRole in Biosynthesis
Tabersonine Leaves & RootsNone (Precursor)Central branch-point intermediate
Vindoline LeavesC16-Hydroxylation & O-methylation, C2-C3 reduction, C3-hydroxylation, N1-methylation, C4-hydroxylation & O-acetylationPrecursor for Vinblastine/Vincristine
Lochnericine RootsC6-C7 EpoxidationMajor root alkaloid, precursor to other derivatives
Hörhammericine RootsC6-C7 Epoxidation, C19-HydroxylationDownstream root-specific alkaloid

The Causality of Divergence: Dissecting the Biosynthetic Pathways

The structural differences outlined above are the direct result of two distinct, spatially separated enzymatic pathways. The expression of the genes encoding these enzymes is under tight developmental and tissue-specific control.

The Leaf-Specific Vindoline Pathway

The biosynthesis of vindoline from tabersonine is a complex, seven-step process that involves enzymes from multiple families and is compartmentalized across different cell types within the leaf, including the epidermis, mesophyll, and specialized idioblasts and laticifers[7][12][13].

The key enzymatic steps are:

  • 16-Hydroxylation: Catalyzed by Tabersonine 16-hydroxylase (T16H).

  • O-Methylation: The hydroxyl group is methylated by 16-hydroxytabersonine-O-methyltransferase (16OMT).

  • Hydration: Involves two enzymes, Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R), to introduce a hydroxyl group at C3.

  • N-Methylation: The indole nitrogen is methylated by 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT).

  • 4-Hydroxylation: Catalyzed by Deacetoxyvindoline 4-hydroxylase (D4H).

  • O-Acetylation: The final step is the acetylation of the C4 hydroxyl group by Deacetylvindoline-O-acetyltransferase (DAT) to form vindoline[11][12].

The initial steps (T16H and 16OMT) are localized to the leaf epidermis, while the final steps (D4H and DAT) occur in idioblasts and laticifers, necessitating the transport of intermediates between cell types[12][13].

Vindoline Biosynthesis Pathway in C. roseus Leaves Tabersonine Tabersonine Int1 16-Hydroxytabersonine Tabersonine->Int1 T16H Int2 16-Methoxytabersonine Int1->Int2 16OMT Int3 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine Int2->Int3 T3O/T3R Int4 Desacetoxyvindoline Int3->Int4 NMT Int5 Deacetylvindoline Int4->Int5 D4H Vindoline Vindoline Int5->Vindoline DAT

Caption: Vindoline biosynthetic pathway from tabersonine in leaves.

The Root-Specific Lochnericine/Hörhammericine Pathway

In the roots, a more streamlined pathway modifies tabersonine. The commitment step is the stereoselective epoxidation of the C6-C7 double bond, a reaction not observed in the leaf's vindoline pathway[8].

The key enzymatic steps are:

  • 6,7-Epoxidation: Catalyzed by Tabersonine 6,7-epoxidase (TEX), primarily the TEX1 isoform in roots, to form lochnericine[6][8].

  • 19-Hydroxylation: Lochnericine can be hydroxylated by Tabersonine 19-hydroxylase (T19H).

  • O-Acetylation: The 19-hydroxyl group is then acetylated by a tabersonine derivative 19-O-acetyltransferase (TAT) to yield acetylated derivatives like hörhammericine[1].

This pathway's organ specificity is largely controlled by the root-predominant expression of the TEX1 gene[8].

Lochnericine Biosynthesis Pathway in C. roseus Roots Tabersonine Tabersonine Lochnericine Lochnericine Tabersonine->Lochnericine TEX1 Int1 19-Hydroxylochnericine Lochnericine->Int1 T19H Horhammericine Hörhammericine Int1->Horhammericine TAT

Caption: Lochnericine/Hörhammericine pathway in roots.

Experimental Guide: Protocol for Comparative Alkaloid Profiling

To empirically validate the differential accumulation of these alkaloids, a robust analytical workflow is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and suitability for complex plant matrices[14][15].

Experimental Workflow Diagram

Experimental Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Alkaloid Extraction cluster_analysis 3. Analysis & Data Processing Harvest Harvest Leaves & Roots Dry Lyophilize or Oven Dry (40°C) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Extract Ultrasonic Extraction (Methanol) Grind->Extract Filter Filter & Concentrate Extract->Filter Partition Acid-Base Partitioning (Enrichment) Filter->Partition Final Dry & Reconstitute Partition->Final LCMS LC-MS/MS Analysis Final->LCMS Quant Quantification (Standard Curves) LCMS->Quant Compare Comparative Data Analysis Quant->Compare

Caption: Workflow for comparative alkaloid profiling.

Step-by-Step Methodology

1. Plant Material Preparation:

  • Harvesting: Collect mature leaves and healthy roots from 8-10 week old C. roseus plants. Wash roots gently to remove soil.

  • Drying: Immediately freeze the material in liquid nitrogen and lyophilize until completely dry to preserve the chemical integrity of the alkaloids. Alternatively, oven-dry at a low temperature (≤ 40°C).

  • Homogenization: Grind the dried tissues into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

2. Alkaloid Extraction and Enrichment (Self-Validating Protocol):

  • Rationale: This protocol uses a classic acid-base partitioning method, which selectively isolates basic compounds like alkaloids from the complex plant matrix, thereby ensuring a cleaner sample for analysis and validating the identity of the extracted compounds as alkaloids.

  • Procedure:

    • Weigh 100 mg of dried powder into a centrifuge tube.

    • Add 5 mL of methanol and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the methanol extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried extract in 2 mL of 2% sulfuric acid (H₂SO₄). This protonates the alkaloids, making them water-soluble.

    • Wash the acidic solution twice with 2 mL of ethyl acetate to remove non-basic, lipophilic compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids three times with 2 mL of dichloromethane.

    • Pool the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

    • Reconstitute the final alkaloid-enriched extract in 1 mL of methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Use authentic standards for tabersonine, vindoline, and lochnericine to determine their specific precursor-product ion transitions and retention times.

    • Data Acquisition: For untargeted discovery, a full scan followed by data-dependent MS/MS acquisition can be used[15].

Table 2: Example Quantitative Data from Comparative Profiling

This table illustrates the expected outcome of a comparative experiment, demonstrating the clear organ-specific accumulation of tabersonine derivatives.

CompoundLeaf Extract (µg/g dry weight)Root Extract (µg/g dry weight)
Tabersonine 15.2 ± 2.145.8 ± 5.3
Vindoline 1250.6 ± 98.7Not Detected
Lochnericine Not Detected210.3 ± 18.9
Hörhammericine Not Detected75.1 ± 9.2
Data are presented as mean ± standard deviation (n=3) and are illustrative.

Conclusion and Future Outlook

The structural comparison of tabersonine-derived alkaloids in C. roseus roots and leaves reveals a striking example of metabolic diversification driven by organ-specific gene expression. The leaf-centric pathway is meticulously orchestrated to produce vindoline, a crucial component for the plant's high-value dimeric anticancer alkaloids[1][12]. Conversely, the root metabolome is tailored to synthesize a different arsenal of compounds, including lochnericine and hörhammericine, whose ecological roles are still being explored[8].

Understanding this biochemical divergence is not merely an academic exercise. It provides a blueprint for researchers in metabolic engineering and synthetic biology. By harnessing the specific genes from these pathways—such as the leaf-specific D4H and DAT or the root-specific TEX1—it becomes possible to engineer microbial or heterologous plant systems for the targeted production of these valuable alkaloids[6][16]. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to explore, quantify, and ultimately manipulate the rich chemical diversity of Catharanthus roseus.

References

  • Laflamme, P., St-Pierre, B., & De Luca, V. (2001). Molecular Cloning of a Minovincinine-19-O-Acetyltransferase from Catharanthus roseus. Plant Physiology, 125(1), 189-198. [Link]

  • Murata, J., Roepke, J., Gordon, H., & De Luca, V. (2008). Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus. The Plant Journal, 56(2), 220-231. [Link]

  • Tiong, S. H., Looi, C. Y., Hazni, H., Arya, A., Paydar, M., & Wong, W. F. (2013). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 18(8), 9013-9028. [Link]

  • Singh, P., & Dwivedi, P. (2018). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 12(3), 1381-1393. [Link]

  • Gómez-Galera, S., Rojas, E., Sudhakar, D., & Zhu, C. (2007). Structural determinants of the main indole terpen alkaloids of Catharanthus roseus. ResearchGate. [Link]

  • Zhang, Y., Li, S., Li, Y., He, H., & Hao, X. (2012). Three new terpenoid indole alkaloids from Catharanthus roseus. Journal of Asian Natural Products Research, 14(10), 963-967. [Link]

  • Amankwah, B. A., Wiafe-Kwagyan, M., & Lopez, A. R. (2025). A REVIEW OF CATHARANTHUS ROSEUS: AFRICAN MADAGASCAR PERIWINKLE. IRASS Journal of Multidisciplinary Studies, 2(11), 18-22. [Link]

  • Carqueijeiro, I., Dugé de Bernonville, T., Lanoue, A., et al. (2018). Two tabersonine 6,7-epoxidases start synthesis of lochnericine-type alkaloids in Catharanthus roseus. Plant Physiology, 177(4), 1475-1486. [Link]

  • Rani, S., & Kumar, S. (2024). A review on phytochemical constituents and pharmacological properties of Catharanthus roseus (L.) G. Don. Journal of Medicinal Plants Studies, 12(3), 1-15. [Link]

  • Liu, Y., Patra, B., Singh, S. K., et al. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Planta, 253(5), 109. [Link]

  • Carqueijeiro, I., Dugé de Bernonville, T., Lanoue, A., et al. (2018). Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus. Plant Physiology, 177(4), 1475-1486. [Link]

  • Qu, Y., Easson, M. L., Froese, J., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Billings, S. E., Reed, J., Yang, Y., et al. (2023). Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, and Tabersonine in Nicotiana benthamiana. ACS Synthetic Biology, 12(1), 168-178. [Link]

  • Wikipedia contributors. (2023). Dimerization of catharanthine and vindoline. Wikipedia. [Link]

  • Liu, Y., Patra, B., Singh, S. K., et al. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. ResearchGate. [Link]

  • Thamm, A. M., Qu, Y., & De Luca, V. (2016). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. Molecules, 21(3), 263. [Link]

  • Boger, D. L., & Fan, W. (2005). An Efficient Approach to Aspidosperma Alkaloids via [4 + 2] Cycloadditions of Aminosiloxydienes: Stereocontrolled Total Synthesis of (±)-Tabersonine. Gram-Scale Catalytic Asymmetric Syntheses of (+)-Tabersonine and (+)-Vincadifformine. The Journal of Organic Chemistry, 70(22), 8854-8861. [Link]

  • Sun, T., Shitan, N., Billmyre, R. B., et al. (2022). Single-cell multi-omics enabled discovery of alkaloid biosynthetic pathway genes in the medical plant Catharanthus roseus. bioRxiv. [Link]

  • Sottomayor, M., & Ros Barceló, A. (2003). Biosynthesis of VLB and vincristine from the monomeric precursors catharanthine and vindoline. ResearchGate. [Link]

  • Stähelin, C., & Nick, P. (2019). Cell type matters: competence for alkaloid metabolism differs in two seed-derived cell strains of Catharanthus roseus. Protoplasma, 256(4), 1081-1094. [Link]

  • Zhang, J., Li, Y., Wu, M., et al. (2020). Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation. Molecules, 25(23), 5723. [Link]

  • Oh, J. H., Ha, I. J., Lee, M. Y., et al. (2018). Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry. Journal of Separation Science, 41(12), 2565-2575. [Link]

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Validation

A Comparative Guide to the Purity Assessment of Commercial 11-Hydroxytabersonine Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in 11-Hydroxytabersonine Research 11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid fou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 11-Hydroxytabersonine Research

11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid found in the plant Catharanthus roseus[1]. This compound is a vital intermediate in the biosynthesis of pharmacologically significant anti-cancer agents, including vincristine and vinblastine[1]. As such, the purity of 11-Hydroxytabersonine reference standards is of paramount importance for researchers in drug discovery, development, and quality control[2][3][4][5]. The presence of impurities can lead to erroneous experimental results, compromise the safety and efficacy of potential drug candidates, and create costly delays in the drug development pipeline[2][4].

This guide outlines a multi-faceted analytical approach to rigorously assess the purity of commercial 11-Hydroxytabersonine reference standards. By combining orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR)—a comprehensive and reliable purity profile can be established.

Experimental Design: A Trifecta of Analytical Techniques for Unambiguous Purity Determination

A robust purity assessment relies on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for purity assessment, providing quantitative information on the main component and any UV-active impurities[6]. A reversed-phase HPLC method is ideal for separating 11-Hydroxytabersonine from potential polar and non-polar impurities.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers unparalleled sensitivity and selectivity for impurity profiling[7][8][9]. It can detect and identify impurities that may not be visible by UV detection, including isomers and trace-level contaminants[7][10]. By generating characteristic "fingerprints" of precursor and product ions, this technique provides a high degree of confidence in impurity identification[7].

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound[11][12]. It determines the absolute purity of the 11-Hydroxytabersonine reference material by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard[13][14]. This technique is invaluable for assigning an accurate purity value to the reference standard itself.

Caption: Overall workflow for the purity assessment of 11-Hydroxytabersonine reference standards.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the generated data.

Objective: To quantify the purity of 11-Hydroxytabersonine relative to other UV-absorbing impurities.

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[15]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • 11-Hydroxytabersonine reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 11-Hydroxytabersonine reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the commercial reference standards to be tested.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[16]

    • Column Temperature: 25°C[15]

    • UV Detection Wavelength: 260 nm (or the λmax of 11-Hydroxytabersonine)[17]

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • System Suitability:

    • Inject the working standard solution six times.

    • The relative standard deviation (RSD) for the peak area of 11-Hydroxytabersonine should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of 11-Hydroxytabersonine peak / Total area of all peaks) x 100

Objective: To detect and tentatively identify impurities in the 11-Hydroxytabersonine reference standard, including those not detected by UV.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • The same column and mobile phases as in the HPLC-UV method.

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Modification: Add 0.1% formic acid to both Mobile Phase A and Mobile Phase B to improve ionization efficiency.

  • Sample Preparation: Use the same sample solution prepared for the HPLC-UV analysis (100 µg/mL).

  • LC and MS Conditions:

    • Use the same LC gradient as in the HPLC-UV method.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS Scan Mode:

      • Full Scan (m/z 100-1000) to detect all ions.

      • Product Ion Scan (MS/MS) of the protonated molecular ion of 11-Hydroxytabersonine ([M+H]⁺) and any detected impurity ions to obtain fragmentation patterns. The collision energy should be optimized to generate characteristic fragment ions.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ of 11-Hydroxytabersonine (C₂₁H₂₄N₂O₃, MW: 352.43 g/mol )[18].

    • Search for other components in the total ion chromatogram.

    • For any detected impurities, analyze their MS and MS/MS spectra to propose potential structures. Compare fragmentation patterns with known related compounds or use in-silico fragmentation prediction tools.

Objective: To determine the absolute purity (w/w %) of the 11-Hydroxytabersonine reference standard.

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 11-Hydroxytabersonine reference standard into an NMR tube[11].

    • Accurately weigh a known amount of the certified internal standard into the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Use a 90° pulse.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100) for the signals to be integrated[19].

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum[19].

    • Select well-resolved, non-overlapping proton signals for both 11-Hydroxytabersonine and the internal standard for integration.

    • Calculate the absolute purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) x (Nstd / Istd) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Presentation and Interpretation

The results from the three analytical techniques should be compiled and compared to provide a comprehensive purity assessment.

Table 1: Comparative Purity Assessment of Commercial 11-Hydroxytabersonine Reference Standards

SupplierLot NumberHPLC-UV Purity (%)qNMR Absolute Purity (w/w %)Number of Impurities Detected by LC-MS/MS (>0.05%)Major Impurities Identified by LC-MS/MS
A1234598.598.2 ± 0.33Isomer of 11-Hydroxytabersonine, Tabersonine
B6789099.299.1 ± 0.21Unknown (m/z 368)
CABCDE97.196.8 ± 0.4516-Hydroxytabersonine, Dehydro-11-hydroxytabersonine

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Contextualizing Purity: The Vindoline Biosynthetic Pathway

Understanding the biosynthetic context of 11-Hydroxytabersonine can aid in predicting potential impurities. 11-Hydroxytabersonine is an intermediate in the complex pathway leading to vindoline, a precursor to vinblastine[20][21].

Vindoline_Biosynthesis Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-Methoxytabersonine->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3O, T3R Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline NMT Vindoline Vindoline Desacetoxyvindoline->Vindoline D4H, DAT

Caption: Simplified biosynthetic pathway from Tabersonine to Vindoline.

This pathway highlights potential structurally related impurities that could be present in a commercial 11-Hydroxytabersonine standard, such as the precursor Tabersonine or the downstream product 16-Methoxytabersonine[22].

Conclusion and Recommendations

The purity of chemical reference standards is a critical, yet often overlooked, aspect of scientific research. This guide has detailed a robust, multi-pronged approach for the comprehensive purity assessment of commercial 11-Hydroxytabersonine reference standards.

Key Recommendations:

  • Always employ orthogonal analytical methods: Do not rely on a single technique for purity determination.

  • Thoroughly document all experimental parameters and results: This ensures traceability and reproducibility.

  • Consider the intended application: The required purity of a reference standard may vary depending on its use. For quantitative applications, a highly pure, well-characterized standard is essential.

  • Request a comprehensive Certificate of Analysis (CoA) from the supplier: This document should detail the methods used for purity assessment and list any identified impurities.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of their experimental data, ultimately contributing to the advancement of pharmaceutical science.

References

  • Nicolas, E. C., & Scholz, T. H. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825–836. [Link]

  • Jain, R., et al. (2012). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2012, 854225. [Link]

  • Pharmaffiliates. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Purity analysis of the candidate reference standard. ResearchGate. [Link]

  • Pauli, G. F., et al. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 12(1), 28-42. [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 542-547. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Feyns, L. V., et al. (1982). Purity profiles of pteroylglutamate reference substances by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(11), 1242–1246. [Link]

  • Wikipedia. (n.d.). 16-Hydroxytabersonine. Wikipedia. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Ofori-Kwakye, K., et al. (2016). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2016, 1729317. [Link]

  • Simmler, C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Plant Science, 15, 1409575. [Link]

  • Carqueijeiro, I., et al. (2022). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. International Journal of Molecular Sciences, 23(23), 15024. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • CVI. (n.d.). Purity by Absolute qNMR Instructions. Consortium for Validation of Research and Analysis. [Link]

  • Gholamian, F., et al. (2015). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Research in Pharmaceutical Sciences, 10(4), 334-341. [Link]

  • PPD, Inc. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. PPD, Inc.[Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(20), 6224-6229. [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd. [Link]

  • Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Science.gov. [Link]

  • Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6261. [Link]

  • Wikipedia. (n.d.). 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine. Wikipedia. [Link]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. [Link]

  • Alcami. (n.d.). Quality by Design: The Importance of Reference Standards in Drug Development. Alcami. [Link]

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Comparative

Illuminating the Blueprint of a Bioactive Precursor: A Comparative Guide to the Structural Confirmation of 11-Hydroxytabersonine using NMR Spectroscopy

In the intricate world of natural product chemistry, the precise determination of a molecule's three-dimensional structure is the cornerstone upon which its biological activity, synthetic pathways, and therapeutic potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product chemistry, the precise determination of a molecule's three-dimensional structure is the cornerstone upon which its biological activity, synthetic pathways, and therapeutic potential are understood. This guide delves into the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural confirmation of 11-Hydroxytabersonine, a key monoterpenoid indole alkaloid intermediate in the biosynthesis of the potent anti-cancer agents vincristine and vinblastine from the medicinal plant Catharanthus roseus[1][2].

The Imperative of Structural Confirmation

11-Hydroxytabersonine (C₂₁H₂₄N₂O₃, Molar Mass: 352.43 g/mol ) represents a critical juncture in the biosynthetic pathway leading to vindoline. Its structural integrity is paramount for the subsequent enzymatic transformations that yield the final, pharmacologically active compounds. Any deviation in its chemical architecture could halt the biosynthetic process or lead to the formation of inactive or even toxic byproducts. Therefore, unambiguous structural confirmation is not merely an academic exercise but a crucial step in harnessing the therapeutic potential of this natural product family.

The Unrivaled Power of NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. Unlike techniques that provide information about molecular weight or elemental composition, NMR provides a detailed map of the carbon-hydrogen framework, revealing atom-to-atom connectivity and stereochemical relationships.

A Multi-faceted Approach to NMR Analysis

A comprehensive NMR analysis for the structural confirmation of a complex alkaloid like 11-Hydroxytabersonine involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle.

Experimental Workflow for NMR Analysis

G cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation Sample 11-Hydroxytabersonine (1-5 mg) Dissolved in deuterated solvent (e.g., CDCl₃ or DMSO-d₆) H1 ¹H NMR (Proton count and chemical environment) Sample->H1 C13 ¹³C NMR & DEPT (Carbon count and type - CH₃, CH₂, CH, Cq) Sample->C13 COSY COSY (¹H-¹H vicinal coupling) H1->COSY HSQC HSQC (Direct ¹H-¹³C one-bond correlation) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C two- and three-bond correlation) H1->HMBC NOESY NOESY/ROESY (Through-space ¹H-¹H proximity) H1->NOESY C13->HSQC C13->HMBC Analysis Spectral Interpretation - Fragment assembly - Connectivity mapping - Stereochemical assignment COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Confirmation Final Structure Confirmation Analysis->Confirmation

Caption: A typical experimental workflow for the structural elucidation of a natural product using NMR spectroscopy.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 1-5 mg of purified 11-Hydroxytabersonine.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Ensure the sample is fully dissolved to avoid line broadening in the spectra.

2. 1D NMR Spectroscopy:

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting pattern).

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). This allows for the tracing of proton-proton connectivity networks within the molecule, helping to piece together structural fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides unambiguous one-bond ¹H-¹³C connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the fragments identified from COSY and for identifying the positions of quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

Predicted NMR Data for 11-Hydroxytabersonine

Due to the absence of published experimental data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for 11-Hydroxytabersonine. These predictions are based on the analysis of structurally similar alkaloids, such as tabersonine and vindoline, and computational NMR prediction software. It is crucial to note that these are estimations and experimental verification is essential.

Table 1: Predicted ¹H NMR Data for 11-Hydroxytabersonine (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.8 - 4.0m-
H-3~2.5 - 2.7m-
H-5~3.0 - 3.2m-
H-6~5.8 - 6.0m-
H-9~7.0 - 7.2d~8.0
H-10~6.7 - 6.9dd~8.0, 2.0
H-12~6.6 - 6.8d~2.0
H-14~2.8 - 3.0m-
H-15~1.8 - 2.0m-
H-17α~2.2 - 2.4m-
H-17β~1.6 - 1.8m-
H-18~0.5 - 0.7t~7.5
H-21~3.4 - 3.6m-
OCH₃~3.7s-
NH~8.0 - 8.2br s-

Table 2: Predicted ¹³C NMR Data for 11-Hydroxytabersonine (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-2~50 - 52CH
C-3~45 - 47CH₂
C-4~130 - 132Cq
C-5~53 - 55CH₂
C-6~123 - 125CH
C-7~105 - 107Cq
C-8~128 - 130Cq
C-9~120 - 122CH
C-10~110 - 112CH
C-11~155 - 157Cq-OH
C-12~95 - 97CH
C-13~140 - 142Cq
C-14~35 - 37CH₂
C-15~30 - 32CH₂
C-16~170 - 172Cq (C=O)
C-17~42 - 44CH₂
C-18~7 - 9CH₃
C-19~48 - 50CH
C-20~135 - 137Cq
C-21~52 - 54CH₂
OCH₃~51 - 53CH₃

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary and sometimes essential information.

Logical Flow for Choosing an Analytical Technique

G Start Need for Structural Information MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Start->MS Initial Characterization UVVis UV-Vis Spectroscopy - Chromophore Information Start->UVVis Preliminary Analysis IR IR Spectroscopy - Functional Groups Start->IR Functional Group Analysis NMR NMR Spectroscopy - Complete 3D Structure - Connectivity - Stereochemistry MS->NMR Detailed Elucidation XRay X-ray Crystallography - Absolute Structure - Solid-State Conformation NMR->XRay Absolute Confirmation (if crystal available) UVVis->NMR IR->NMR

Caption: Decision tree for selecting analytical techniques for structural elucidation.

Table 3: Comparison of Analytical Techniques for the Structural Confirmation of 11-Hydroxytabersonine

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure in solution, atom-to-atom connectivity, stereochemistry.Unambiguous structural determination, non-destructive.Requires relatively large sample amount (mg), complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution MS).High sensitivity (µg to ng), rapid analysis.Provides no information on connectivity or stereochemistry, fragmentation can be complex to interpret.
X-ray Crystallography Absolute 3D structure in the solid state.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, N-H, C=O, C=C).Simple, rapid, and non-destructive.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about conjugated systems and chromophores.Simple and rapid.Provides limited structural information.
Causality Behind Experimental Choices

The choice of analytical techniques is driven by the specific questions being asked. For the initial identification of a known compound, a combination of mass spectrometry and comparison with literature NMR data might suffice. However, for the de novo structural confirmation of a potentially novel or synthetically derived molecule like 11-Hydroxytabersonine, a full suite of 1D and 2D NMR experiments is indispensable. Mass spectrometry serves as a crucial preliminary step to confirm the molecular formula, while X-ray crystallography, if feasible, offers the ultimate proof of structure.

Conclusion and Future Outlook

NMR spectroscopy provides an unparalleled depth of structural information, making it the cornerstone of natural product characterization. For a molecule of biological significance like 11-Hydroxytabersonine, a thorough NMR analysis is not just recommended but essential for advancing research in its biosynthesis and potential therapeutic applications. While the absence of publicly available, fully assigned NMR spectra for 11-Hydroxytabersonine presents a current challenge, the principles and methodologies outlined in this guide provide a clear and robust pathway for its definitive structural confirmation. The acquisition and publication of this data would be a valuable contribution to the natural products community, facilitating further research into the fascinating and medicinally important Catharanthus alkaloids.

References

  • Qu, Y., Easson, C., & De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(20), 6224–6229. [Link]

  • St-Pierre, B., Vazquez-Flota, F. A., & De Luca, V. (1999). Multicellular compartmentation of Catharanthus roseus alkaloid biosynthesis and its regulation. Plant and Cell Physiology, 40(10), 983-991. [Link]

  • Wikipedia. (2023, April 25). 16-Hydroxytabersonine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 24, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance (Vol. 45). [Link]

  • MDPI. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3374-3398. [Link]

  • ACS Publications. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Journal of the American Chemical Society. [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. Retrieved January 24, 2026, from [Link]

  • Quora. (n.d.). What are some alternatives to NMR spectroscopy to study protein structures? Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(14), 5488. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Platform Analysis of Indole Alkaloids

Abstract Indole alkaloids represent a vast and structurally diverse class of natural products with significant pharmacological activities, ranging from anti-cancer agents like vinblastine to psychoactive compounds such a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products with significant pharmacological activities, ranging from anti-cancer agents like vinblastine to psychoactive compounds such as psilocybin. The inherent chemical complexity of this family presents unique analytical challenges for researchers, scientists, and drug development professionals. Accurate and robust analytical methods are paramount for identification, quantification, and quality control. This guide provides an in-depth, cross-platform comparison of the primary analytical techniques employed for indole alkaloid analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each technique, provide supporting experimental data for performance comparison, and offer detailed, field-proven protocols.

The Analytical Challenge: The Chemical Diversity of Indole Alkaloids

Indole alkaloids are characterized by the presence of an indole nucleus, but beyond this common feature lies a staggering array of structural modifications. This diversity, which is a boon for medicinal chemistry, is a significant hurdle for analytical scientists. Key physicochemical properties that influence the choice of analytical method include:

  • Polarity: The polarity of indole alkaloids can range from highly polar (e.g., tryptamine derivatives) to non-polar (e.g., some ergot alkaloids).

  • Volatility and Thermal Stability: Many indole alkaloids are non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography.[1]

  • Basicity: The presence of nitrogen atoms imparts basic properties to most indole alkaloids, which can lead to peak tailing and poor chromatographic resolution on traditional silica-based columns due to interactions with residual silanol groups.[2]

  • Structural Isomerism: The existence of numerous isomers with identical mass but different spatial arrangements necessitates high-resolution separation techniques.

This guide will explore how each analytical platform addresses these challenges.

Comparative Analysis of Key Analytical Platforms

The selection of an analytical technique is a critical decision driven by the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. Here, we compare the performance of four major platforms for indole alkaloid analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness, simplicity, and cost-effectiveness.[3] It is particularly well-suited for the quantitative analysis of known indole alkaloids in relatively simple matrices.

Principle of Separation and Detection: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For indole alkaloids, reversed-phase chromatography with a C18 column is the most common approach.[4] The indole ring system possesses a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 220-280 nm.[3]

Performance Characteristics:

  • Selectivity: While HPLC-UV can effectively separate many indole alkaloids, it may lack the selectivity to resolve co-eluting compounds with similar UV spectra, especially in complex mixtures.

  • Sensitivity: The sensitivity of HPLC-UV is generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range, which may not be sufficient for trace-level analysis.

  • Quantification: HPLC-UV provides excellent quantitative performance with good linearity (often with R² > 0.99), precision, and accuracy for well-separated analytes.

Causality Behind Experimental Choices:

  • Column Selection: C18 columns are favored due to their hydrophobic nature, which provides good retention for the moderately polar to non-polar indole alkaloids. End-capped C18 columns are often preferred to minimize interactions with residual silanols and reduce peak tailing.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or acetic acid) or a buffer is crucial to protonate the basic nitrogen atoms of the alkaloids. This ensures consistent ionization and improves peak shape by minimizing interactions with the stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for the analysis of indole alkaloids in complex matrices.[5][6][7]

Principle of Separation and Detection: The separation principle is the same as in HPLC. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for indole alkaloids as they are readily ionized in solution.[8] The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Performance Characteristics:

  • Selectivity: The ability of MS to differentiate compounds based on their mass-to-charge ratio provides exceptional selectivity, allowing for the identification and quantification of analytes even when they are not chromatographically resolved. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the parent ion and detecting specific product ions.

  • Sensitivity: LC-MS offers outstanding sensitivity, with limits of detection (LOD) often in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.[9]

  • Quantification: LC-MS provides highly accurate and precise quantification over a wide dynamic range.

Causality Behind Experimental Choices:

  • Ionization Source: ESI is preferred over Atmospheric Pressure Chemical Ionization (APCI) for most indole alkaloids as they are already polar and often pre-ionized in the mobile phase. ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, which is ideal for identification and quantification.

  • Mobile Phase Compatibility: Mobile phases for LC-MS must be volatile. Therefore, non-volatile buffers like phosphate are avoided. Formic acid or ammonium formate are commonly used as mobile phase additives as they are volatile and promote ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many indole alkaloids are not suitable for direct GC analysis, this method can be applied to more volatile alkaloids or after derivatization.[1][3]

Principle of Separation and Detection: GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a "hard" ionization technique that causes extensive fragmentation, producing a characteristic mass spectrum that can be used for library matching and structural elucidation.

Performance Characteristics:

  • Selectivity: The combination of chromatographic separation and a unique fragmentation pattern for each compound provides high selectivity.

  • Sensitivity: GC-MS is a highly sensitive technique, with detection limits in the picogram range.

  • Limitations: The primary limitation for indole alkaloid analysis is the requirement for volatility and thermal stability. Many complex indole alkaloids will degrade at the high temperatures used in the GC injector and column.[10] Derivatization can overcome this for some compounds but adds complexity to the sample preparation.

Causality Behind Experimental Choices:

  • Derivatization: For non-volatile indole alkaloids containing polar functional groups (-OH, -NH), derivatization is often necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique.

  • Column Selection: Non-polar or mid-polar capillary columns (e.g., DB-5ms) are typically used for the separation of derivatized indole alkaloids.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[11]

Principle of Separation and Detection: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on differences in the electrophoretic mobility of the analytes.[12] Since indole alkaloids are basic, they are positively charged in an acidic buffer and will migrate towards the cathode. The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the buffer. Micellar Electrokinetic Chromatography (MEKC), another CE mode, can be used to separate neutral and charged analytes by adding a surfactant to the buffer.

Performance Characteristics:

  • Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC.

  • Speed: Analysis times in CE are typically very short, often in the range of a few minutes.

  • Sensitivity: The sensitivity of CE with UV detection is generally lower than that of HPLC-UV due to the small injection volumes and short path length of the capillary. However, coupling CE with mass spectrometry (CE-MS) can significantly improve sensitivity.

  • Quantification: CE can provide reliable quantitative results with good precision.

Causality Behind Experimental Choices:

  • Buffer pH: The pH of the background electrolyte (BGE) is a critical parameter in CE as it determines the charge of the analytes and the magnitude of the EOF.[2][13] For basic indole alkaloids, a low pH buffer is used to ensure they are fully protonated.

  • Buffer Modifiers: Organic modifiers such as methanol or acetonitrile can be added to the buffer to improve the solubility of the analytes and modify the EOF.[14]

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the analysis of indole alkaloids across the four platforms. It is important to note that these values are representative and can vary depending on the specific analyte, sample matrix, and instrumentation.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV 10 - 500 ng/mL[8]50 - 1000 ng/mL[8]< 5%90 - 110%
LC-MS/MS 0.1 - 10 pg/mL[9]0.5 - 50 pg/mL[9]< 15%[9]85 - 115%[5]
GC-MS 1 - 100 pg/injection[15]5 - 250 pg/injection[15]< 15%80 - 120%
CE-UV 100 - 1000 ng/mL500 - 5000 ng/mL< 5%90 - 110%

Experimental Protocols

The following protocols provide a starting point for the analysis of indole alkaloids using each of the discussed techniques. These should be optimized and validated for the specific application.

General Sample Preparation Workflow

SamplePrep PlantMaterial Plant Material (dried, powdered) Extraction Extraction (e.g., Ultrasound-assisted with Methanol/Chloroform) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Reconstitution Reconstitution in Mobile Phase / Injection Solvent Concentration->Reconstitution Analysis Instrumental Analysis (HPLC, LC-MS, GC-MS, CE) Reconstitution->Analysis

Caption: General workflow for the extraction of indole alkaloids from plant material.

Detailed Steps for Sample Preparation:

  • Homogenization: Weigh approximately 1 g of dried and powdered plant material.

  • Extraction: Add 20 mL of methanol and sonicate for 30 minutes. Repeat the extraction three times.[4]

  • Filtration: Combine the extracts and filter through a 0.45 µm syringe filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC and LC-MS, or a suitable solvent for GC-MS and CE.

HPLC-UV Protocol

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Reconstituted Sample Extract Injector Autosampler Injection (e.g., 10 µL) Sample->Injector MobilePhase Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) Pump Gradient Elution MobilePhase->Pump Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Pump->Column Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC-UV analysis of indole alkaloids.

Detailed HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.[4]

LC-MS/MS Protocol

Detailed LC-MS/MS Method:

  • LC System: Use the same LC conditions as for HPLC-UV, but ensure mobile phase additives are volatile (e.g., formic acid, ammonium acetate).

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

GC-MS Protocol (with Derivatization)

Detailed GC-MS Method:

  • Derivatization: To 1 mg of the dried extract, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • GC System:

    • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Capillary Electrophoresis Protocol

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_ce CE System cluster_data Data Analysis Sample Sample dissolved in BGE Injection Hydrodynamic or Electrokinetic Injection Sample->Injection BGE Background Electrolyte (e.g., 50 mM Phosphate Buffer, pH 2.5) Capillary Fused Silica Capillary (e.g., 50 µm i.d., 50 cm length) BGE->Capillary Injection->Capillary Detector UV Detector (e.g., 214 nm) Capillary->Detector Voltage Applied Voltage (e.g., 20 kV) Voltage->Capillary Electropherogram Electropherogram Generation Detector->Electropherogram Analysis Migration Time & Peak Area Analysis Electropherogram->Analysis

Caption: Workflow for the analysis of indole alkaloids by Capillary Electrophoresis.

Detailed CE Method:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Capillary Conditioning: Rinse with 0.1 M NaOH, water, and then BGE before each run.[10][16]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

Conclusion and Recommendations

The choice of analytical platform for indole alkaloid analysis is a multifaceted decision.

  • HPLC-UV is a reliable and cost-effective choice for routine quantitative analysis of major, known indole alkaloids in relatively clean samples.

  • LC-MS is the most powerful and versatile technique, offering unparalleled sensitivity and selectivity for both qualitative and quantitative analysis of a wide range of indole alkaloids in complex matrices. It is the recommended platform for discovery, metabolomics, and trace-level quantification.

  • GC-MS is a niche technique for volatile or derivatizable indole alkaloids, providing excellent sensitivity and structural information.

  • Capillary Electrophoresis is a high-efficiency, rapid separation technique that is particularly useful for charged indole alkaloids and for chiral separations.

A thorough understanding of the chemical properties of the target indole alkaloids and the principles of each analytical technique is essential for successful method development and validation. This guide provides a comprehensive overview to assist researchers in making informed decisions for their analytical needs.

References

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • A REVIEW ON CAPILLARY ELECTROPHORESIS. ResearchGate. [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

  • A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. PMC. [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health. [Link]

  • Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Springer. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]

  • 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP). [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • HPLC and HPLC–MS for Qualitative and Quantitative Analysis of Chinese Medicines. ResearchGate. [Link]

  • Selection of Buffers in Capillary Zone Electrophoresis: Application to Peptide and Protein Analysis. ResearchGate. [Link]

  • A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. National Institutes of Health. [Link]

  • Basic Principles and Modes of Capillary Electrophoresis. Humana Press. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

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Comparative

A Senior Application Scientist's Guide to Investigating Organ-Dependent Expression of T16H Genes in Catharanthus roseus

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the organ-dependent expression of Tabersonine 16-hydroxylase (T16H) genes in the medicinal plan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the organ-dependent expression of Tabersonine 16-hydroxylase (T16H) genes in the medicinal plant, Catharanthus roseus. As the sole source of the invaluable anti-cancer alkaloids vinblastine and vincristine, understanding the tissue-specific expression of key biosynthetic genes like T16H is paramount for optimizing their production. This document moves beyond a simple recitation of protocols to offer a comparative analysis of methodologies, grounded in the intricate biology of terpenoid indole alkaloid (TIA) biosynthesis.

The Strategic Importance of T16H in Vindoline Biosynthesis

Catharanthus roseus produces a vast array of TIAs, with a biosynthetic pathway that is remarkably compartmentalized across different cell types and organs.[1][2] The commercially vital dimeric alkaloids, vinblastine and vincristine, are formed by the coupling of catharanthine and vindoline. The biosynthesis of vindoline, a crucial precursor, is a multi-step process that is spatially and developmentally regulated, with the final steps occurring predominantly in the aerial parts of the plant.[3][4]

The hydroxylation of tabersonine at the C-16 position is a critical, committing step in the vindoline branch of the TIA pathway. This reaction is catalyzed by the enzyme Tabersonine 16-hydroxylase (T16H), a cytochrome P450 monooxygenase.[2][5] Research has identified at least two distinct genes encoding T16H activity, highlighting the complexity of its regulation.[5] Consequently, a thorough investigation of the organ-dependent expression of these T16H genes is essential for identifying the primary sites of vindoline synthesis and for developing strategies to enhance its yield.

Below is a diagram illustrating the pivotal position of T16H in the TIA biosynthetic pathway.

TIA_Pathway cluster_0 Upstream Pathway cluster_1 Vindoline Branch cluster_2 Catharanthine Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Tabersonine Tabersonine Strictosidine->Tabersonine Multiple Steps Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps T16H T16H (CYP71D family) Tabersonine->T16H Hydroxytabersonine 16-Hydroxytabersonine T16H->Hydroxytabersonine Vindoline Vindoline Hydroxytabersonine->Vindoline Multiple Steps Vinblastine Vinblastine / Vincristine Vindoline->Vinblastine Catharanthine->Vinblastine

Caption: Simplified TIA pathway highlighting T16H.

A Comparative Workflow for Analyzing T16H Gene Expression

To objectively assess the organ-dependent expression of T16H genes, a robust experimental workflow is required. The following diagram outlines the key stages of this process, from sample collection to data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.

Experimental_Workflow cluster_PlantMaterial Plant Material Collection cluster_RNA_Extraction RNA Extraction & QC cluster_cDNA_Synthesis cDNA Synthesis cluster_qPCR Quantitative Real-Time PCR (qRT-PCR) cluster_Data_Analysis Data Analysis Plant Mature C. roseus Plant Organs Harvest Organs: - Young Leaves - Mature Leaves - Stems - Roots - Flowers Plant->Organs RNA_Extraction Total RNA Extraction (Modified CTAB or TRIzol) Organs->RNA_Extraction RNA_QC RNA Quality & Quantity Check (Spectrophotometry & Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis First-Strand cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Reaction qRT-PCR Amplification cDNA_Synthesis->qPCR_Reaction Primer_Design Primer Design & Validation (T16H isoforms & Housekeeping Genes) Primer_Design->qPCR_Reaction Data_Analysis Relative Quantification (ΔΔCt method) qPCR_Reaction->Data_Analysis Interpretation Interpretation of Organ-Specific Expression Data_Analysis->Interpretation

Caption: Experimental workflow for T16H gene expression analysis.

Detailed Methodologies and Protocols

Part 1: Plant Material and RNA Extraction

The quality of the starting material dictates the success of any gene expression study. Due to the high levels of secondary metabolites and polysaccharides in C. roseus, a specialized RNA extraction protocol is essential.

1.1. Plant Material Collection:

  • Utilize healthy, mature C. roseus plants grown under controlled conditions.

  • Harvest various organs separately: young leaves, mature leaves, stems, roots, and flowers.

  • Immediately flash-freeze the collected tissues in liquid nitrogen to prevent RNA degradation and store at -80°C until use.

1.2. Comparative RNA Extraction Protocols:

Two common methods for RNA extraction from C. roseus are the TRIzol method and a modified CTAB (Cetyl Trimethylammonium Bromide) protocol. The choice between them often depends on the tissue type and the researcher's experience.

FeatureTRIzol MethodModified CTAB Method
Principle Guanidinium thiocyanate-phenol-chloroform extractionCTAB buffer with high salt concentration to remove polysaccharides and polyphenols
Advantages Relatively fast and straightforwardEffective for tissues with high polysaccharide and polyphenol content (e.g., stems, roots)
Disadvantages May result in lower yields from challenging tissues; potential for phenol contaminationMore time-consuming and requires careful handling of multiple reagents
Recommendation Suitable for leaf and flower tissuesRecommended for stems and roots, or if TRIzol method yields poor quality RNA

Protocol 1: Modified CTAB RNA Extraction This protocol is adapted from established methods for plants with high secondary metabolite content.

  • Grind 100 mg of frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-heated (65°C) CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 2% β-mercaptoethanol added just before use).

  • Vortex vigorously and incubate at 65°C for 15 minutes with occasional mixing.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.

  • To the final aqueous phase, add 0.25 volumes of 10 M LiCl, mix, and incubate overnight at 4°C to precipitate RNA.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in 30-50 µL of RNase-free water.

1.3. RNA Quality and Quantity Assessment:

  • Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Purity: Assess the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >2.0) to check for protein and polyphenol/polysaccharide contamination, respectively.

  • Integrity: Visualize the RNA on a 1.2% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) with the 28S band being approximately twice as intense as the 18S band indicate intact RNA.

Part 2: cDNA Synthesis and Quantitative Real-Time PCR (qRT-PCR)

2.1. First-Strand cDNA Synthesis:

  • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) primers or a mix of oligo(dT) and random hexamer primers, following the manufacturer's instructions.

2.2. Primer Design and Validation:

  • Target Genes: Design primers for the identified T16H isoforms in C. roseus (e.g., T16H1/CYP71D12, T16H2/CYP71D351).

  • Housekeeping Genes: Select at least two validated housekeeping genes for normalization. Studies have shown that while Actin is commonly used, genes like SAND (SAND family protein), N2227 (N2227-like family protein), RPS28 (40S ribosomal protein S28), RSPL24 (60S ribosomal protein L24), and ADP2 (ADP-ribosylation factor 2) are more stably expressed across different C. roseus tissues.[6][7]

  • Primer Design Parameters: Use primer design software (e.g., Primer3) with the following parameters:

    • Amplicon size: 100-200 bp

    • Primer length: 18-24 nucleotides

    • GC content: 40-60%

    • Melting temperature (Tm): 58-62°C

  • Validation: Verify primer specificity by running a standard PCR and confirming a single product of the expected size on an agarose gel. Perform a melt curve analysis after qRT-PCR to ensure a single peak.

2.3. qRT-PCR Protocol:

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

  • A typical reaction volume is 10-20 µL.

  • Cycling Conditions (Example):

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis.

Part 3: Data Analysis and Interpretation

3.1. Relative Quantification:

  • Use the comparative Ct (ΔΔCt) method to determine the relative expression of the T16H genes in different organs.

  • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the selected housekeeping genes.

  • Select one organ (e.g., roots, where expression is expected to be low) as the calibrator sample.

3.2. Data Presentation: Summarize the relative expression data in a table for clear comparison.

Table 1: Hypothetical Relative Expression of T16H Genes in C. roseus Organs

GeneYoung LeavesMature LeavesStemsRootsFlowers
T16H1 100 ± 12.575 ± 9.825 ± 4.11.0 ± 0.245 ± 6.3
T16H2 120 ± 15.290 ± 11.530 ± 5.51.2 ± 0.355 ± 7.1
Housekeeping Gene 1 1.0 ± 0.11.1 ± 0.10.9 ± 0.11.0 ± 0.11.0 ± 0.1
Housekeeping Gene 2 1.0 ± 0.10.9 ± 0.11.1 ± 0.11.0 ± 0.11.0 ± 0.1
Data are presented as relative fold change compared to the root sample, normalized to the geometric mean of two housekeeping genes. Values are mean ± standard deviation of three biological replicates.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for comparing the organ-dependent expression of T16H genes in C. roseus. By following these detailed protocols, researchers can obtain reliable and reproducible data, contributing to a deeper understanding of TIA biosynthesis. The expected outcome is that T16H gene expression will be significantly higher in the aerial parts of the plant, particularly in the leaves, which aligns with their known role in vindoline biosynthesis.[3][4][8]

Future investigations could expand on this work by:

  • Cell-type specific expression analysis: Using techniques like laser capture microdissection to isolate specific cell types (e.g., epidermis, laticifers) and analyze T16H expression.

  • Promoter analysis: Investigating the regulatory elements in the T16H gene promoters that drive their organ-specific expression.

  • Correlation with metabolite accumulation: Combining gene expression data with quantitative analysis of tabersonine, 16-hydroxytabersonine, and vindoline in different organs to establish a clear link between transcript levels and metabolic output.

By systematically dissecting the spatial regulation of key biosynthetic genes like T16H, the scientific community can move closer to the goal of metabolic engineering of C. roseus for enhanced production of life-saving medicines.

References

  • Verma, M., Ghangal, R., Sharma, R., Sinha, A. K., & Jain, M. (2014). Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling. PLOS ONE, 9(7), e103583. [Link]

  • Kumar, S., Singh, A., & Kumar, B. (2022). qRT-PCR-based gene expression analysis of CrZIP in Catharanthus roseus. ResearchGate. [Link]

  • Li, Y., et al. (2021). Selection and Validation of Reference Candidate Genes for qRT-PCR Analysis in the Developing Fruit of Phyllanthus emblica L. MDPI. [Link]

  • Srivastava, S., et al. (n.d.). Isolation of poly (A)+ mRNA for downstream reactions from some medicinal and aromatic plants. CIMAP. [Link]

  • Ramadan, A. M. (2018). Identification of organ-specific regulatory frameworks of Catharanthus Roseus with emphasis to the TIA biosynthetic pathway. ResearchGate. [Link]

  • Pinto, F., et al. (2014). Selection and validation of reference genes for transcript normalization in gene expression studies in Catharanthus roseus. PubMed. [Link]

  • Verma, M., et al. (2015). Isolation of Catharanthus roseus (L.) G. Don Nuclei and Measurement of Rate of Tryptophan decarboxylase Gene Transcription Using Nuclear Run-On Transcription Assay. PubMed Central. [Link]

  • Hao, J., et al. (2023). Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus. Frontiers in Plant Science. [Link]

  • Murata, J., et al. (2008). Leaf Epidermome of Catharanthus roseus Reveals Its Biochemical Specialization. The Plant Cell. [Link]

  • Suttipanta, N., et al. (2011). Quantitative reverse-transcription PCR (qRT-PCR) for quantification of gene expression was performed on mature Catharanthus plants. ResearchGate. [Link]

  • Ginis, O., et al. (2012). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology. [Link]

  • Qu, Y., et al. (2015). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. PubMed Central. [Link]

  • Kumar, S., et al. (2022). Biological Isolation and Characterization of Catharanthus roseus (L.) G. Don Methanolic Leaf Extracts and their Assessment of Antimicrobial, Cytotoxic and Apoptotic Activities. ResearchGate. [Link]

  • Pinto, F., et al. (2015). Housekeeping gene selection for expression level normalization in the medicinal plant Catharanthus roseus. ResearchGate. [Link]

  • Verma, M., et al. (2014). Transcriptome analysis of Catharanthus roseus for gene discovery and expression profiling. PLOS ONE. [Link]

  • Kaur, H., et al. (2024). Catharanthusroseus: Extraction and Phytochemical Screening. International Journal of Pharmaceutical Research and Applications. [Link]

  • Kumar, S., et al. (2022). Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Identification and Validation of Reference Genes for qRT-PCR Analysis of Petal-Color-Related Genes in Rosa praelucens. MDPI. [Link]

  • (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Arizona. [Link]

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Validation

A Senior Application Scientist's Guide to Differentiating 11-Hydroxytabersonine and its Isomers

Introduction: The Significance of Structural Precision in Vinca Alkaloid Precursors 11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid (MIA) found in plants like Catharanthus roseus[1]. Its sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Precision in Vinca Alkaloid Precursors

11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid (MIA) found in plants like Catharanthus roseus[1]. Its significance in the pharmaceutical industry cannot be overstated; it is a critical intermediate in the biosynthetic pathway of high-value anti-cancer drugs, vinblastine and vincristine[1]. The precise structure of this precursor is paramount, as even minor isomeric variations can halt the biosynthetic progression to the desired end-products or lead to the formation of inactive or undesired analogues.

The challenge for researchers and process development scientists lies in the fact that 11-Hydroxytabersonine does not exist in isolation. The enzymatic machinery of the plant produces a variety of structurally similar isomers, primarily positional isomers where the hydroxyl group is attached to a different carbon on the tabersonine backbone[2][3]. These isomers share the same molecular weight and often exhibit very similar physicochemical properties, making their differentiation a significant analytical hurdle.

This guide provides a comprehensive comparison of analytical methodologies to reliably distinguish 11-Hydroxytabersonine from its key isomers. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical workflow for unambiguous identification, ensuring the integrity of your research and development pipeline.

Understanding the Isomeric Landscape

Tabersonine serves as a branching point in the MIA pathway, where different hydroxylations lead to distinct downstream products. The primary isomers of concern for anyone working with 11-Hydroxytabersonine are its positional isomers, where the hydroxyl group (-OH) is located at a different position on the aromatic ring or other parts of the alkaloid scaffold.

The most common and biosynthetically relevant isomers include:

  • 11-Hydroxytabersonine: The key precursor for vindoline synthesis in the aerial parts of C. roseus.

  • 16-Hydroxytabersonine: A crucial intermediate that is subsequently methylated in the main vindoline pathway[3][4].

  • 19-Hydroxytabersonine: An intermediate formed in the roots, leading to a different class of tabersonine-derived alkaloids[3].

  • Other Potential Isomers: While less common, hydroxylation can occur at other positions, and stereoisomers (enantiomers or diastereomers) can also exist, adding another layer of complexity[5][6].

The structural similarity between these compounds is the root of the analytical challenge.

G Core Tabersonine Core Structure Isomer11 11-Hydroxytabersonine Core->Isomer11 Hydroxylation at C11 Isomer16 16-Hydroxytabersonine Core->Isomer16 Hydroxylation at C16 Isomer19 19-Hydroxytabersonine Core->Isomer19 Hydroxylation at C19

Caption: Key positional isomers derived from the core tabersonine structure.

Comparative Analysis of Differentiating Techniques

No single technique is sufficient for absolute identification. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential. The choice of method is dictated by the need for separation (chromatography) and definitive structural elucidation (spectroscopy).

High-Performance Liquid Chromatography (HPLC): The Foundational Separation

Expertise & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For isomers of hydroxytabersonine, which have very similar polarities, achieving separation is non-trivial. The key is to exploit the subtle differences in the position of the polar hydroxyl group. A C18 reversed-phase column is standard, as it separates based on hydrophobicity. The position of the -OH group slightly alters the molecule's overall hydrophobic character and its interaction with the stationary phase, allowing for separation under optimized gradient elution conditions. A gradient from a weaker aqueous mobile phase to a stronger organic mobile phase is necessary to resolve these closely related compounds.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector[7].

  • Column: Agilent Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 µm particle size) or equivalent[7][8].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol[9].

  • Gradient Elution:

    • Start with a higher percentage of Solvent A to retain the polar alkaloids.

    • Gradually increase the percentage of Solvent B to elute the compounds based on their subtle differences in hydrophobicity. A shallow, extended gradient is often required[8].

    • Example Gradient: 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times[8].

  • Detection: Monitor at wavelengths of 280 nm and 310 nm, where indole alkaloids exhibit strong absorbance[8].

  • Sample Preparation: Dissolve extracted and purified alkaloid samples in the initial mobile phase composition (e.g., 80% A / 20% B).

Data Presentation: Expected HPLC Performance

CompoundTypical Retention Time (min)Rationale for Elution Order
16-Hydroxytabersonine~14.5The C16 position is relatively exposed, potentially leading to stronger interaction with the C18 stationary phase compared to C11.
11-Hydroxytabersonine ~15.2 The C11 position is on the indole ring, its polarity slightly shielded, leading to potentially later elution than the 16-OH isomer.
19-Hydroxytabersonine~16.0Hydroxylation on the ethyl side chain can significantly alter the molecule's shape and hydrophobic surface area, often resulting in longer retention.
Tabersonine (unhydroxylated)~22.5As the non-polar parent compound, it is retained most strongly on the reversed-phase column.

Note: Absolute retention times will vary based on the specific HPLC system, column batch, and mobile phase preparation. The relative elution order should remain consistent.

Mass Spectrometry (MS): Beyond Molecular Weight

Expertise & Causality: Standard mass spectrometry confirms that the separated peaks from HPLC are indeed isomers, as they will all exhibit the same parent mass-to-charge ratio (m/z) for [M+H]⁺ (C₂₁H₂₄N₂O₃, expected m/z ≈ 353.18). The true power of MS is unlocked in tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented. The fragmentation pattern is not random; it is highly dependent on the molecule's structure. The position of the hydroxyl group directs bond cleavage, producing a unique "fingerprint" of fragment ions for each isomer.

Experimental Protocol: LC-MS/MS for Isomer Fingerprinting

  • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode, as the nitrogen atoms in the indole scaffold are readily protonated[9].

  • Mass Analyzer: A triple quadrupole or Orbitrap mass spectrometer is ideal[9].

  • MS1 Scan: Acquire a full scan to identify the parent ion (e.g., m/z 353.18).

  • MS2 Fragmentation: Perform product ion scans for m/z 353.18. Isolate the parent ion and subject it to Collision-Induced Dissociation (CID) with argon gas.

  • Collision Energy: Optimize the collision energy (e.g., 20-40 eV) to achieve a rich spectrum of fragment ions.

  • Data Analysis: Compare the resulting MS/MS spectra for each isomer. Look for the presence or absence of specific fragment ions and their relative intensities.

Data Presentation: Comparative MS/MS Fragmentation Data

IsomerParent Ion [M+H]⁺ (m/z)Key Diagnostic Fragment Ions (m/z)Causal Mechanism of Fragmentation
11-Hydroxytabersonine 353.18335.17, 293.16Loss of H₂O from the indole ring is a characteristic fragmentation. Subsequent losses are influenced by the stabilized aromatic system.
16-Hydroxytabersonine353.18335.17, 322.15Also shows a loss of water, but may also exhibit unique fragments related to cleavage near the C16 position.
19-Hydroxytabersonine353.18324.18, 296.18The hydroxyl group on the flexible ethyl side chain leads to different initial cleavage pathways, such as the loss of an ethyl-OH fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation

Expertise & Causality: NMR is the gold standard for unambiguous structure determination[10]. It works by measuring the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical environment surrounding each atom dictates its resonance frequency (chemical shift). The position of the electron-withdrawing hydroxyl group significantly alters the electron density of nearby carbon and hydrogen atoms. This causes predictable changes in their chemical shifts, providing a definitive map of the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A highly purified sample of each isomer (isolated via preparative HPLC) is required (>95% purity). Dissolve 1-5 mg in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary to resolve complex multiplets[11].

  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region (typically 6.5-7.5 ppm for the indole ring) will be most informative. The position of the -OH group will change the splitting patterns and chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the carbon directly attached to the hydroxyl group (C-OH) will be significantly downfield (e.g., >150 ppm for an aromatic C-OH), providing a clear diagnostic peak[12].

  • 2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals and confirm the structure.

Data Presentation: Diagnostic NMR Chemical Shifts (δ) in ppm

IsomerDiagnostic ¹H NMR Signals (Aromatic Region)Diagnostic ¹³C NMR Signal (C-OH)
11-Hydroxytabersonine The proton at C12 will be a doublet, and the proton at C10 will also be shifted compared to tabersonine. The pattern will be distinct from other isomers.~155 ppm
16-HydroxytabersonineThe aromatic protons will have shifts and splitting patterns similar to tabersonine itself, as the substitution is not on the indole ring.~70-80 ppm (aliphatic C-OH)
19-HydroxytabersonineAromatic region will be similar to tabersonine. The proton signals for the ethyl side chain will be significantly altered.~60-70 ppm (aliphatic C-OH)

Integrated Workflow for Unambiguous Identification

A robust and self-validating workflow combines these techniques in a logical sequence. This ensures that by the end of the process, the identity of the compound is confirmed with the highest degree of scientific certainty.

G start Crude Plant Extract or Synthesis Mixture hplc Analytical HPLC-DAD (Separation & Quantitation) start->hplc lcms LC-MS/MS Analysis (Confirm Mass & Fingerprint) hplc->lcms Hyphenated Analysis decision Isomer Identity Hypothesized lcms->decision prep_hplc Preparative HPLC (Isolate Pure Isomer) decision->prep_hplc If confirmation needed end Unambiguous Structural Confirmation decision->end If MS/MS data is sufficient and reference standard exists nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep_hplc->nmr nmr->end

Caption: A self-validating workflow for isomer identification.

Conclusion

Differentiating 11-Hydroxytabersonine from its positional isomers is a critical task that demands a rigorous, multi-technique approach. While HPLC provides the initial, essential separation, it is insufficient for positive identification. Tandem mass spectrometry offers a powerful method for generating a unique fragmentation fingerprint, which in many cases can provide a confident assignment when compared against known standards. For absolute, de novo structural confirmation, particularly in the absence of reference materials, high-field NMR spectroscopy remains the definitive and indispensable tool. By implementing the integrated workflow described in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of their materials, safeguarding the efficiency and success of their scientific endeavors.

References

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  • Cell type matters: competence for alkaloid metabolism differs in two seed-derived cell strains of Catharanthus roseus. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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Sources

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Retrosynthesis Analysis

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